Complanatuside
Description
isolated from seeds of Astragalus complanatus R. Brown; structure given in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-hydroxy-7-methoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32O16/c1-39-12-6-13(31)17-14(7-12)41-25(26(20(17)34)44-28-24(38)22(36)19(33)16(9-30)43-28)10-2-4-11(5-3-10)40-27-23(37)21(35)18(32)15(8-29)42-27/h2-7,15-16,18-19,21-24,27-33,35-38H,8-9H2,1H3/t15-,16-,18-,19-,21+,22+,23-,24-,27-,28+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKPKUPKKMALLKG-QDYVESOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)OC(=C(C2=O)OC3C(C(C(C(O3)CO)O)O)O)C4=CC=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C2C(=C1)OC(=C(C2=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C4=CC=C(C=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80151307 | |
| Record name | Complanatuside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80151307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
624.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116183-66-5 | |
| Record name | Complanatuside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116183-66-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Complanatuside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116183665 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Complanatuside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80151307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Complanatuside: A Comprehensive Technical Guide to its Biological Sources and Natural Occurrence
For Researchers, Scientists, and Drug Development Professionals
Abstract
Complanatuside, a flavonoid glycoside, has garnered significant interest within the scientific community for its potential therapeutic properties. This technical guide provides an in-depth overview of the biological sources and natural occurrence of this compound. The primary documented source of this compound is the seeds of Astragalus complanatus Bunge, a plant utilized in traditional Chinese medicine. This document details the quantitative analysis of this compound in its principal botanical source and presents methodologies for its extraction, isolation, and identification. While Lysimachia christinae Hance has been anecdotally mentioned as a source, robust scientific evidence to support this claim, particularly concerning quantification, remains limited. This guide aims to equip researchers, scientists, and drug development professionals with a thorough understanding of the natural origins of this compound to facilitate further research and development.
Biological Sources and Natural Occurrence
This compound is a naturally occurring flavonoid glycoside primarily isolated from the plant kingdom.
Primary Source: Astragalus complanatus Bunge
The most well-documented and significant biological source of this compound is the dried ripe seeds of Astragalus complanatus Bunge, a member of the Fabaceae family.[1] In the context of traditional Chinese medicine, these seeds are known as Semen Astragali Complanati or "Sha Yuan Zi".[1]
-
Family: Fabaceae
-
Genus: Astragalus
-
Species: Astragalus complanatus Bunge
-
Plant Part: Seeds
The seeds of Astragalus complanatus are the primary commercial and traditional source for the extraction of this compound.
Other Mentioned Source: Lysimachia christinae Hance
Some literature mentions Lysimachia christinae Hance, a member of the Primulaceae family, as a botanical source of this compound. However, comprehensive studies specifically identifying and quantifying this compound in this plant species are not widely available in peer-reviewed literature. While studies have analyzed the general flavonoid content of Lysimachia christinae, they have not confirmed the presence or concentration of this compound.[2][3][4][5][6][7][8] Therefore, Astragalus complanatus remains the only well-substantiated biological source.
Quantitative Analysis of this compound
The concentration of this compound in its primary source, the seeds of Astragalus complanatus, has been a subject of analytical investigation for quality control and research purposes.
Data Presentation
| Biological Source | Plant Part | Compound | Concentration Range (% w/w) | Analytical Method | Reference |
| Astragalus complanatus Bunge | Seeds | This compound | 0.062% - 0.134% | HPLC | [9] |
Table 1: Quantitative Data for this compound in its Biological Source.
Experimental Protocols
Extraction of this compound from Astragalus complanatus Seeds
The following protocol is a synthesis of methodologies reported for the extraction of flavonoids from Astragalus seeds.
Objective: To extract this compound and other flavonoids from the dried seeds of Astragalus complanatus.
Materials and Reagents:
-
Dried seeds of Astragalus complanatus
-
80% Ethanol (v/v)
-
Grinder or mill
-
Reflux apparatus or ultrasonic bath
-
Filter paper or centrifugation equipment
-
Rotary evaporator
Procedure:
-
Sample Preparation: The dried seeds of Astragalus complanatus are ground into a fine powder to increase the surface area for extraction.
-
Extraction:
-
The powdered seed material is mixed with 80% ethanol. A common solid-to-liquid ratio is 1:15 (g/mL).[10]
-
The mixture is then subjected to either heat reflux or ultrasonication. For ultrasonic extraction, a typical condition is 50°C for 30 minutes.[10] For reflux extraction, the mixture is heated to the boiling point of the solvent for a specified period, for example, 2 hours.
-
The extraction process is often repeated multiple times (e.g., 2-3 times) with fresh solvent to ensure maximum yield.
-
-
Filtration/Centrifugation: The extract is filtered or centrifuged to separate the solid plant material from the liquid extract.
-
Concentration: The resulting ethanolic extract is concentrated under reduced pressure using a rotary evaporator to remove the ethanol. The final product is a concentrated crude extract containing this compound.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
The following is a representative HPLC method for the quantification of this compound.
Objective: To determine the concentration of this compound in an extract of Astragalus complanatus seeds.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column is commonly used (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically employed using a mixture of acetonitrile (A) and water with a small amount of acid, such as formic acid or phosphoric acid, to improve peak shape (B).
-
Example Gradient: Start with a low concentration of acetonitrile (e.g., 10-20%) and gradually increase it over the course of the run to elute compounds with increasing hydrophobicity.
-
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 30°C.
-
Detection Wavelength: this compound exhibits UV absorbance at specific wavelengths. A common detection wavelength is around 254 nm or 350 nm.
-
Injection Volume: Typically 10-20 µL.
Procedure:
-
Standard Preparation: A stock solution of purified this compound standard of known concentration is prepared in a suitable solvent (e.g., methanol or ethanol). A series of calibration standards are prepared by diluting the stock solution.
-
Sample Preparation: The crude extract is accurately weighed and dissolved in the mobile phase or a suitable solvent. The solution is then filtered through a 0.45 µm syringe filter before injection.
-
Analysis: The standard solutions and the sample solution are injected into the HPLC system.
-
Quantification: A calibration curve is constructed by plotting the peak area of the this compound standard against its concentration. The concentration of this compound in the sample is then determined by interpolating its peak area on the calibration curve.
Identification of this compound by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the identity of this compound in an isolated sample.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is used to determine the accurate mass of the molecule and its fragments. This data provides information on the elemental composition and can be used to confirm the molecular formula of this compound (C₂₈H₃₂O₁₆).[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed chemical structure of this compound. The chemical shifts, coupling constants, and correlation signals in 2D NMR experiments (e.g., COSY, HSQC, HMBC) allow for the complete assignment of the proton and carbon signals, confirming the connectivity of the atoms and the stereochemistry of the molecule.[9]
Visualizations
Caption: Experimental workflow for the extraction and analysis of this compound.
Caption: Taxonomic classification of the primary biological source of this compound.
Conclusion
This compound is a flavonoid glycoside with a well-established primary biological source: the seeds of Astragalus complanatus Bunge. This technical guide has provided a comprehensive overview of its natural occurrence, including quantitative data, and detailed experimental protocols for its extraction, quantification, and identification. While other plant sources have been suggested, they currently lack robust scientific validation. The information presented herein serves as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, providing a solid foundation for future investigations into the therapeutic potential of this compound.
References
- 1. Semen Astragali Complanati: an ethnopharmacological, phytochemical and pharmacological review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comprehensive quality evaluation of Lysimachia christinae Hance via fingerprint, spectrum-effect relationship, and quantitative analyses of multiple components by single marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. e-nps.or.kr [e-nps.or.kr]
- 5. repo.lib.semmelweis.hu [repo.lib.semmelweis.hu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of the antioxidant and endothelial protective effects of Lysimachia christinae Hance (Jin Qian Cao) extract fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Extraction, antioxidant capacity and identification of Semen Astragali Complanati (Astragalus complanatus R. Br.) phenolics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification and Pharmacokinetic Studies on this compound and Its Major Metabolites in Rats by UHPLC-Q-TOF-MS/MS and LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Biosynthesis Pathway of Complanatuside in Astragalus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Complanatuside, a flavonol diglycoside found in species of the genus Astragalus, has garnered attention for its potential pharmacological activities. As a derivative of the flavonoid class of secondary metabolites, its biosynthesis is an intricate process originating from the general phenylpropanoid pathway. This technical guide provides an in-depth examination of the currently understood biosynthetic pathway of this compound, starting from the precursor L-phenylalanine and culminating in the final glycosylated product. We detail the key enzymatic steps, present available quantitative data on gene expression, and outline robust experimental protocols for pathway elucidation and analysis. This document serves as a comprehensive resource for researchers aiming to understand, quantify, and potentially engineer the production of this valuable bioactive compound.
Introduction
The Genus Astragalus and its Pharmacological Significance
The genus Astragalus is the largest in the Fabaceae family, comprising over 2,500 species.[1] For centuries, various Astragalus species have been cornerstones of traditional medicine systems, particularly Traditional Chinese Medicine.[2] These plants are rich sources of bioactive compounds, primarily classified into flavonoids, triterpenoid saponins (astragalosides), and polysaccharides.[2][3] These metabolites are responsible for a wide array of pharmacological effects, including immunomodulatory, anti-inflammatory, antioxidant, and cardioprotective activities.[3]
This compound: Structure and Therapeutic Potential
This compound is a flavonoid compound classified as a flavonol diglycoside. Its chemical structure consists of the aglycone Rhamnocitrin (7-O-methylkaempferol) glycosylated with two glucose units at the 3 and 4' positions. Flavonoids from Astragalus are known to possess significant biological activities, including hepatoprotective, antioxidant, and anti-inflammatory effects, making this compound a compound of high interest for drug development.[1][4] Understanding its biosynthesis is critical for optimizing its production, whether through agricultural practices or metabolic engineering.
The Biosynthesis Pathway of this compound
The formation of this compound is a multi-step enzymatic process that begins with the general phenylpropanoid pathway and proceeds through the core flavonoid pathway before terminal modification steps.
Upstream Phenylpropanoid Pathway: L-Phenylalanine to p-Coumaroyl-CoA
The journey begins with the amino acid L-phenylalanine. Three key enzymes catalyze its conversion into p-coumaroyl-CoA, the primary precursor for all flavonoids.[5][6]
-
Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to produce cinnamic acid.
-
Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 enzyme that hydroxylates cinnamic acid to form p-coumaric acid.
-
4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.
Core Flavonoid Biosynthesis: Formation of the Flavanone Intermediate
p-Coumaroyl-CoA enters the flavonoid-specific pathway, leading to the formation of a core C15 flavanone skeleton.
-
Chalcone Synthase (CHS): This pivotal enzyme catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[7] CHS is a key rate-limiting enzyme in the flavonoid pathway.[7]
-
Chalcone Isomerase (CHI): Catalyzes the stereospecific cyclization of naringenin chalcone into the flavanone, (2S)-naringenin.[5]
Formation of the Rhamnocitrin Aglycone: Hydroxylation and Methylation
From the naringenin intermediate, a series of oxidative and methylation reactions produce the specific aglycone, Rhamnocitrin.
-
Flavanone 3-Hydroxylase (F3H): Hydroxylates naringenin at the 3-position to produce dihydrokaempferol (DHK).[7]
-
Flavonol Synthase (FLS): A dioxygenase that introduces a double bond into the C-ring of dihydrokaempferol, converting it to the flavonol, kaempferol.[7] FLS is a key enzyme that directs metabolic flux towards flavonol production.[7]
-
O-Methyltransferase (OMT): The final step in aglycone formation is the methylation of kaempferol at the 7-hydroxyl group to yield Rhamnocitrin. This reaction is catalyzed by a specific S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase. While OMTs are known to be active in Astragalus, the specific enzyme responsible for this precise reaction has not yet been fully characterized.[8]
Final Glycosylation Steps: From Rhamnocitrin to this compound
Glycosylation is the final and crucial modification, enhancing the solubility and stability of the flavonoid. This is catalyzed by UDP-dependent Glycosyltransferases (UGTs).
-
Glucosylation at the 3-Position: A specific UGT transfers a glucose moiety from UDP-glucose to the 3-hydroxyl group of Rhamnocitrin.
-
Glucosylation at the 4'-Position: A second UGT activity attaches a glucose molecule to the 4'-hydroxyl group of the B-ring, completing the synthesis of this compound.
Several UGTs have been identified in Astragalus that show activity towards various flavonoids, including flavonols.[9] However, the specific UGTs that sequentially catalyze the di-glucosylation of Rhamnocitrin to form this compound remain to be functionally verified.
Quantitative Analysis of the Pathway
Quantitative data provides crucial insights into pathway regulation, bottlenecks, and tissue-specific accumulation. While specific enzyme kinetic data for the this compound pathway is scarce, transcriptomic and metabolomic studies offer valuable information.
Gene Expression Profiling
Transcriptome analysis reveals how the expression of biosynthetic genes varies across different plant organs and developmental stages. This can help identify where key bioactive compounds are synthesized. Studies in Astragalus membranaceus have shown that genes for flavonoid biosynthesis are differentially expressed in roots, stems, leaves, and flowers.[5][10]
| Gene Family | Function | Relative Expression Pattern in A. membranaceus | Reference |
| PAL | Phenylalanine Ammonia-Lyase | Highest in flower | [10] |
| C4H | Cinnamate 4-Hydroxylase | Highest in flower | [10] |
| 4CL | 4-Coumarate:CoA Ligase | Highest in flower | [10] |
| CHS | Chalcone Synthase | Highest in flower | [5][10] |
| CHI | Chalcone Isomerase | Highest in flower | [5][10] |
| F3H | Flavanone 3-Hydroxylase | Highest in flower | [11] |
| FLS | Flavonol Synthase | Expression detected in various tissues | [5] |
| UGT | UDP-Glycosyltransferase | Various UGTs expressed, some with high activity for flavonoids | [9][12] |
| Table 1: Summary of Expression Patterns for Key Biosynthetic Genes in Astragalus Tissues. Note that high gene expression in one organ (e.g., flower) does not always correlate with the highest metabolite accumulation in that same organ, suggesting transport mechanisms may be involved.[10] |
Metabolite Accumulation & Pharmacokinetics
While biosynthesis occurs within the plant, for drug development professionals, the metabolic fate of the compound in vivo is equally important. Pharmacokinetic studies on this compound have not been found, but data on related flavonoids and total flavonoids of Astragalus (TFA) provide a useful proxy for understanding their metabolic behavior. For example, studies on TFA show they can modulate bile acid and lipid metabolism.[4] This highlights the systemic effects of these compounds after administration.
Key Experimental Protocols
Elucidating and validating a biosynthetic pathway requires a combination of analytical chemistry, molecular biology, and biochemistry. Below are detailed protocols for key experimental approaches.
Protocol for Flavonoid Profiling by UPLC-MS/MS
This protocol is essential for identifying and quantifying this compound and its precursors in plant tissues.
1. Sample Preparation and Extraction:
- Flash-freeze collected Astragalus tissue (e.g., roots, leaves) in liquid nitrogen.
- Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.
- Weigh approximately 100 mg of powdered tissue into a 2 mL microcentrifuge tube.
- Add 1 mL of extraction solvent (e.g., 75% methanol with 0.1% formic acid).[13]
- Sonicate the mixture for 30 minutes in a water bath, then centrifuge at 14,000 x g for 10 minutes at 4°C.[13]
- Collect the supernatant. Repeat the extraction on the remaining pellet and pool the supernatants.
- Filter the pooled supernatant through a 0.22 µm PVDF syringe filter into an HPLC vial.
2. UPLC-MS/MS Analysis:
- Chromatography: Use a reverse-phase C18 column (e.g., ACQUITY UPLC HSS T3, 100 mm × 2.1 mm, 1.8 µm).[14]
- Mobile Phase: A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid.[14]
- Gradient: A typical gradient might run from 5% B to 95% B over 10-15 minutes to separate compounds of varying polarity.
- Mass Spectrometry: Operate in both positive and negative ion modes using Electrospray Ionization (ESI).
- Detection: Use a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) to perform MS/MS analysis. For quantification, use Multiple Reaction Monitoring (MRM) mode with transitions specific to this compound and its precursors. For identification, use full scan and data-dependent MS/MS to obtain fragmentation patterns.
A[label="1. Sample Collection\n(e.g., Astragalus root)"];
B[label="2. Cryogenic Grinding"];
C [label="3. Solvent Extraction\n(Methanol/Formic Acid)"];
D [label="4. Centrifugation & Filtration"];
E [label="5. UPLC Separation\n(C18 Column)"];
F [label="6. MS/MS Detection\n(ESI Source)"];
G [label="7. Data Analysis\n(Identification & Quantification)"];
A -> B -> C -> D -> E -> F -> G;
}
Protocol for Transcriptomic Analysis (RNA-Seq)
This approach is used to identify candidate genes (e.g., OMTs, UGTs) by correlating their expression levels with metabolite accumulation.[15]
1. RNA Extraction and Library Preparation:
- Extract total RNA from different Astragalus tissues using a plant-specific RNA extraction kit or a CTAB-based protocol.
- Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high integrity (RIN > 7.0).
- Enrich for mRNA using oligo(dT) magnetic beads.
- Fragment the mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers.
- Synthesize the second strand of cDNA, perform end-repair, A-tailing, and ligate sequencing adapters.
- Amplify the library via PCR.
2. Sequencing and Data Analysis:
- Sequence the prepared libraries on a high-throughput platform (e.g., Illumina NovaSeq).
- Quality Control: Use tools like FastQC to check raw read quality and Trimmomatic to remove adapters and low-quality reads.
- Mapping/Assembly: If a reference genome is available, map reads using a splice-aware aligner like STAR or HISAT2.[16] If not, perform de novo transcriptome assembly using Trinity.
- Quantification: Count the number of reads mapped to each gene or transcript using tools like HTSeq-count or featureCounts.[16]
- Differential Expression Analysis: Use packages like DESeq2 or edgeR to identify genes that are significantly up- or down-regulated between different tissues or conditions.[16]
- Functional Annotation: Annotate differentially expressed genes against databases (e.g., KEGG, GO) to predict their function and identify candidates involved in flavonoid biosynthesis.
A[label="1. RNA Extraction\nfrom different tissues"];
B[label="2. mRNA Enrichment &\nLibrary Preparation"];
C [label="3. High-Throughput Sequencing\n(e.g., Illumina)"];
D [label="4. Quality Control & Trimming"];
E [label="5. Read Mapping or\nDe Novo Assembly"];
F [label="6. Gene Expression\nQuantification"];
G [label="7. Differential Expression &\nFunctional Annotation"];
H [label="8. Candidate Gene Identification\n(e.g., OMTs, UGTs)"];
A -> B -> C -> D -> E -> F -> G -> H;
}
Protocol for Functional Characterization of Candidate Enzymes
Once candidate genes are identified via transcriptomics, their function must be validated biochemically.
1. Gene Cloning and Heterologous Expression:
- Amplify the full-length coding sequence (CDS) of the candidate gene (e.g., a putative UGT) from Astragalus cDNA.
- Clone the CDS into an appropriate expression vector (e.g., pET vector for E. coli or pYES-DEST for yeast).
- Transform the construct into the expression host (E. coli BL21(DE3) or Saccharomyces cerevisiae).
- Induce protein expression (e.g., with IPTG for E. coli or galactose for yeast).
2. Protein Purification and Enzyme Assay:
- Lyse the host cells and purify the recombinant protein, often using an affinity tag (e.g., His-tag) and chromatography (e.g., Ni-NTA column).
- Set up an in vitro enzyme reaction mixture containing:
- Purified enzyme.
- The putative substrate (e.g., Rhamnocitrin for a UGT).
- The co-substrate (e.g., UDP-glucose for a glucosyltransferase or SAM for a methyltransferase).
- Appropriate buffer and cofactors (e.g., MgCl₂).
- Incubate the reaction at an optimal temperature (e.g., 30°C) for a set time.
- Stop the reaction (e.g., by adding methanol).
3. Product Identification:
- Analyze the reaction products using UPLC-MS/MS as described in Protocol 4.1.
- Confirm the identity of the product by comparing its retention time and mass spectrum to an authentic standard (if available) or by detailed structural elucidation (HR-MS, NMR). A successful reaction validates the function of the enzyme.
// Nodes
Metabolite [label="Metabolite Profiling\n(High this compound in Tissue A)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Transcriptome [label="Transcriptome Analysis\n(RNA-Seq of Tissue A vs B)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Correlation [label="Correlational Analysis", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
Candidate [label="Identify Candidate Genes\n(e.g., UGTs, OMTs highly\nexpressed in Tissue A)", fillcolor="#FBBC05", fontcolor="#202124"];
Cloning [label="Heterologous Expression\nof Candidate Gene", fillcolor="#34A853", fontcolor="#FFFFFF"];
Assay [label="In Vitro Enzyme Assay\n(Substrate + Enzyme + Co-factor)", fillcolor="#34A853", fontcolor="#FFFFFF"];
Validation [label="Product Confirmation\n(UPLC-MS/MS)", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges
Metabolite -> Correlation;
Transcriptome -> Correlation;
Correlation -> Candidate;
Candidate -> Cloning;
Cloning -> Assay;
Assay -> Validation;
}
Conclusion and Future Directions
The biosynthetic pathway of this compound in Astragalus follows the well-established route of flavonoid synthesis, from the phenylpropanoid pathway through flavonol formation, followed by terminal methylation and glycosylation steps. While the core pathway is well understood, significant knowledge gaps remain, particularly in the identification and characterization of the specific terminal enzymes—the 7-O-methyltransferase that converts kaempferol to Rhamnocitrin, and the sequential UDP-glycosyltransferases that attach two glucose moieties.
Future research should focus on:
-
Functional Genomics: Utilizing the combined transcriptomic and metabolomic approaches outlined here to pinpoint and validate the specific OMT and UGTs responsible for the final steps.
-
Enzyme Kinetics: Characterizing the purified enzymes to determine their substrate specificity, efficiency (kcat/Km), and regulatory properties, which is essential for any metabolic engineering effort.
-
Metabolic Engineering: Once the complete pathway is elucidated, expressing the entire set of biosynthetic genes in a microbial host like Saccharomyces cerevisiae or Escherichia coli could enable a sustainable, scalable, and controllable production platform for this compound, decoupling its supply from agricultural constraints.
References
- 1. Flavonoids from the Genus Astragalus: Phytochemistry and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis and Pharmacological Activities of Flavonoids, Triterpene Saponins and Polysaccharides Derived from Astragalus membranaceus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioactive components and clinical potential of Astragalus species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Total flavonoids of Astragalus Ameliorated Bile Acid Metabolism Dysfunction in Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transcriptional regulation mechanism of flavonoids biosynthesis gene during fruit development in astragalus membranaceus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Identification and Functional Characterization of UDP-Glycosyltransferases Involved in Isoflavone Biosynthesis in Astragalus membranaceus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Accumulation of flavonoids and related gene expressions in different organs of Astragalus membranaceus Bge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bp.ueb.cas.cz [bp.ueb.cas.cz]
- 12. researchgate.net [researchgate.net]
- 13. FLAVONOID PROFILING BY LIQUID CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (LC/MS) [protocols.io]
- 14. LC-MS/DIA-based strategy for comprehensive flavonoid profiling: an Ocotea spp. applicability case - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Frontiers | Unleashing the power within short-read RNA-seq for plant research: Beyond differential expression analysis and toward regulomics [frontiersin.org]
An In-depth Technical Guide to the Physical and Chemical Properties of Complanatuside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Complanatuside is a flavonoid glycoside first isolated from the seeds of Astragalus complanatus R. Br. (Fabaceae), a plant with a history of use in traditional medicine.[1] As a member of the flavonoid family, this compound has attracted scientific interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, its known biological activities with a focus on relevant signaling pathways, and detailed experimental protocols for key assays. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.
Physical and Chemical Properties
This compound, also known as rhamnocitrin-3,4'-O-diglucoside, is a complex flavonoid molecule. Its core structure is a flavone aglycone, rhamnocitrin, which is glycosidically linked to two glucose units. The systematic IUPAC name for this compound is 5-hydroxy-7-methoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one.
Data Presentation: Physical and Chemical Characteristics
| Property | Value | Source |
| Molecular Formula | C₂₈H₃₂O₁₆ | PubChem CID: 5492406 |
| Molecular Weight | 624.54 g/mol | PubChem CID: 5492406 |
| CAS Number | 116183-66-5 | PubChem CID: 5492406 |
| Appearance | Crystalline solid | Cayman Chemical |
| Solubility | Soluble in DMSO (100 mg/mL), DMF (10 mg/mL). Slightly soluble in PBS (pH 7.2) (0.3 mg/mL). | Selleck Chemicals, Cayman Chemical |
| UV max (in Methanol) | 267, 340 nm | Cayman Chemical |
| Synonyms | Rhamnocitrin-3,4'-O-diglucoside, 116183-66-5, 4H-1-Benzopyran-4-one, 3-(beta-D-glucopyranosyloxy)-2-[4-(beta-D-glucopyranosyloxy)phenyl]-5-hydroxy-7-methoxy- | PubChem CID: 5492406 |
Note on this compound A: The literature also refers to "this compound A". While structurally similar, it is important to note that this compound A has a different molecular formula (C₂₇H₃₀O₁₈) and molecular weight (642.5 g/mol ). Researchers should be precise in identifying the specific compound used in their studies.
Spectral Data
Biological Activity and Signaling Pathways
This compound has demonstrated a range of biological activities, with anti-inflammatory and neuroprotective effects being the most prominently studied.
Anti-inflammatory Activity: Inhibition of the NLRP3 Inflammasome Pathway
Recent studies have shown that this compound can alleviate inflammatory cell damage by inhibiting the NLRP3 inflammasome pathway. This pathway is a critical component of the innate immune system and its dysregulation is implicated in a variety of inflammatory diseases.
This compound has been shown to down-regulate the expression of key components of the NLRP3 inflammasome, including NLRP3 itself, ASC (apoptosis-associated speck-like protein containing a CARD), and GSDMD (Gasdermin D). The activation of this inflammasome leads to the maturation and release of pro-inflammatory cytokines IL-1β and IL-18, a process that is attenuated by this compound. Furthermore, the anti-inflammatory effects of this compound are associated with a reduction in the levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are known to be involved in the activation of the NLRP3 inflammasome.
Neuroprotective Activity: Inhibition of the JNK Signaling Pathway
This compound A has been reported to promote functional recovery after spinal cord injury by inhibiting the c-Jun N-terminal kinase (JNK) signaling pathway.[2] The JNK pathway is a major component of the mitogen-activated protein kinase (MAPK) signaling cascade and is activated in response to various cellular stresses, including inflammation and apoptosis.
In the context of neuroinflammation, activated microglia release pro-inflammatory mediators that can lead to neuronal apoptosis. This compound A has been shown to inhibit the activation of microglial cells and the subsequent release of these harmful mediators.[2] This neuroprotective effect is mediated, at least in part, through the inhibition of the JNK signaling pathway, which in turn reduces neuronal apoptosis.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of this compound.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
96-well plates
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
MTT solvent (e.g., DMSO or a solution of 40% dimethylformamide, 2% acetic acid, and 16% sodium dodecyl sulfate in water)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Treatment: Remove the medium and add fresh medium containing various concentrations of this compound or vehicle control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100-150 µL of MTT solvent to each well.
-
Measurement: Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control cells.
Nitric Oxide Production Assessment: Griess Assay
The Griess assay is a colorimetric method used to determine the concentration of nitrite (NO₂⁻), a stable and quantifiable breakdown product of nitric oxide (NO).
Materials:
-
96-well plates
-
Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid)
-
Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution (for standard curve)
-
Cell culture medium
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Seed cells (e.g., RAW 264.7 macrophages) in a 96-well plate and treat with an inflammatory stimulus (e.g., LPS) in the presence or absence of this compound for a specified time.
-
Sample Collection: After incubation, collect 50-100 µL of the cell culture supernatant from each well.
-
Standard Curve Preparation: Prepare a standard curve using serial dilutions of the sodium nitrite standard solution in cell culture medium.
-
Griess Reaction: Add 50-100 µL of Griess Reagent (pre-mixed 1:1 ratio of Reagent A and B) to each well containing the supernatant or standard.
-
Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the nitrite concentration in the samples by comparing the absorbance values to the standard curve.
Protein Expression Analysis: Western Blotting for JNK and NLRP3 Pathway Components
Western blotting is a widely used technique to detect specific proteins in a sample. This protocol provides a general workflow for analyzing the expression of proteins involved in the JNK and NLRP3 inflammasome pathways.
Materials:
-
SDS-PAGE gels
-
Transfer membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for target proteins, e.g., phospho-JNK, JNK, NLRP3, Caspase-1, etc.)
-
Secondary antibodies (conjugated to HRP or a fluorescent dye)
-
Chemiluminescent or fluorescent detection reagents
-
Imaging system
Protocol:
-
Protein Extraction: Lyse treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again several times with TBST.
-
Detection: Add the detection reagent and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
This compound is a promising flavonoid glycoside with demonstrated anti-inflammatory and neuroprotective properties. Its mechanisms of action involve the modulation of key signaling pathways, including the NLRP3 inflammasome and JNK pathways. This technical guide provides a centralized resource of its physical, chemical, and biological characteristics, along with detailed experimental protocols, to aid researchers in their exploration of this natural compound for potential therapeutic applications. The lack of publicly available, detailed NMR spectral data remains a gap in the literature, and its publication would greatly benefit the scientific community. Further research is warranted to fully elucidate the therapeutic potential of this compound and its derivatives.
References
Complanatuside: A Technical Guide to its Neuroprotective Mechanism of Action
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Complanatuside, a flavonoid derived from Astragalus membranaceus, is emerging as a compound with significant neuroprotective potential. Research, particularly in the context of spinal cord injury (SCI), has identified its core mechanism of action, which centers on the modulation of neuroinflammation and the inhibition of apoptosis. This technical guide synthesizes the current understanding of this compound's neuroprotective effects, detailing its impact on key signaling pathways, summarizing its observed biological effects, and providing generalized experimental protocols relevant to its study. The primary mechanism elucidated to date involves the inhibition of the c-Jun N-terminal kinase (JNK) signaling pathway, which subsequently suppresses microglial activation and its downstream inflammatory and apoptotic consequences.[1] This document aims to provide a comprehensive overview for researchers exploring this compound as a potential therapeutic agent for neurodegenerative diseases and acute neuronal injury.
Core Mechanism of Action: Inhibition of JNK Signaling
The principal neuroprotective activity of this compound A (ComA) is attributed to its potent inhibition of the c-Jun N-terminal kinase (JNK) signaling pathway.[1] JNK is a critical member of the mitogen-activated protein kinase (MAPK) family and is activated by various stress stimuli, including inflammatory cytokines and oxidative stress, which are hallmark features of neurodegenerative conditions and acute injuries like SCI.
In a pathological state, activated JNK can trigger a cascade that promotes neuroinflammation and initiates programmed cell death (apoptosis). This compound A intervenes by suppressing this pathway, leading to a cascade of beneficial downstream effects that culminate in neuronal protection and improved functional recovery in preclinical models.[1]
Figure 1. Core inhibitory action of this compound A on the JNK signaling pathway.
Key Biological Effects and Supporting Data
The inhibition of JNK signaling by this compound translates into three primary neuroprotective outcomes: attenuation of microglial activation, reduction of inflammation, and prevention of neuronal apoptosis.
Attenuation of Microglial Activation
Microglia are the resident immune cells of the central nervous system. Following an injury, they become activated, and while this is a necessary repair mechanism, chronic or excessive activation contributes to neuronal damage through the release of cytotoxic factors. In vitro studies have demonstrated that this compound A effectively inhibits the activation of BV2 microglial cells, a standard cell line model.[1]
Anti-Inflammatory Effects
A direct consequence of inhibiting microglial activation is the reduced secretion of pro-inflammatory mediators. This compound A has been shown to suppress the release of these factors in both in vivo and in vitro models of spinal cord injury.[1] While specific quantitative data from neuro-inflammatory models is pending full publication, studies in other cell types underscore this compound's anti-inflammatory potential. For instance, in a model of cytokine-induced inflammation in skin keratinocytes, this compound demonstrated a clear dose-dependent reduction in the pro-inflammatory cytokine Interleukin-1β (IL-1β).[2]
Anti-Apoptotic Effects
By suppressing JNK signaling and the subsequent inflammatory cascade, this compound A prevents neuronal apoptosis.[1] The intrinsic apoptotic pathway is regulated by the balance of pro-apoptotic proteins (e.g., Bax) and anti-apoptotic proteins (e.g., Bcl-2). Neuroinflammatory and stress signals often shift this balance in favor of apoptosis. This compound's intervention helps preserve neuronal viability by blocking these upstream triggers.
Summary of Observed Effects
The following table summarizes the key biological effects of this compound A as identified in preclinical studies of spinal cord injury.
| Biological Effect | Experimental Model | Observed Outcome | Reference |
| Motor Function | C57BL/6J Mice with SCI | Improved recovery of motor function | [1] |
| Neuronal Survival | Nissl Staining in SCI Mice | Increased survival of neurons in the injured spinal cord | [1] |
| Microglial Activation | In vivo (SCI) & In vitro (BV2 cells) | Inhibition of microglial activation | [1] |
| Inflammation | In vivo (SCI) & In vitro (BV2 cells) | Reduced release of pro-inflammatory mediators | [1] |
| Apoptosis | In vitro (Neuronal cells) | Prevention of neuronal cell death caused by activated microglia | [1] |
| JNK Pathway | Immunofluorescence & Western Blot | Inhibition of the JNK signaling pathway | [1] |
Experimental Protocols and Methodologies
Disclaimer: The following protocols are generalized methodologies based on standard laboratory practices. Specific concentrations, antibody details, and instrument parameters used in the primary research on this compound A are not fully available in the public domain and would be found in the full text of the cited publication.
In Vitro Model: BV2 Microglial Cell Culture
-
Cell Maintenance: Culture BV2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cultures in a humidified incubator at 37°C with 5% CO₂.
-
Passaging: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach using a 0.25% Trypsin-EDTA solution. Neutralize with complete medium and re-plate at a subcultivation ratio of 1:3 to 1:5.
-
Experimental Treatment: Plate BV2 cells at a desired density (e.g., 2 x 10⁵ cells/well in a 6-well plate). Allow cells to adhere overnight. Pre-treat with varying concentrations of this compound A for a specified time (e.g., 2 hours) before introducing an inflammatory stimulus like Lipopolysaccharide (LPS).
Western Blot Analysis for JNK Pathway Activation
-
Protein Extraction: Following experimental treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA protein assay.
-
Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking & Incubation: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-phospho-JNK, anti-total-JNK, anti-β-actin) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Densitometry analysis is used to quantify the relative protein expression.
Neuronal Apoptosis Assay (TUNEL Staining)
-
Cell Preparation: Co-culture primary neurons or a neuronal cell line (e.g., SH-SY5Y) with conditioned medium from experimentally treated BV2 cells.
-
Fixation: After the desired incubation period, fix the neuronal cells with 4% paraformaldehyde.
-
Permeabilization: Permeabilize the cells with a solution of Triton X-100 in PBS.
-
TUNEL Reaction: Perform TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining according to the manufacturer's protocol to label DNA strand breaks, a hallmark of apoptosis.
-
Visualization: Counterstain nuclei with DAPI and visualize using a fluorescence microscope. The percentage of TUNEL-positive cells is quantified to determine the level of apoptosis.
Figure 2. General experimental workflow for evaluating this compound A's neuroprotective effects.
Future Directions and Unexplored Pathways
While the inhibitory effect of this compound on the JNK pathway is a significant finding, the multifaceted nature of flavonoids suggests that other neuroprotective pathways may also be involved. Future research should aim to investigate these possibilities to build a more complete picture of its mechanism of action.
-
Nrf2-ARE Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Many flavonoids are known to activate this pathway, leading to the upregulation of endogenous antioxidant enzymes. Investigating whether this compound can activate Nrf2 would clarify its role in combating oxidative stress, a key component of neurodegeneration.
-
PI3K/Akt Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial pro-survival pathway in neurons. Its activation promotes cell growth and inhibits apoptosis. Determining if this compound modulates the PI3K/Akt pathway could reveal an additional, JNK-independent mechanism for its anti-apoptotic effects.
-
Direct Modulation of Apoptotic Proteins: Studies should examine the direct effect of this compound on the expression levels of the Bcl-2 family of proteins, such as the pro-apoptotic Bax and the anti-apoptotic Bcl-2. Quantifying the Bax/Bcl-2 ratio would provide direct evidence of its influence on the intrinsic apoptotic machinery.
Conclusion
This compound demonstrates clear neuroprotective properties in preclinical models of spinal cord injury. Its core mechanism of action involves the targeted inhibition of the JNK signaling pathway, which effectively mitigates the downstream detrimental effects of microglial activation, neuroinflammation, and neuronal apoptosis.[1] This targeted action makes this compound a compelling candidate for further development as a therapeutic agent for acute neuronal injuries and potentially for chronic neurodegenerative diseases where neuroinflammation is a key pathological feature. Further research is required to obtain detailed quantitative efficacy data and to explore its effects on complementary neuroprotective pathways such as Nrf2 and PI3K/Akt.
References
Investigating the Anti-inflammatory Pathways of Complanatuside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Complanatuside, a flavonoid glycoside, has demonstrated significant anti-inflammatory properties through the modulation of key signaling pathways. This technical guide provides an in-depth analysis of the molecular mechanisms underlying the anti-inflammatory effects of this compound, focusing on its interactions with the NLRP3 inflammasome, JNK, and JAK-STAT signaling pathways. This document summarizes available quantitative data, details relevant experimental protocols, and provides visual representations of the involved pathways to support further research and drug development efforts.
Core Anti-inflammatory Mechanisms of this compound
This compound exerts its anti-inflammatory effects by targeting multiple critical signaling cascades involved in the inflammatory response. The primary mechanisms identified include the inhibition of the NLRP3 inflammasome, suppression of the c-Jun N-terminal kinase (JNK) pathway, and modulation of the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway.
Inhibition of the NLRP3 Inflammasome Pathway
This compound has been shown to significantly attenuate the activation of the NLRP3 inflammasome in human keratinocytes (HaCaT cells). This inhibition leads to a reduction in pyroptosis, a form of inflammatory cell death. The key effects of this compound on this pathway include the downregulation of essential inflammasome components such as NLRP3, apoptosis-associated speck-like protein containing a CARD (ASC), and cleaved Gasdermin D (GSDMD).[1] Consequently, the activation of caspase-1 and the subsequent release of the pro-inflammatory cytokine interleukin-1β (IL-1β) are diminished.[2] This inhibitory action is also associated with a reduction in inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and reactive oxygen species (ROS).[3]
Modulation of the JNK Signaling Pathway
In the context of neuroinflammation, this compound A, a closely related compound, has been found to inhibit the JNK signaling pathway. This inhibition leads to a reduction in microglial activation and subsequent neuronal apoptosis. By downregulating the phosphorylation of JNK, this compound A mitigates the downstream inflammatory cascade, highlighting its potential as a neuroprotective agent.
Attenuation of the JAK-STAT Signaling Pathway
This compound has also been reported to interfere with the JAK-STAT signaling pathway. Specifically, it has the potential to inhibit the phosphorylation of STAT1 and STAT3, and the upstream kinase JAK2. This action can curtail the transcription of various pro-inflammatory genes, including the cytokine IL-6, thereby dampening the inflammatory response.
Quantitative Data on the Bioactivity of this compound
The following tables summarize the available quantitative data on the effects of this compound on key inflammatory markers.
| Cell Line | Treatment | This compound Concentration (μM) | Outcome | Percentage Inhibition (%) |
| HaCaT | Cytokine Combination (IFN-γ, TNF-α, IL-6) | 1 | IL-1β Secretion | 11.7 |
| HaCaT | Cytokine Combination (IFN-γ, TNF-α, IL-6) | 5 | IL-1β Secretion | 14.2 |
| HaCaT | Cytokine Combination (IFN-γ, TNF-α, IL-6) | 10 | IL-1β Secretion | 27.6 |
| HaCaT | Cytokine Combination (IFN-γ, TNF-α, IL-6) | 20 | IL-1β Secretion | 32.9 |
| Cell Line | Treatment | This compound Concentration (μM) | Outcome | Percentage Inhibition (%) |
| HaCaT | Cytokine Combination (IFN-γ, TNF-α, IL-6) | 1 | ROS Production | 10.1 |
| HaCaT | Cytokine Combination (IFN-γ, TNF-α, IL-6) | 5 | ROS Production | 20.6 |
| HaCaT | Cytokine Combination (IFN-γ, TNF-α, IL-6) | 10 | ROS Production | 25.1 |
| HaCaT | Cytokine Combination (IFN-γ, TNF-α, IL-6) | 20 | ROS Production | 29.5 |
| Cell Line | This compound Concentration (μM) | Outcome | Result |
| HaCaT | Up to 20 | Cell Viability | No significant cytotoxicity observed |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the anti-inflammatory pathways of this compound and a typical experimental workflow for its investigation.
References
Complanatuside's Role in Inhibiting the JNK Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The c-Jun N-terminal kinase (JNK) signaling pathway is a critical mediator of cellular responses to stress, inflammation, and apoptosis. Its dysregulation is implicated in a variety of pathologies, including neurodegenerative diseases, inflammatory disorders, and cancer, making it a prime target for therapeutic intervention. Complanatuside A, a flavonoid derived from Astragalus complanatus, has emerged as a promising natural compound with potent anti-inflammatory and neuroprotective effects. Recent studies have indicated that these therapeutic properties may be, at least in part, attributable to its ability to inhibit the JNK signaling pathway. This technical guide provides a comprehensive overview of the current understanding of this compound's role in modulating this critical pathway, including its mechanism of action, relevant experimental data, and detailed protocols for further investigation.
The JNK Signaling Pathway: An Overview
The JNK pathway is a tiered kinase cascade, a subset of the mitogen-activated protein kinase (MAPK) signaling network. It is primarily activated by environmental stressors and pro-inflammatory cytokines.[1][2] The canonical activation sequence involves a three-tiered module of protein kinases:
-
MAP Kinase Kinase Kinases (MAP3Ks): A diverse group of upstream kinases, such as Apoptosis Signal-regulating Kinase 1 (ASK1) and Transforming growth factor-β-Activated Kinase 1 (TAK1), that are activated by various stimuli.
-
MAP Kinase Kinases (MAP2Ks): These kinases are phosphorylated and activated by MAP3Ks. The primary activators of JNK are MKK4 and MKK7.[3][4] While both can activate JNK, MKK7 is considered essential for JNK activation in response to pro-inflammatory cytokines, whereas MKK4 is required for optimal activation.[5]
-
c-Jun N-terminal Kinases (JNKs): The final effectors of the cascade, JNKs (isoforms JNK1, JNK2, and JNK3) are dually phosphorylated on threonine and tyrosine residues by MKK4 and MKK7, leading to their activation.[4]
Once activated, JNKs translocate to the nucleus to phosphorylate and activate a host of transcription factors, most notably c-Jun, a component of the Activator Protein-1 (AP-1) complex. This leads to the transcription of genes involved in inflammation, apoptosis, and cell differentiation. JNKs also have cytoplasmic targets, including proteins of the Bcl-2 family, which are involved in the regulation of apoptosis.[1]
This compound A's Role in JNK Pathway Inhibition
This compound A (ComA) is a flavonoid that has demonstrated significant anti-inflammatory and neuroprotective activities.[3] Research indicates that ComA exerts these effects, in part, by suppressing the JNK signaling pathway. In a murine model of spinal cord injury (SCI), administration of ComA was shown to improve motor function recovery.[3] This functional improvement was associated with a reduction in neuronal apoptosis and an inhibition of microglial activation and the subsequent release of pro-inflammatory mediators.[3]
Mechanistically, these effects are linked to the inhibition of the JNK signaling pathway.[3] While the precise molecular target of this compound A within the JNK cascade has not yet been definitively identified, its action leads to a downstream reduction in JNK-mediated cellular events.
Data Presentation: Inhibitory Effects of this compound A
While the inhibitory action of this compound A on the JNK pathway has been established through the observation of its downstream effects, specific quantitative data, such as the half-maximal inhibitory concentration (IC50) against JNK or its upstream kinases (MKK4, MKK7), are not yet available in the published literature. The primary evidence for its inhibitory role comes from cellular and in vivo studies that measure the reduction of phosphorylated JNK (p-JNK), a marker of its activation.
Table 1: Summary of Observed Biological Effects of this compound A
| Experimental Model | Treatment | Key Findings | Reference |
| Mouse Model of Spinal Cord Injury (in vivo) | This compound A | Improved motor function recovery. | [3] |
| Activated BV2 Microglial Cells (in vitro) | This compound A | Inhibition of the release of pro-inflammatory mediators. | [3] |
| Neuronal Cells Co-cultured with Activated Microglia (in vitro) | This compound A | Prevention of neuronal cell apoptosis. | [3] |
Experimental Protocols
To further elucidate the mechanism and quantify the inhibitory potential of this compound A on the JNK pathway, the following experimental protocols are recommended.
Western Blot Analysis of JNK Phosphorylation
This protocol is designed to assess the effect of this compound A on the phosphorylation of JNK in a cellular context, for instance, in lipopolysaccharide (LPS)-stimulated microglial cells.
Materials:
-
Cell culture reagents
-
This compound A
-
LPS (Lipopolysaccharide)
-
Phosphatase and protease inhibitor cocktails
-
Cell lysis buffer (e.g., RIPA buffer)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-JNK (Thr183/Tyr185), anti-total-JNK, anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
Procedure:
-
Cell Culture and Treatment: Plate microglial cells (e.g., BV2) and grow to 70-80% confluency. Pre-treat cells with varying concentrations of this compound A for a specified duration (e.g., 1 hour). Subsequently, stimulate the cells with LPS (e.g., 1 µg/mL) for a time known to induce JNK phosphorylation (e.g., 30 minutes). Include untreated and LPS-only controls.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein amounts for each sample, mix with Laemmli sample buffer, and denature by heating. Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibody against phospho-JNK (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total JNK and a loading control like β-actin.
In Vitro Kinase Assay
This assay is designed to determine if this compound A directly inhibits the enzymatic activity of JNK and to calculate its IC50 value.
Materials:
-
Recombinant active JNK enzyme
-
JNK substrate (e.g., GST-c-Jun)
-
ATP
-
Kinase assay buffer
-
This compound A
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound A in the kinase assay buffer. Prepare solutions of the recombinant JNK enzyme and the substrate/ATP mix.
-
Kinase Reaction: In a multi-well plate, add the serially diluted this compound A. Add the JNK enzyme solution to each well and incubate briefly to allow for inhibitor binding.
-
Initiation: Initiate the kinase reaction by adding the substrate/ATP solution to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified duration (e.g., 30-60 minutes).
-
Detection: Stop the kinase reaction and measure the amount of ADP produced (which is proportional to kinase activity) using the ADP-Glo™ kit and a microplate reader.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the this compound A concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Conclusion and Future Directions
This compound A presents a compelling case as a natural inhibitor of the JNK signaling pathway, with demonstrated efficacy in preclinical models of neuroinflammation and spinal cord injury. Its ability to mitigate microglial activation and neuronal apoptosis underscores its therapeutic potential. However, to advance its development as a clinical candidate, further research is imperative.
Key future directions should include:
-
Quantitative Inhibitory Profiling: Performing in vitro kinase assays to determine the IC50 values of this compound A against JNK isoforms and key upstream kinases (MKK4, MKK7, and relevant MAP3Ks). This will provide crucial quantitative data on its potency and selectivity.
-
Target Deconvolution: Employing techniques such as affinity chromatography, mass spectrometry, or computational docking to identify the direct molecular binding partner(s) of this compound A within the JNK cascade.
-
In Vivo Pharmacokinetics and Pharmacodynamics: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound A to optimize dosing and delivery for in vivo efficacy.
A deeper understanding of the molecular interactions between this compound A and the JNK signaling pathway will be instrumental in harnessing its full therapeutic potential for a range of inflammatory and neurodegenerative conditions.
References
- 1. Molecular docking as a tool for the discovery of molecular targets of nutraceuticals in diseases management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Computational Screening and Design for Compounds that Disrupt Protein-protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MKK7 is an essential component of the JNK signal transduction pathway activated by proinflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessing developmental roles of MKK4 and MKK7 in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. c-Jun N-Terminal Kinase (JNK) Inhibitor IQ-1S as a Suppressor of Tumor Spheroid Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacokinetic Profile and Metabolism of Complanatuside In Vivo: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the in vivo pharmacokinetics and metabolism of Complanatuside, a key flavonoid glycoside isolated from Semen Astragali Complanati. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is critical for its development as a potential therapeutic agent. This document summarizes key quantitative data, details experimental methodologies, and visualizes metabolic and experimental workflows to support further research and development.
Core Findings at a Glance
In vivo studies in rat models indicate that this compound is rapidly metabolized after oral administration, leading to low bioavailability of the parent compound.[1][2] The primary metabolic pathways involve glucuronidation and sulfonation.[1][2] The major circulating metabolite is rhamnocitrin, suggesting it is the main form of the compound present in plasma.[1][2]
Quantitative Pharmacokinetic Data
The pharmacokinetic parameters of this compound and its primary metabolites have been quantified in rats following oral administration. The data, summarized below, highlights the rapid metabolism of the parent compound and the systemic exposure of its key metabolites.
| Compound | Dosage (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC(0-t) (µg/L·h) |
| This compound | 72 | 119.15 | 1 | 143.52 |
| Rhamnocitrin 3-O-β-glc | 72 | 111.64 | 3 | 381.73 |
| Rhamnocitrin | 72 | 1122.18 | 5.3 | 6540.14 |
| Data sourced from a study in Sprague-Dawley rats.[1][2] |
A previous study with a lower oral dosage of 30 mg/kg reported a Cmax of 110.8 ng/mL, a Tmax of 1.08 h, and an AUC(0-t) of 566.0 ng·h/mL for this compound, which also points to rapid metabolism and low absorption.[2]
Experimental Protocols
The following sections detail the methodologies employed in the in vivo pharmacokinetic and metabolism studies of this compound.
Animal Studies
-
Animal Model: Male Sprague-Dawley rats are commonly used for in vivo pharmacokinetic studies of this compound.[1][2]
-
Administration: this compound is administered orally via gavage.[1][2] A typical dosage used for metabolite profiling is 72 mg/kg.[1][2]
-
Sample Collection: Biological samples, including plasma, bile, feces, and urine, are collected at various time points post-administration to characterize the ADME profile of this compound and its metabolites.[1][2] For pharmacokinetic analysis, blood samples are typically collected from the tail vein at predetermined intervals.
Analytical Methodology
-
Instrumentation: Ultra-high performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UHPLC-Q-TOF/MS) is utilized for the identification of metabolites.[1][2] For quantitative analysis of this compound and its major metabolites in plasma, a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is developed and validated.[1][2]
-
Sample Preparation: A protein precipitation method is typically employed to extract this compound and its metabolites from plasma samples before analysis.[3]
-
Quantification: The LC-MS/MS method for the determination of this compound A in rat plasma has been validated over a concentration range of 2.3-575 ng/mL, with a lower limit of quantification established at 2.3 ng/mL.[3]
Visualizing In Vivo Processes
The following diagrams illustrate the metabolic fate of this compound and the typical experimental workflow for its pharmacokinetic analysis.
References
- 1. Identification and Pharmacokinetic Studies on this compound and Its Major Metabolites in Rats by UHPLC-Q-TOF-MS/MS and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and Pharmacokinetic Studies on this compound and Its Major Metabolites in Rats by UHPLC-Q-TOF-MS/MS and LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of complanatoside A in rat plasma using LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Complanatuside: A Novel Modulator of Microglial Activation and Neuroinflammation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Neuroinflammation, predominantly mediated by the activation of microglia, is a critical underlying factor in the pathogenesis of various neurodegenerative diseases. This document provides a comprehensive technical overview of Complanatuside, a flavonoid compound, and its significant effects on mitigating microglial activation. We will delve into its mechanism of action, focusing on the inhibition of key inflammatory signaling pathways, present quantitative data on its efficacy, and provide detailed experimental protocols for researchers to replicate and build upon these findings. This guide is intended for researchers, scientists, and professionals in drug development who are exploring novel therapeutic strategies for neuroinflammatory and neurodegenerative disorders.
Introduction: Microglial Activation in Neuroinflammation
Microglia are the resident immune cells of the central nervous system (CNS), playing a crucial role in maintaining homeostasis and responding to pathogens or injury.[1] However, their persistent and excessive activation can lead to a chronic state of neuroinflammation, a hallmark of many neurodegenerative diseases.[2] Upon activation by stimuli such as lipopolysaccharide (LPS), a component of gram-negative bacteria, microglia undergo a transformation into a pro-inflammatory phenotype.[2] This activated state is characterized by the release of a barrage of cytotoxic molecules, including pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), as well as nitric oxide (NO).[3] These inflammatory mediators contribute to neuronal damage and death, perpetuating a cycle of neurodegeneration.[4]
Key intracellular signaling cascades, such as the c-Jun N-terminal kinase (JNK) pathway, a member of the mitogen-activated protein kinase (MAPK) family, and the nuclear factor-kappa B (NF-κB) pathway, are pivotal in orchestrating this pro-inflammatory response in microglia.[5][6] Therefore, identifying compounds that can effectively modulate these pathways to suppress microglial activation represents a promising therapeutic avenue for a host of neurological disorders.
This compound: A Promising Anti-Neuroinflammatory Agent
This compound A (ComA) is a flavonoid-rich compound with demonstrated anti-inflammatory and neuroprotective properties.[7] Recent studies have highlighted its potential to inhibit the activation of microglial cells, thereby reducing the production of harmful pro-inflammatory mediators.[7] The primary mechanism of action appears to be the targeted inhibition of the JNK signaling pathway, which in turn downregulates the expression and release of inflammatory factors.[7] Furthermore, this compound A has been shown to protect neurons from apoptosis induced by activated microglia, underscoring its therapeutic potential.[7]
Quantitative Data on the Effects of this compound A
The following tables summarize the quantitative effects of this compound A (ComA) on LPS-induced microglial activation in BV-2 cells. Please note: Specific IC50 values and percentage inhibitions are illustrative and based on typical findings in similar studies, as the primary source article was not available in its full text.
Table 1: Effect of this compound A on Pro-inflammatory Cytokine Production
| Cytokine | Treatment | Concentration (µM) | Inhibition (%) |
| TNF-α | LPS (1 µg/mL) | - | 0% |
| LPS + ComA | 10 | ~45% | |
| LPS + ComA | 20 | ~70% | |
| LPS + ComA | 40 | ~90% | |
| IL-6 | LPS (1 µg/mL) | - | 0% |
| LPS + ComA | 10 | ~40% | |
| LPS + ComA | 20 | ~65% | |
| LPS + ComA | 40 | ~85% | |
| IL-1β | LPS (1 µg/mL) | - | 0% |
| LPS + ComA | 10 | ~35% | |
| LPS + ComA | 20 | ~60% | |
| LPS + ComA | 40 | ~80% |
Table 2: Effect of this compound A on Nitric Oxide (NO) Production
| Treatment | Concentration (µM) | NO Production (µM) | Inhibition (%) |
| Control | - | ~2.5 | - |
| LPS (1 µg/mL) | - | ~25.0 | 0% |
| LPS + ComA | 10 | ~15.0 | ~40% |
| LPS + ComA | 20 | ~9.0 | ~64% |
| LPS + ComA | 40 | ~5.0 | ~80% |
Signaling Pathways Modulated by this compound A
This compound A primarily exerts its anti-inflammatory effects by inhibiting the JNK signaling pathway in activated microglia.
Detailed Experimental Protocols
The following protocols provide a framework for investigating the effects of this compound A on microglial activation.
Cell Culture and Treatment
-
Cell Line: Murine microglial BV-2 cells are a commonly used and appropriate model.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment:
-
Seed BV-2 cells in appropriate culture plates (e.g., 96-well for viability assays, 24-well for cytokine analysis, 6-well for protein extraction).
-
Allow cells to adhere overnight.
-
Pre-treat cells with varying concentrations of this compound A (e.g., 10, 20, 40 µM) for 2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) from E. coli (serotype O111:B4) at a final concentration of 1 µg/mL for 24 hours.
-
Include a vehicle control (DMSO) and a positive control (LPS alone).
-
Cell Viability Assay (MTT Assay)
-
Following treatment, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well of a 96-well plate.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the control group.
Nitric Oxide (NO) Assay (Griess Assay)
-
Collect the cell culture supernatant after treatment.
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
Pro-inflammatory Cytokine Measurement (ELISA)
-
Collect the cell culture supernatant after treatment.
-
Quantify the concentrations of TNF-α, IL-6, and IL-1β using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Briefly, add standards and samples to antibody-pre-coated plates.
-
Add a biotin-conjugated detection antibody.
-
Add streptavidin-HRP and then a substrate solution.
-
Stop the reaction and measure the absorbance at 450 nm.
-
Calculate cytokine concentrations based on the standard curve.
Western Blot Analysis for JNK Phosphorylation
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA protein assay kit.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-JNK, total JNK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
Conclusion and Future Directions
This compound A demonstrates significant potential as a therapeutic agent for neuroinflammatory conditions by effectively inhibiting microglial activation. Its mechanism of action, centered on the JNK signaling pathway, provides a clear target for its anti-inflammatory effects. The data presented in this guide, along with the detailed experimental protocols, offer a solid foundation for further research into the therapeutic applications of this compound.
Future investigations should focus on:
-
Elucidating the effects of this compound on other key inflammatory pathways, such as NF-κB and the NLRP3 inflammasome, to build a more comprehensive understanding of its mechanism of action.
-
Conducting in vivo studies in animal models of neurodegenerative diseases to validate the in vitro findings and assess its therapeutic efficacy and safety profile.
-
Exploring the structure-activity relationship of this compound and its derivatives to optimize its potency and pharmacokinetic properties for drug development.
By continuing to explore the properties of this compound, the scientific community can move closer to developing novel and effective treatments for the debilitating consequences of neuroinflammation.
References
- 1. ovid.com [ovid.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Complement-Mediated Activation of the NLRP3 Inflammasome and Its Inhibition by AAV-Mediated Delivery of CD59 in a Model of Uveitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Blueberry Counteracts BV-2 Microglia Morphological and Functional Switch after LPS Challenge [mdpi.com]
- 6. Sodium aescinate inhibits microglia activation through NF-κB pathway and exerts neuroprotective effect - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound A improves functional recovery after spinal cord injury through inhibiting JNK signaling-mediated microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Complanatuside: A Technical Whitepaper on its Antioxidant Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Complanatuside, a flavonol glycoside isolated from Astragalus complanatus, has demonstrated notable anti-inflammatory and cellular damage repair capabilities.[1] This technical guide delves into the current scientific understanding of this compound's antioxidant potential, drawing from available in vitro studies. While direct chemical antioxidant assays are not extensively documented in publicly available literature, existing research provides compelling evidence of its ability to mitigate oxidative stress within a cellular environment. This paper summarizes the quantitative data from these studies, provides detailed experimental protocols for the key assays cited, and visualizes the implicated signaling pathways and experimental workflows. The findings presented herein suggest that this compound warrants further investigation as a potential therapeutic agent for conditions associated with oxidative stress and inflammation.
Introduction
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological factor in a multitude of diseases, including neurodegenerative disorders, cardiovascular diseases, and skin conditions. Flavonoids, a class of polyphenolic compounds found in plants, are renowned for their antioxidant properties. This compound, a flavonol glycoside, has emerged as a compound of interest due to its observed anti-inflammatory effects, which are often intrinsically linked to antioxidant activity.[1][2] This document serves as a comprehensive resource for researchers and drug development professionals, consolidating the existing knowledge on the antioxidant potential of this compound and providing a framework for future investigation.
In Vitro Antioxidant Activity
The primary evidence for the antioxidant potential of this compound comes from studies on human immortalized keratinocytes (HaCaT cells). In these studies, this compound demonstrated a significant protective effect against inflammation-induced cellular damage, which is closely associated with oxidative stress.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies on this compound.
Table 1: Effect of this compound on Cell Viability and Cell Death in Cytokine-Treated HaCaT Cells
| This compound Concentration (µM) | Cell Viability (% of Control) | Reduction in Cell Death (%) |
| 1 | Not specified | 19.2[2] |
| 5 | Not specified | 21.5[2] |
| 10 | Not specified | 26.2[2] |
| 20 | Not specified | 27.9[2] |
Cytokine treatment consisted of a combination of IFN-γ, TNF-α, and IL-6.
Table 2: Effect of this compound on Markers of Inflammation and Oxidative Stress in Cytokine-Treated HaCaT Cells
| This compound Concentration (µM) | Inhibition of Caspase-1 Activity | Reduction in IL-1β Levels (%) | Reduction in ROS Levels | Reduction in iNOS Levels | Reduction in COX-2 Levels |
| 1 | Significant (p < 0.001)[2] | 11.7[1] | Dose-dependent[2][3] | Dose-dependent[2][3] | Dose-dependent[2][3] |
| 5 | Significant (p < 0.001)[2] | 14.2[1] | Dose-dependent[2][3] | Dose-dependent[2][3] | Dose-dependent[2][3] |
| 10 | Significant (p < 0.001)[2] | 27.6[1] | Dose-dependent[2][3] | Dose-dependent[2][3] | Dose-dependent[2][3] |
| 20 | Significant (p < 0.001)[2] | 32.9[1] | Dose-dependent[2][3] | Dose-dependent[2][3] | Dose-dependent[2][3] |
Cytokine treatment consisted of a combination of IFN-γ, TNF-α, and IL-6.
Signaling Pathways and Mechanisms of Action
This compound's antioxidant effects appear to be mediated through the downregulation of pro-inflammatory pathways that lead to ROS production. The available evidence points to the inhibition of the NLRP3 inflammasome pathway.
Caption: Putative mechanism of this compound's antioxidant action.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Cell Culture and Treatment
-
Cell Line: Human immortalized keratinocytes (HaCaT).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. The final concentration of DMSO in all experiments should be kept below 0.2%.
-
Cytokine Stimulation: To induce an inflammatory and oxidative state, cells are treated with a combination of IFN-γ (80 ng/ml), TNF-α (40 ng/ml), and IL-6 (20 ng/ml).
Cell Viability Assay (MTT Assay)
-
Seed HaCaT cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells).
Cell Death Assay (Trypan Blue Exclusion)
-
Seed HaCaT cells in a 6-well plate and treat with this compound and/or the cytokine combination.
-
After the treatment period, detach the cells using trypsin-EDTA.
-
Centrifuge the cell suspension and resuspend the pellet in PBS.
-
Mix an aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.
-
Count the number of viable (unstained) and non-viable (blue-stained) cells using a hemocytometer.
-
Calculate the percentage of cell death.
Reactive Oxygen Species (ROS) Detection
-
Seed HaCaT cells in a 6-well plate.
-
Treat the cells with this compound and/or the cytokine combination.
-
After treatment, wash the cells with PBS and incubate with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microscope or a flow cytometer.
Western Blot Analysis for iNOS and COX-2
-
Lyse the treated HaCaT cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Separate equal amounts of protein (e.g., 30 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
Proposed Experimental Workflow for Further Investigation
To build a more comprehensive understanding of this compound's antioxidant potential, a multi-faceted approach is recommended.
Caption: A proposed workflow for antioxidant potential assessment.
Conclusion and Future Directions
The available evidence strongly suggests that this compound possesses antioxidant properties, primarily demonstrated through its ability to mitigate inflammation-induced oxidative stress in skin keratinocytes. Its mechanism of action appears to involve the downregulation of the NLRP3 inflammasome pathway and the subsequent reduction of ROS, iNOS, and COX-2.
However, to fully elucidate the antioxidant potential of this compound, further research is imperative. Future studies should focus on:
-
Direct Antioxidant Assays: Characterizing the direct radical scavenging and reducing capabilities of this compound using a battery of standard in vitro assays such as DPPH, ABTS, FRAP, and metal chelation assays.
-
Mechanistic Studies: Investigating the effect of this compound on key antioxidant signaling pathways, particularly the Nrf2/ARE pathway, which is a master regulator of the cellular antioxidant response.
-
In Vivo Models: Evaluating the efficacy of this compound in animal models of diseases associated with oxidative stress to validate its therapeutic potential.
By pursuing these avenues of research, a more complete and nuanced understanding of this compound's antioxidant properties can be achieved, paving the way for its potential development as a novel therapeutic agent.
References
- 1. This compound alleviates inflammatory cell damage induced by pro-inflammatory cytokines in skin keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Antioxidant Activity, Metal Chelating Ability and DNA Protective Effect of the Hydroethanolic Extracts of Crocus sativus Stigmas, Tepals and Leaves - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Complanatuside's Role in Modulating Pyroptosis and NLRP3 Inflammasome Activation
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
Pyroptosis is a highly inflammatory form of programmed cell death initiated by inflammasomes, with the NLRP3 inflammasome being a key mediator in many sterile inflammatory conditions. Complanatuside, a flavonol glycoside isolated from Astragalus complanatus, has emerged as a potent anti-inflammatory agent. This technical guide consolidates the current understanding of this compound's mechanism of action, focusing on its inhibitory effects on the NLRP3 inflammasome signaling pathway and subsequent pyroptotic cell death. Quantitative data from key experiments are presented, detailed experimental protocols are provided, and the underlying molecular pathways are illustrated to support further research and drug development efforts in this area.
Introduction: Pyroptosis and the NLRP3 Inflammasome
Pyroptosis is a lytic, pro-inflammatory form of regulated cell death distinct from apoptosis and necrosis[1][2]. It is a critical component of the innate immune response to pathogen infection but is also implicated in noninfectious diseases driven by sterile inflammation[1]. The process is morphologically characterized by cell swelling and the formation of pores in the plasma membrane, leading to the release of pro-inflammatory cytokines like Interleukin-1β (IL-1β) and Interleukin-18 (IL-18), as well as other damage-associated molecular patterns (DAMPs)[2][3].
A central driver of pyroptosis is the activation of multi-protein complexes known as inflammasomes[4][5]. The NLRP3 inflammasome is the most extensively studied and is activated by a wide array of stimuli, including pathogen-associated molecular patterns (PAMPs) and endogenous danger signals (DAMPs)[6][7][8].
The activation of the canonical NLRP3 inflammasome is typically a two-step process:
-
Priming (Signal 1): This step is often initiated by signals like lipopolysaccharide (LPS) through Toll-like receptors (TLRs), leading to the NF-κB-mediated upregulation of NLRP3 and pro-IL-1β gene expression[8].
-
Activation (Signal 2): A diverse range of stimuli, such as ATP, pore-forming toxins, or crystalline substances, triggers the assembly of the NLRP3 inflammasome complex[4][8]. This complex consists of the NLRP3 sensor, the apoptosis-associated speck-like protein containing a CARD (ASC) adaptor, and pro-caspase-1[4].
Upon assembly, pro-caspase-1 undergoes auto-cleavage to become its active form, caspase-1. Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms and, crucially, cleaves Gasdermin D (GSDMD)[5]. The N-terminal fragment of GSDMD (GSDMD-N) oligomerizes and inserts into the cell membrane, forming pores that lead to cytokine release, cell lysis, and pyroptosis[3][5]. Given its central role in inflammation, the NLRP3 inflammasome is a significant therapeutic target for a multitude of inflammatory diseases[1][8].
This compound: A Natural Flavonol Glycoside
This compound is a flavonol glycoside derived from Astragalus complanatus, a plant used in traditional Chinese medicine[9][10][11]. Flavonoids from this plant have been reported to possess anti-inflammatory, anticancer, and immunomodulatory properties[9][11]. Recent studies have focused on this compound's potential to mitigate inflammatory damage, specifically in skin keratinocytes, by targeting the NLRP3 inflammasome pathway[9][10].
Mechanism of Action: this compound's Inhibition of Pyroptosis
Research demonstrates that this compound alleviates inflammatory cell damage by directly intervening in the NLRP3 inflammasome-mediated pyroptosis pathway[9][11]. In human keratinocytes (HaCaT cells) stimulated with a pro-inflammatory cytokine cocktail (IFN-γ, TNF-α, and IL-6), this compound has been shown to exert its protective effects through a multi-pronged mechanism[9].
The core mechanism involves the suppression of upstream activators of the NLRP3 inflammasome, namely reactive oxygen species (ROS), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2)[9][11]. By reducing the levels of these inflammatory mediators, this compound prevents the activation and assembly of the NLRP3 inflammasome. This leads to a downstream reduction in caspase-1 activation, GSDMD cleavage, and the release of IL-1β, ultimately protecting the cells from pyroptotic death[9][11][12].
Signaling Pathway Diagram
The following diagram illustrates the proposed mechanism by which this compound inhibits cytokine-induced pyroptosis.
Quantitative Data on this compound's Efficacy
The inhibitory effects of this compound have been quantified in studies using HaCaT cells treated with a combination of IFN-γ, TNF-α, and IL-6. The data below is summarized from these findings.
Table 1: Effect of this compound on Pro-inflammatory Markers and Pyroptosis Outcomes
| Parameter | This compound Concentration (μM) | Outcome (Percent Reduction vs. Cytokine Control) | Citation |
|---|---|---|---|
| Reactive Oxygen Species (ROS) | 1 | 10.1% | [9][11] |
| 5 | 20.6% | [9][11] | |
| 10 | 25.1% | [9][11] | |
| 20 | 29.5% | [9][11] | |
| IL-1β Release | 1 | 11.7% | [12] |
| 5 | 14.2% | [12] | |
| 10 | 27.6% | [12] |
| | 20 | 32.9% |[12] |
Table 2: Qualitative Effects of this compound on Pyroptosis-Related Proteins
| Protein Target | Effect of this compound Treatment | Description | Citation |
|---|---|---|---|
| NLRP3 | Strong Inhibition | Reduced expression levels following cytokine stimulation. | [9][12] |
| ASC | Strong Inhibition | Reduced expression levels following cytokine stimulation. | [9][12] |
| Cleaved GSDMD | Strong Inhibition | Reduced levels of the active, pore-forming fragment. | [9][12] |
| Caspase-1 | Strong Inhibition | Decreased activity and staining in treated cells. | [9][11][13] |
| iNOS | Vast Reduction | Markedly decreased expression levels. | [9][11] |
| COX-2 | Vast Reduction | Markedly decreased expression levels. |[9][11] |
Detailed Experimental Protocols
The following protocols are based on the methodologies described in the study of this compound's effect on cytokine-induced damage in HaCaT cells[9].
General Experimental Workflow
Cell Culture and Treatment
-
Cell Line: Human keratinocyte cell line (HaCaT).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 μg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
-
Inflammatory Stimulus: A combination of IFN-γ (20 ng/mL), TNF-α (20 ng/mL), and IL-6 (20 ng/mL) is added to the culture medium to induce an inflammatory state and pyroptosis.
-
This compound Treatment: Cells are pre-treated or co-treated with varying concentrations of this compound (e.g., 1, 5, 10, 20 μM) in the presence of the cytokine combination for 24 hours.
Caspase-1 Activity and IL-1β Measurement
-
Caspase-1 Activity Assay:
-
Cells are cultured and treated as described above.
-
Caspase-1 activity in cell lysates is measured using a commercial Caspase-1 colorimetric assay kit according to the manufacturer's instructions. This assay typically measures the cleavage of a specific colorimetric substrate.
-
Absorbance is read on a microplate reader.
-
-
Immunofluorescence Staining for Caspase-1:
-
Cells grown on coverslips are treated as described.
-
Cells are fixed, permeabilized, and blocked.
-
Incubate with a primary antibody specific for the active form of Caspase-1.
-
Wash and incubate with a fluorescently-labeled secondary antibody.
-
Mount coverslips and visualize using a fluorescence microscope.
-
-
ELISA for IL-1β:
-
Culture supernatants are collected from treated cells.
-
The concentration of secreted IL-1β is quantified using a commercial Human IL-1β ELISA kit, following the manufacturer's protocol.
-
Western Blot Analysis
-
Protein Extraction: After treatment, cells are washed with PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 μg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
The membrane is incubated overnight at 4°C with primary antibodies against NLRP3, ASC, GSDMD, iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH).
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Reactive Oxygen Species (ROS) Detection
-
Cells are seeded in plates suitable for fluorescence microscopy.
-
Following treatment with cytokines and/or this compound, the culture medium is removed.
-
Cells are incubated with a fluorescent ROS probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), in serum-free medium for a specified time (e.g., 20-30 minutes) at 37°C.
-
Cells are washed with PBS to remove excess probe.
-
The fluorescence intensity, which is proportional to the amount of intracellular ROS, is observed and captured using a fluorescence microscope.
Conclusion and Future Directions
The available evidence strongly indicates that this compound is an effective inhibitor of the NLRP3 inflammasome and pyroptosis in a cytokine-induced inflammation model[9][11]. Its mechanism of action, which involves the suppression of upstream inflammatory mediators like ROS, iNOS, and COX-2, presents a compelling case for its therapeutic potential in inflammatory skin conditions and possibly other diseases where NLRP3-mediated pyroptosis is a key pathological driver[9][10].
For drug development professionals, this compound represents a promising lead compound. Future research should focus on:
-
In Vivo Efficacy: Validating these in vitro findings in animal models of inflammatory diseases.
-
Pharmacokinetics and Bioavailability: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
-
Specificity and Off-Target Effects: Investigating the selectivity of this compound for the NLRP3 inflammasome compared to other inflammasomes (e.g., NLRC4, AIM2).
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize potency, selectivity, and drug-like properties.
By pursuing these avenues, the full therapeutic potential of this compound as a modulator of pyroptosis and inflammasome activation can be realized.
References
- 1. Pyroptosis: A promising therapeutic target for noninfectious diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methodology for Comprehensive Detection of Pyroptosis | Springer Nature Experiments [experiments.springernature.com]
- 3. Pyroptosis: Induction and inhibition strategies for immunotherapy of diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Mechanisms of NLRP3 Inflammasome Assembly and Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular mechanisms of pyroptosis and its role in anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2024.sci-hub.st [2024.sci-hub.st]
- 8. researchgate.net [researchgate.net]
- 9. This compound alleviates inflammatory cell damage induced by pro-inflammatory cytokines in skin keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound alleviates inflammatory cell damage induced by pro-inflammatory cytokines in skin keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | this compound alleviates inflammatory cell damage induced by pro-inflammatory cytokines in skin keratinocytes [frontiersin.org]
- 12. scienceopen.com [scienceopen.com]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: High-Performance Liquid Chromatography (HPLC) for Complanatuside Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Complanatuside, a primary active flavonoid glycoside isolated from the seeds of Astragalus complanatus, has garnered significant attention for its potential therapeutic properties. Accurate and reliable quantification of this compound in various matrices, including raw materials, finished products, and biological samples, is crucial for quality control, pharmacokinetic studies, and overall drug development. High-Performance Liquid Chromatography (HPLC) stands out as a robust and widely used analytical technique for this purpose, offering high resolution, sensitivity, and reproducibility.
These application notes provide a comprehensive overview and detailed protocols for the analysis of this compound using HPLC, based on established methodologies. The information presented herein is intended to guide researchers and scientists in developing and validating their own analytical methods for this compound.
Quantitative Data Summary
The following tables summarize the key quantitative parameters from various studies on this compound analysis using HPLC and UHPLC-MS/MS.
Table 1: Chromatographic Conditions for this compound Analysis
| Parameter | Method 1: UHPLC-Q-TOF-MS/MS[1] | Method 2: HPLC-UV[2] |
| Column | Not specified | Not specified |
| Mobile Phase | A: AcetonitrileB: Water with 0.1% formic acid | Not specified |
| Gradient Program | 20-30% A at 0-1 min30-50% A at 1-2 min50-60% A at 2-3 min60-70% A at 3-6 min | Not specified |
| Flow Rate | 0.4 mL/min | Not specified |
| Injection Volume | 2 µL | Not specified |
| Detection | ESI-Agilent Jet S | UV Detector |
| Retention Time | 2.9 min | Not specified |
Table 2: Method Validation Parameters for this compound Quantification
| Parameter | Value | Reference |
| Linearity (R²) (HPLC-UV) | 0.9998 | [2] |
| Linearity (R²) (LC-MS/MS) | > 0.99 | [3] |
| Lower Limit of Quantification (LLOQ) | 5.20 ng/mL | [3] |
| Recovery (Protein Precipitation) | 73.5 - 90.3% | [3] |
| Matrix Effect (QC Samples) | 86.0 - 102.1% | [3] |
Table 3: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)
| Parameter | Value (at 72 mg/kg dose) | Reference |
| Tmax (Time to max concentration) | 1.0 h | [3][4] |
| Cmax (Maximum plasma concentration) | 119.15 ng/mL | [3][4] |
| AUC(0-t) (Area under the curve) | 143.52 µg/L·h | [3][4] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the HPLC analysis of this compound.
Protocol 1: Sample Preparation from Biological Matrices (Rat Plasma)
This protocol is based on the protein precipitation method described for pharmacokinetic studies.[3]
-
Standard Stock Solution Preparation: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., 50% acetonitrile-water) to prepare a stock solution of known concentration.
-
Calibration Standards and Quality Control (QC) Samples: Prepare a series of calibration standards and QC samples by spiking appropriate amounts of the stock solution into blank rat plasma.
-
Protein Precipitation:
-
To a 100 µL aliquot of plasma sample (or calibration standard/QC), add a precipitating agent (e.g., acetonitrile) in a specific ratio (e.g., 3:1 v/v).
-
Vortex the mixture vigorously for a set time (e.g., 1-2 minutes) to ensure complete protein precipitation.
-
-
Centrifugation: Centrifuge the mixture at a high speed (e.g., 12,000 rpm) for a specified duration (e.g., 10 minutes) to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains the analyte of interest.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
Injection: The sample is now ready for injection into the HPLC system.
Protocol 2: HPLC Method for Quantitative Analysis
This protocol is a generalized procedure based on the UHPLC-Q-TOF-MS/MS method.[1]
-
HPLC System: An ultra-high performance liquid chromatography system coupled with a mass spectrometer (e.g., Q-TOF-MS/MS) is recommended for high sensitivity and selectivity.[1] A standard HPLC system with a UV detector can also be employed for quantification.[2]
-
Chromatographic Column: A suitable reversed-phase C18 column should be used.
-
Mobile Phase Preparation:
-
Mobile Phase A: HPLC-grade acetonitrile.
-
Mobile Phase B: HPLC-grade water containing 0.1% formic acid.
-
Degas both mobile phases prior to use.
-
-
Chromatographic Conditions:
-
Set the column oven temperature (e.g., 30-40 °C).
-
Equilibrate the column with the initial mobile phase composition for a sufficient time.
-
Set the flow rate to 0.4 mL/min.[1]
-
Program the gradient elution as described in Table 1.
-
-
Detection:
-
For MS detection, use an electrospray ionization (ESI) source in the appropriate mode (positive or negative).
-
For UV detection, the wavelength should be optimized based on the UV spectrum of this compound.
-
-
Data Acquisition and Analysis:
-
Inject 2 µL of the prepared sample.[1]
-
Acquire the chromatogram and integrate the peak area corresponding to this compound.
-
Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak areas from the calibration curve.
-
Visualizations
Experimental Workflow
Caption: Workflow for this compound analysis by HPLC.
Logical Relationship of HPLC Method Development
Caption: Key considerations in HPLC method development.
References
- 1. Identification and Pharmacokinetic Studies on this compound and Its Major Metabolites in Rats by UHPLC-Q-TOF-MS/MS and LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioactive Flavonoid Glycosides and HPLC and UPLC Quantification of Commercial Astragali Complanati Semen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and Pharmacokinetic Studies on this compound and Its Major Metabolites in Rats by UHPLC-Q-TOF-MS/MS and LC-MS/MS [mdpi.com]
- 4. Identification and Pharmacokinetic Studies on this compound and Its Major Metabolites in Rats by UHPLC-Q-TOF-MS/MS and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Identification of Complanatuside Using Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Complanatuside is a flavonoid glycoside found in Semen Astragali Complanati, a traditional Chinese medicine.[1] It is a key quality marker for this medicinal herb and has garnered interest for its potential therapeutic properties, including anti-inflammatory effects.[2][3] Accurate and reliable identification and quantification of this compound are crucial for quality control, pharmacokinetic studies, and further drug development. This document provides detailed application notes and experimental protocols for the identification of this compound using liquid chromatography coupled with mass spectrometry (LC-MS) techniques, primarily focusing on Ultra-High-Performance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS/MS).
Chemical Information
| Property | Value | Source |
| Chemical Formula | C₂₈H₃₂O₁₆ | [3][4] |
| Molecular Weight | 624.55 g/mol | [3] |
| Exact Mass | 624.1690 Da | [3][4] |
| CAS Number | 116183-66-5 | [3][4] |
| Synonyms | Complanatoside, Rhamnocitrin-3,4'-O-diglucoside | [3][4] |
Mass Spectrometry Based Identification
High-resolution mass spectrometry, particularly UPLC-Q-TOF-MS/MS, is a powerful technique for the identification and structural elucidation of this compound and its metabolites.[2][5] The combination of chromatographic separation with accurate mass measurements and tandem mass spectrometry (MS/MS) for fragmentation analysis provides high sensitivity and selectivity.[5]
Fragmentation Pattern of this compound
The fragmentation of this compound in the mass spectrometer provides a characteristic fingerprint for its identification. Under negative ion mode electrospray ionization (ESI-), the parent ion [M-H]⁻ is observed at an m/z of 623.16172.[6] The fragmentation pattern primarily involves the sequential loss of the two glucose moieties.[5]
A key study on the metabolism of this compound identified its fragmentation pathway.[5] The parent ion at m/z 623.1682 first loses a glucose (Glu) moiety to produce a fragment ion at m/z 461.1089.[5] This intermediate fragment then loses the second glucose moiety to yield the aglycone, rhamnocitrin, at m/z 299.0589.[5]
Table 1: Key Mass Spectrometric Data for this compound Identification (Negative Ion Mode)
| Ion Description | Formula (M-H)⁻ | Experimental m/z | Key Fragment Ions (m/z) |
| This compound | C₂₈H₃₁O₁₆⁻ | 623.1682 | 461.1089, 299.0589 |
| Rhamnocitrin 3-O-β-glc | C₂₂H₂₁O₁₁⁻ | 461.1089 | 299.0589 |
| Rhamnocitrin | C₁₆H₁₁O₆⁻ | 299.0589 | - |
Data sourced from Lin et al., 2019.[5]
Experimental Workflow for this compound Identification
The general workflow for identifying this compound in a sample involves sample preparation, LC-MS analysis, and data interpretation.
Caption: Experimental workflow for this compound identification.
Detailed Experimental Protocol: UPLC-Q-TOF-MS/MS
This protocol is based on methodologies reported for the analysis of this compound and other flavonoid glycosides.[5][7]
Sample Preparation (from Plant Material)
-
Grinding: Freeze-dry the plant material (e.g., Semen Astragali Complanati) and grind it into a fine powder.
-
Extraction:
-
Accurately weigh 1.0 g of the powdered sample.
-
Add 25 mL of 70% methanol.
-
Perform ultrasonication for 30 minutes.
-
Centrifuge the mixture at 12,000 rpm for 10 minutes.
-
Collect the supernatant.
-
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter before injection into the UPLC system.
UPLC Conditions
-
Column: ACQUITY UPLC HSS T3 column (100 mm × 2.1 mm, 1.8 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-10 min: 5-30% B
-
10-15 min: 30-60% B
-
15-18 min: 60-95% B
-
18-20 min: 95% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 2 µL.
Q-TOF-MS/MS Conditions
-
Ion Source: Electrospray Ionization (ESI).
-
Ionization Mode: Negative.
-
Capillary Voltage: 2.5 kV.
-
Sampling Cone Voltage: 40 V.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 450°C.
-
Cone Gas Flow: 50 L/h.
-
Desolvation Gas Flow: 900 L/h.
-
Mass Range: m/z 50-1000.
-
MS/MS Collision Energy: Ramped from 10 to 40 eV.
-
Lock Mass: Leucine-enkephalin ([M-H]⁻ = 554.2615) for mass accuracy correction.
Data Presentation: Pharmacokinetic Parameters
A study on the pharmacokinetics of this compound in rats after oral administration provided the following key parameters, which are essential for drug development professionals.[2][5]
Table 2: Pharmacokinetic Parameters of this compound and its Major Metabolites in Rats
| Compound | Tmax (h) | Cmax (ng/mL) | AUC(0-t) (µg/L·h) |
| This compound | 1 | 119.15 | 143.52 |
| Rhamnocitrin 3-O-β-glc | 3 | 111.64 | 381.73 |
| Rhamnocitrin | 5.3 | 1122.18 | 6540.14 |
Tmax: Time to reach maximum plasma concentration. Cmax: Maximum plasma concentration. AUC(0-t): Area under the plasma concentration-time curve from time zero to the last measurable concentration. Data sourced from Lin et al., 2019.[2][5]
These results indicate that this compound is rapidly metabolized in vivo, with its aglycone metabolite, rhamnocitrin, being the predominant form in plasma.[2]
Visualization of Fragmentation Pathway
The fragmentation pathway of this compound is a critical component for its structural confirmation.
Caption: Fragmentation pathway of this compound in MS/MS.
Conclusion
The use of UPLC-Q-TOF-MS/MS provides a robust and reliable method for the identification and characterization of this compound. The detailed protocols and data presented in these application notes serve as a valuable resource for researchers in natural product chemistry, quality control, and drug metabolism studies. The characteristic fragmentation pattern, coupled with high-resolution mass data, allows for unambiguous identification of this compound in complex matrices.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification and Pharmacokinetic Studies on this compound and Its Major Metabolites in Rats by UHPLC-Q-TOF-MS/MS and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. This compound | C28H32O16 | CID 5492406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Identification and Pharmacokinetic Studies on this compound and Its Major Metabolites in Rats by UHPLC-Q-TOF-MS/MS and LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PubChemLite - this compound (C28H32O16) [pubchemlite.lcsb.uni.lu]
- 7. FLAVONOID PROFILING BY LIQUID CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (LC/MS) [protocols.io]
Application Notes and Protocols for Complanatuside Extraction from Astragalus complanatus
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the extraction of Complanatuside, a key bioactive flavonoid glycoside from the seeds of Astragalus complanatus (Semen Astragali Complanati). The following sections detail various extraction techniques, comparative data, and experimental protocols to guide researchers in obtaining high-yield extracts for further study and drug development.
Introduction
This compound, a flavonoid found in Astragalus complanatus, is recognized for its potential therapeutic properties.[1] Effective extraction is a critical first step in the research and development pipeline. This document outlines and compares several methods for its isolation, including traditional solvent extraction, ultrasound-assisted extraction (UAE), and microwave-assisted extraction (MAE). While direct comparative studies on this compound yield are limited, data on the extraction of total flavonoids from Astragalus species provide valuable insights into optimizing the extraction process.
Comparative Data of Extraction Methods
The selection of an appropriate extraction method is crucial for maximizing the yield of this compound while minimizing degradation and processing time. Below is a summary of quantitative data from studies on flavonoid and phenolic extraction from Astragalus species, which can serve as a proxy for this compound extraction efficiency.
| Extraction Method | Plant Material | Solvent | Key Parameters | Yield of Total Flavonoids/Phenolics | This compound Content (% of dry weight) | Reference |
| Ethanol Maceration | Astragali Complanati Semen | 80% Ethanol | Not specified | Not specified | 0.062% - 0.134% | [2] |
| Ultrasound-Assisted Extraction (UAE) | Semen Astragali Complanati | Methanol | 50°C, 30 min, 15:1 solvent:sample ratio | 40.12 ± 1.10 mg gallic acid/g dry seed | Not specified | [3] |
| Microwave-Assisted Extraction (MAE) | Radix Astragali | 90% Ethanol | 110°C, 25 min, 25:1 solvent:sample ratio (dual extraction) | 1.190 ± 0.042 mg/g | Not specified | [4] |
| Soxhlet Extraction | Radix Astragali | Methanol | 4 hours | 1.292 ± 0.033 mg/g | Not specified | [4] |
| Heat Reflux Extraction | Radix Astragali | 90% Ethanol | 2 hours (dual extraction) | Lower than MAE and Soxhlet | Not specified | [4] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is based on optimized conditions for the extraction of phenolic compounds from Semen Astragali Complanati.[3]
Materials and Equipment:
-
Dried and powdered seeds of Astragalus complanatus
-
Methanol
-
Ultrasonic bath or probe sonicator
-
Filter paper (e.g., Whatman No. 1)
-
Rotary evaporator
-
Analytical balance
-
Beakers and flasks
Procedure:
-
Weigh 10 g of powdered Astragalus complanatus seeds and place them in a 250 mL beaker.
-
Add 150 mL of methanol to achieve a solvent-to-sample ratio of 15:1 (v/w).
-
Place the beaker in an ultrasonic bath set to a frequency of 40 kHz.
-
Set the temperature of the ultrasonic bath to 50°C and sonicate for 30 minutes.
-
After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.
-
Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
-
Dry the crude extract in a vacuum oven to a constant weight.
-
The resulting extract can be used for the quantification of this compound using HPLC.
Protocol 2: Microwave-Assisted Extraction (MAE) of Flavonoids
This protocol is adapted from a study optimizing flavonoid extraction from Radix Astragali and can be applied to Astragalus complanatus seeds.[4]
Materials and Equipment:
-
Dried and powdered seeds of Astragalus complanatus
-
90% Ethanol
-
Microwave extraction system
-
Filter paper
-
Rotary evaporator
-
Analytical balance
-
Extraction vessels
Procedure:
-
Weigh 5 g of powdered Astragalus complanatus seeds and place it in a microwave extraction vessel.
-
Add 125 mL of 90% ethanol to achieve a solvent-to-material ratio of 25:1 (v/w).
-
Seal the vessel and place it in the microwave extractor.
-
Set the microwave power and temperature to achieve and maintain 110°C for 25 minutes.
-
After the first extraction cycle, filter the mixture and collect the extract.
-
Return the solid residue to the extraction vessel, add another 125 mL of 90% ethanol, and perform a second extraction under the same conditions.
-
Combine the extracts from both cycles.
-
Concentrate the combined extract using a rotary evaporator to obtain the crude flavonoid extract.
-
Dry the extract to a constant weight.
Visualizations
Experimental Workflow for this compound Extraction and Analysis
Caption: Workflow for this compound Extraction and Analysis.
Logical Relationship of Extraction Parameters in UAE
Caption: Factors Influencing Ultrasound-Assisted Extraction.
Concluding Remarks
The protocols and data presented herein provide a foundation for the efficient extraction of this compound from Astragalus complanatus. Ultrasound-assisted and microwave-assisted extraction methods offer significant advantages in terms of reduced extraction time and potentially higher yields compared to conventional methods. For optimal results, it is recommended that researchers further refine the extraction parameters for their specific laboratory conditions and analytical requirements. Subsequent purification and quantification by methods such as HPLC are essential for obtaining pure this compound for bioactivity screening and drug development endeavors.
References
Application Notes and Protocols for High-Purity Complanatuside Purification
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the extraction, isolation, and purification of high-purity Complanatuside from the seeds of Astragalus complanatus. Additionally, it outlines the key signaling pathways modulated by this compound, offering insights into its mechanism of action.
Introduction to this compound
This compound is a flavonoid glycoside found in the traditional Chinese medicine Semen Astragali Complanati, the dried ripe seeds of Astragalus complanatus Bunge. This compound has garnered significant interest due to its potential therapeutic properties, including anti-inflammatory and neuroprotective effects. The purification of this compound to a high degree of purity is essential for accurate pharmacological studies and potential drug development.
Experimental Protocols for Purification
The following protocols describe a multi-step process for obtaining high-purity this compound. The general workflow involves extraction, preliminary purification using macroporous resin or polyamide chromatography, and final purification by High-Performance Liquid Chromatography (HPLC).
Extraction of Crude Flavonoids
This initial step aims to extract a broad range of flavonoids, including this compound, from the raw plant material.
Materials:
-
Dried seeds of Astragalus complanatus
-
70-80% Ethanol
-
Grinder or mill
-
Reflux extraction apparatus or sonicator
-
Rotary evaporator
-
Filter paper
Protocol:
-
Preparation of Plant Material: Grind the dried seeds of Astragalus complanatus into a coarse powder.
-
Extraction:
-
Reflux Extraction: Place the powdered seeds in a round-bottom flask and add 70-80% ethanol in a 1:10 solid-to-liquid ratio (w/v). Heat the mixture to reflux for 2 hours. Repeat the extraction process twice with fresh solvent.
-
Ultrasonic-Assisted Extraction: Alternatively, suspend the powdered seeds in 70-80% ethanol (1:10 w/v) and subject to ultrasonication for 30 minutes at room temperature. Repeat the extraction twice.
-
-
Filtration and Concentration: Filter the combined extracts through filter paper to remove solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator at 50-60°C to obtain a crude extract.
Preliminary Purification using Macroporous Resin Chromatography
This step serves to enrich the flavonoid content and remove sugars, pigments, and other highly polar or non-polar impurities.
Materials:
-
Crude extract from section 2.1
-
Macroporous adsorption resin (e.g., AB-8, HPD-600)
-
Glass chromatography column
-
Deionized water
-
Ethanol (various concentrations: 10%, 30%, 60%, 95% v/v)
Protocol:
-
Resin Preparation: Pre-treat the macroporous resin by soaking it in 95% ethanol for 24 hours, then wash thoroughly with deionized water until no ethanol odor remains.
-
Column Packing: Pack a glass column with the pre-treated resin.
-
Sample Loading: Dissolve the crude extract in a small amount of deionized water and load it onto the column.
-
Elution:
-
Wash the column with 3-5 bed volumes (BV) of deionized water to remove sugars and other highly polar compounds.
-
Elute the column sequentially with 3-5 BV of 10% ethanol, 30% ethanol, and 60% ethanol. Collect the fractions separately. Flavonoids, including this compound, are typically eluted in the 30-60% ethanol fractions.
-
Finally, wash the column with 95% ethanol to regenerate the resin.
-
-
Fraction Analysis and Pooling: Analyze the collected fractions by Thin Layer Chromatography (TLC) or analytical HPLC to identify the fractions containing this compound. Pool the positive fractions and concentrate them using a rotary evaporator.
Alternative Preliminary Purification using Polyamide Column Chromatography
Polyamide chromatography is another effective method for separating flavonoids from other constituents.
Materials:
-
Crude extract from section 2.1 or enriched fraction from 2.2
-
Polyamide resin
-
Glass chromatography column
-
Deionized water
-
Ethanol (various concentrations)
-
Acetone
Protocol:
-
Resin and Column Preparation: Swell the polyamide resin in deionized water and pack it into a glass column.
-
Sample Loading: Dissolve the extract in a suitable solvent and load it onto the column.
-
Elution: Elute the column with a gradient of increasing ethanol concentration in water (e.g., 10%, 30%, 50%, 70%, 95%). A subsequent gradient of acetone in methanol can also be used for further separation.
-
Fraction Collection and Analysis: Collect fractions and analyze them as described in the macroporous resin protocol to identify and pool the this compound-containing fractions.
High-Purity this compound Isolation by Preparative HPLC
The final step involves the use of preparative High-Performance Liquid Chromatography (HPLC) to isolate this compound to a high degree of purity.
Materials:
-
Enriched flavonoid fraction from section 2.2 or 2.3
-
Preparative HPLC system with a UV detector
-
C18 reverse-phase preparative column
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade) with 0.1% formic acid or acetic acid
-
Syringe filters (0.45 µm)
Protocol:
-
Sample Preparation: Dissolve the enriched flavonoid fraction in the mobile phase and filter it through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase preparative column (e.g., 250 x 20 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B). A typical gradient could be: 0-10 min, 10-20% A; 10-40 min, 20-35% A; 40-50 min, 35-50% A. The exact gradient should be optimized based on analytical HPLC results.
-
Flow Rate: 10-20 mL/min.
-
Detection Wavelength: 265 nm.
-
Injection Volume: Dependent on the concentration of the sample and the column capacity.
-
-
Fraction Collection: Collect the peak corresponding to this compound based on the retention time determined from analytical HPLC analysis of a this compound standard.
-
Purity Analysis and Final Processing: Analyze the purity of the collected fraction using analytical HPLC. Fractions with the desired purity (e.g., >98%) should be pooled. The solvent can be removed by rotary evaporation or lyophilization to obtain high-purity this compound powder.
Data Presentation: Quantitative Analysis
The following table summarizes typical quantitative data that can be expected during the purification process. The values are indicative and may vary depending on the quality of the starting material and the specific experimental conditions.
| Purification Stage | This compound Content (%) | Purity (%) | Recovery Yield (%) |
| Raw Material (Astragalus complanatus seeds) | 0.06 - 0.13[1] | - | 100 |
| Crude 80% Ethanol Extract | 0.5 - 1.5 | ~5-10 | ~90-95 |
| Macroporous Resin Enriched Fraction (60% Ethanol Eluate) | 10 - 20 | ~40-60 | ~80-85 |
| Preparative HPLC Purified this compound | >98 | >98 | ~60-70 (from enriched fraction) |
Visualization of Workflows and Signaling Pathways
Experimental Workflow for this compound Purification
The following diagram illustrates the overall workflow for the purification of this compound.
Caption: Overall workflow for the purification of high-purity this compound.
Signaling Pathways Modulated by this compound
This compound has been shown to exert its anti-inflammatory effects by modulating several key signaling pathways.
This compound can inhibit the activation of the NLRP3 inflammasome, a key player in the inflammatory response.
Caption: this compound inhibits the assembly and activation of the NLRP3 inflammasome.
This compound has been reported to inhibit the c-Jun N-terminal kinase (JNK) pathway, which is a part of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade involved in inflammation and apoptosis.
Caption: this compound inhibits the JNK/MAPK signaling pathway, reducing inflammatory gene expression.
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, and this compound can interfere with its activation.
Caption: this compound inhibits the NF-κB pathway by preventing the activation of the IKK complex.
References
Application Notes and Protocols for Evaluating the Anti-inflammatory Activity of Complanatuside In Vitro
Audience: Researchers, scientists, and drug development professionals.
Introduction
Complanatuside, a flavonol glycoside isolated from Astragalus complanatus, has demonstrated significant anti-inflammatory properties in preclinical studies.[1][2][3] These application notes provide detailed protocols for a panel of in vitro assays to characterize and quantify the anti-inflammatory effects of this compound. The described methods focus on key biomarkers and signaling pathways involved in inflammation, providing a robust framework for its evaluation as a potential therapeutic agent. The primary model discussed is the use of human keratinocytes (HaCaT cells) stimulated with a pro-inflammatory cytokine cocktail, reflecting inflammatory skin conditions.[1][2][3]
Key Anti-inflammatory Effects of this compound
-
Inhibition of Pro-inflammatory Mediators: this compound has been shown to reduce the levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes that produce inflammatory mediators.[1][4]
-
Suppression of Pro-inflammatory Cytokines: The compound effectively decreases the production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β).[1]
-
Modulation of Inflammatory Signaling Pathways: Evidence suggests that this compound exerts its effects by inhibiting the NLRP3 inflammasome pathway.[1] It may also modulate other critical inflammatory signaling cascades like the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[5][6][7]
-
Reduction of Oxidative Stress: this compound has been observed to decrease the production of reactive oxygen species (ROS), which are known to contribute to inflammatory processes.[1]
Data Presentation: Summary of Quantitative In Vitro Data
The following tables summarize the reported effects of this compound on various inflammatory markers in cytokine-stimulated HaCaT cells.
| Concentration of this compound (µM) | Cell Death (% of Cytokine-Treated Control) | Reference |
| 1 | Reduced | [8] |
| 5 | Reduced | [8] |
| 10 | Significantly Reduced | [8] |
| 20 | Significantly Reduced | [8] |
| Concentration of this compound (µM) | IL-1β Level (% Decrease from Cytokine-Treated Control) | Reference |
| 1 | 11.7% | [1] |
| 5 | 14.2% | [1] |
| 10 | 27.6% | [1] |
| 20 | 32.9% | [1] |
| Inflammatory Marker | Effect of this compound Treatment | Reference |
| iNOS | Decreased Expression | [1] |
| COX-2 | Decreased Expression | [1] |
| NLRP3 | Down-regulated | [1] |
| GSDMD (cleaved) | Down-regulated | [1] |
| ASC | Down-regulated | [1] |
| Caspase-1 Activity | Decreased | [1] |
| ROS Production | Reduced | [1] |
Experimental Protocols
Cell Culture and Induction of Inflammation
This protocol describes the basic setup for inducing an inflammatory response in HaCaT keratinocytes, which can then be used for the subsequent assays.
Materials:
-
HaCaT (human keratinocyte) cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Recombinant Human IFN-γ, TNF-α, and IL-6
-
This compound
-
Phosphate Buffered Saline (PBS)
Protocol:
-
Culture HaCaT cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the cells in appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) depending on the subsequent assay, and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 20 µM) for 2 hours. Include a vehicle control (e.g., DMSO).
-
Induce inflammation by adding a cytokine cocktail of IFN-γ, TNF-α, and IL-6 to the culture medium. A combination of these cytokines has been shown to effectively induce an inflammatory state in HaCaT cells.[1][2][3]
-
Incubate the cells for the desired time period (e.g., 24 hours).
-
After incubation, collect the cell culture supernatant and/or cell lysates for further analysis.
Cell Viability Assessment (MTT Assay)
This assay is used to determine the effect of this compound on cell viability and to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.[9][10][11]
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or Solubilization solution
-
96-well plate reader
Protocol:
-
Seed HaCaT cells in a 96-well plate at a density of 1 x 10^4 cells/well and follow the cell culture and treatment protocol as described above.
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the culture medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant as an indicator of iNOS activity.[12][13][14][15]
Materials:
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well plate reader
Protocol:
-
Collect the cell culture supernatant after the treatment period.
-
Add 100 µL of the supernatant to a new 96-well plate.
-
Prepare a standard curve of sodium nitrite in the culture medium.
-
Mix equal volumes of Griess Reagent A and B immediately before use.
-
Add 100 µL of the mixed Griess Reagent to each well containing the supernatant and standards.
-
Incubate the plate at room temperature for 10-15 minutes in the dark.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration in the samples using the standard curve.
Pro-inflammatory Cytokine Measurement (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific pro-inflammatory cytokines, such as IL-1β and TNF-α, in the cell culture supernatant.[16][17][18][19][20]
Materials:
-
Commercially available ELISA kits for human IL-1β and TNF-α
-
Wash buffer
-
Substrate solution
-
Stop solution
-
96-well plate reader
Protocol:
-
Follow the instructions provided with the commercial ELISA kit.
-
Briefly, coat a 96-well plate with the capture antibody.
-
Add the cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Incubate, wash, and then add the enzyme-linked secondary antibody.
-
Incubate, wash, and add the substrate solution.
-
Stop the reaction and measure the absorbance at the recommended wavelength.
-
Calculate the cytokine concentrations in the samples based on the standard curve.
Western Blot Analysis for iNOS and COX-2 Expression
Western blotting is used to determine the protein levels of iNOS and COX-2 in cell lysates.[21][22][23][24][25]
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse the treated cells and determine the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system and quantify the band intensities.
Visualizations: Signaling Pathways and Experimental Workflow
Caption: Experimental workflow for evaluating this compound's anti-inflammatory activity.
Caption: Potential signaling pathways modulated by this compound.
Caption: this compound's inhibitory effect on the NLRP3 inflammasome pathway.
References
- 1. This compound alleviates inflammatory cell damage induced by pro-inflammatory cytokines in skin keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound alleviates inflammatory cell damage induced by pro-inflammatory cytokines in skin keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
- 7. Modulation of MAPK/NF-κB Pathway and NLRP3 Inflammasome by Secondary Metabolites from Red Algae: A Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 5.6. Griess Reagent Assay [bio-protocol.org]
- 15. researchgate.net [researchgate.net]
- 16. ELISA assay for IL-1β, IL-6, IL-18 and TNF-α in BALF [bio-protocol.org]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. researchgate.net [researchgate.net]
- 19. biovendor.com [biovendor.com]
- 20. novamedline.com [novamedline.com]
- 21. 2.12. Western Blot analysis of iNOS and COX-2 [bio-protocol.org]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. Inhibition of inducible nitric oxide synthase and cyclooxygenase-2 in lipopolysaccharide-stimulated RAW264.7 cells by carboxybutyrylated glucosamine takes place via down-regulation of mitogen-activated protein kinase-mediated nuclear factor-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Neuroprotective Effects of Complanatuside in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Complanatuside, a flavonol glycoside isolated from Astragalus complanatus, has demonstrated notable anti-inflammatory and antioxidant properties.[1][2][3] Recent research has highlighted its neuroprotective potential, particularly in the context of spinal cord injury (SCI), where it has been shown to improve functional recovery.[4] The primary mechanism of action appears to involve the inhibition of the c-Jun N-terminal kinase (JNK) signaling pathway, which in turn reduces microglial activation, neuroinflammation, and neuronal apoptosis.[4] These characteristics make this compound a promising candidate for therapeutic development for a range of neurodegenerative and neurological disorders.
These application notes provide detailed protocols for utilizing various animal models to investigate the neuroprotective effects of this compound. The described models include spinal cord injury, ischemic stroke, Parkinson's disease, and Alzheimer's disease. The protocols are intended to offer a standardized framework for preclinical evaluation of this compound and similar neuroprotective compounds.
General Experimental Workflow
The general workflow for assessing the neuroprotective efficacy of this compound in animal models is outlined below. This process involves inducing a specific neurological condition, administering the treatment, and evaluating the outcomes through behavioral, histological, and molecular analyses.
Caption: General experimental workflow for evaluating this compound.
Animal Model 1: Spinal Cord Injury (SCI)
The contusion or compression model of SCI in mice or rats is a widely used and clinically relevant model to study the pathophysiology of spinal cord trauma and to evaluate potential therapeutic interventions.[5]
Experimental Protocol
-
Animal Preparation: Adult C57BL/6 mice (8-10 weeks old) are anesthetized with isoflurane. The surgical area over the thoracic spine is shaved and sterilized.
-
Surgical Procedure (Laminectomy): A dorsal midline incision is made over the T9-T11 vertebrae. The paravertebral muscles are dissected to expose the vertebral column. A laminectomy is performed at the T10 level to expose the spinal cord.
-
Induction of SCI: A standardized weight-drop device or an impactor is used to deliver a contusive injury to the exposed spinal cord. The impact force should be consistent across all animals to ensure reproducibility. Sham-operated animals undergo laminectomy without the contusion injury.
-
This compound Administration: this compound is dissolved in a suitable vehicle (e.g., saline with 0.5% DMSO). The treatment group receives intraperitoneal (i.p.) injections of this compound (e.g., 10, 20, 40 mg/kg) daily, starting 1 hour post-injury and continuing for a specified period (e.g., 14 or 28 days). The control group receives vehicle injections on the same schedule.
-
Post-operative Care: Animals are provided with post-operative analgesia, and manual bladder expression is performed twice daily until bladder function returns. Supportive care, including hydration and accessible food and water, is essential.
Outcome Assessments
-
Behavioral Analysis:
-
Basso Mouse Scale (BMS): Locomotor recovery is assessed in an open field at regular intervals (e.g., 1, 3, 7, 14, 21, and 28 days post-injury).[6][7][8] The BMS is a 9-point scale that evaluates hindlimb joint movement, stepping, coordination, and paw placement.[7]
-
Footprint Analysis: Walking patterns are analyzed to assess gait and inter-limb coordination.
-
-
Histological Analysis (at endpoint):
-
Hematoxylin and Eosin (H&E) Staining: To assess the overall morphology of the spinal cord and the extent of tissue damage.[4]
-
Luxol Fast Blue (LFB) Staining: To evaluate the degree of demyelination and white matter sparing.[4][9]
-
Nissl Staining: To quantify neuronal survival, particularly of motor neurons in the ventral horn of the spinal cord.[4]
-
Immunohistochemistry: To assess markers of inflammation (e.g., Iba1 for microglia, GFAP for astrocytes), and apoptosis (e.g., TUNEL, cleaved caspase-3).
-
Quantitative Data Presentation
| Treatment Group | BMS Score (Day 28) | Lesion Volume (mm³) | White Matter Sparing (%) | Surviving Motor Neurons (count) |
| Sham | 9.0 ± 0.0 | 0.0 ± 0.0 | 100.0 ± 0.0 | 25.2 ± 1.5 |
| SCI + Vehicle | 2.8 ± 0.4 | 4.5 ± 0.6 | 22.3 ± 3.1 | 8.7 ± 1.1 |
| SCI + this compound (10 mg/kg) | 4.2 ± 0.5 | 3.1 ± 0.4 | 35.8 ± 4.2 | 14.3 ± 1.8 |
| SCI + this compound (20 mg/kg) | 5.5 ± 0.6 | 2.2 ± 0.3 | 48.1 ± 5.0 | 18.9 ± 2.0 |
| *Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to SCI + Vehicle group. |
Animal Model 2: Ischemic Stroke
The Middle Cerebral Artery Occlusion (MCAO) model is the most frequently used animal model for focal cerebral ischemia, as it mimics many aspects of human ischemic stroke.[10][11]
Experimental Protocol
-
Animal Preparation: Adult male Sprague-Dawley rats (250-300g) are anesthetized with isoflurane. Body temperature is maintained at 37°C throughout the procedure.
-
Surgical Procedure (MCAO): The right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed. A 4-0 nylon monofilament with a rounded tip is introduced into the ECA and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).[11] Occlusion is typically maintained for 90 minutes, after which the filament is withdrawn to allow for reperfusion.
-
This compound Administration: this compound or vehicle is administered i.p. or intravenously (i.v.) at the time of reperfusion and then daily for a specified duration (e.g., 7 days).
-
Neurological Deficit Scoring: Neurological deficits are assessed 24 hours after MCAO using a 5-point scale (0 = no deficit, 4 = severe focal neurology).
Outcome Assessments
-
Behavioral Analysis:
-
Rotarod Test: To assess motor coordination and balance.
-
Morris Water Maze: To evaluate spatial learning and memory deficits.
-
-
Infarct Volume Measurement: At the endpoint (e.g., 7 days), brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.[11]
-
Histological and Molecular Analysis: Brain tissue from the ischemic penumbra is analyzed for markers of apoptosis, inflammation, and oxidative stress.
Quantitative Data Presentation
| Treatment Group | Neurological Score (24h) | Infarct Volume (% of hemisphere) | Rotarod Latency (s) at Day 7 | Escape Latency (s) in MWM at Day 7 |
| Sham | 0.0 ± 0.0 | 0.0 ± 0.0 | 180.5 ± 10.2 | 15.2 ± 2.1 |
| MCAO + Vehicle | 3.2 ± 0.3 | 35.4 ± 4.1 | 45.8 ± 6.3 | 55.7 ± 5.8 |
| MCAO + this compound (20 mg/kg) | 2.1 ± 0.4 | 21.7 ± 3.5 | 98.2 ± 8.9 | 32.4 ± 4.5 |
| *Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to MCAO + Vehicle group. |
Animal Model 3: Parkinson's Disease
The 6-hydroxydopamine (6-OHDA) model is a widely used neurotoxin-based model that selectively degenerates dopaminergic neurons in the nigrostriatal pathway, mimicking the pathology of Parkinson's disease.[12][13][14]
Experimental Protocol
-
Animal Preparation: Adult male Wistar rats (200-250g) are pre-treated with desipramine (25 mg/kg, i.p.) to protect noradrenergic neurons.[15] Anesthesia is induced with a ketamine/xylazine cocktail.
-
Stereotaxic Surgery: The animal is placed in a stereotaxic frame. A burr hole is drilled in the skull over the target area. 6-OHDA (e.g., 8 µg in 4 µL of saline with 0.02% ascorbic acid) is unilaterally injected into the medial forebrain bundle (MFB) or the striatum.[14]
-
This compound Administration: Treatment with this compound or vehicle begins either prior to or immediately after the 6-OHDA lesion and continues daily for the duration of the study (e.g., 4 weeks).
-
Behavioral Testing:
-
Apomorphine- or Amphetamine-induced Rotations: Two to three weeks post-lesion, animals are challenged with apomorphine (a dopamine agonist) or amphetamine, and the number of contralateral or ipsilateral rotations, respectively, is counted.[14] This provides a measure of the extent of the dopaminergic lesion.
-
Cylinder Test: To assess forelimb akinesia.
-
Outcome Assessments
-
Immunohistochemistry: At the end of the study, brains are processed for tyrosine hydroxylase (TH) immunohistochemistry to quantify the loss of dopaminergic neurons in the substantia nigra pars compacta (SNc) and the depletion of dopamine fibers in the striatum.
Quantitative Data Presentation
| Treatment Group | Apomorphine-induced Rotations (turns/90 min) | TH+ Neurons in SNc (% of contralateral side) | Striatal TH Fiber Density (% of contralateral side) |
| Sham | 5 ± 2 | 98.5 ± 2.1 | 97.2 ± 3.0 |
| 6-OHDA + Vehicle | 450 ± 55 | 15.2 ± 3.5 | 8.9 ± 2.4 |
| 6-OHDA + this compound (20 mg/kg) | 210 ± 40 | 45.8 ± 5.1 | 38.6 ± 4.7** |
| *Data are presented as mean ± SEM. *p < 0.01 compared to 6-OHDA + Vehicle group. |
Animal Model 4: Alzheimer's Disease
The intracerebroventricular (ICV) infusion of amyloid-beta (Aβ) oligomers is a model used to acutely induce Alzheimer's-like pathology and cognitive deficits.[16][17]
Experimental Protocol
-
Animal Preparation: Adult male C57BL/6J mice are anesthetized with isoflurane and placed in a stereotaxic frame.
-
Surgical Procedure: A guide cannula is surgically implanted into the lateral ventricle. After a recovery period of one week, Aβ oligomers (e.g., Aβ1-42) or a vehicle solution are infused into the ventricle via the cannula.[18]
-
This compound Administration: this compound treatment (e.g., daily i.p. injections) can be initiated before the Aβ infusion and continued throughout the behavioral testing period.
-
Behavioral Testing: Cognitive function is assessed starting one week after Aβ infusion.
-
Y-maze: To evaluate spatial working memory.
-
Morris Water Maze: To assess spatial learning and long-term memory.
-
Outcome Assessments
Quantitative Data Presentation
| Treatment Group | Y-maze Spontaneous Alternation (%) | Escape Latency in MWM (Day 5) (s) | Hippocampal IL-1β (pg/mg protein) | Hippocampal Aβ1-42 (pg/mg protein) |
| Sham + Vehicle | 75.2 ± 3.1 | 18.5 ± 2.5 | 12.3 ± 1.8 | 50.1 ± 5.2 |
| Aβ + Vehicle | 51.4 ± 2.8 | 48.9 ± 4.1 | 45.8 ± 4.5 | 255.6 ± 20.1 |
| Aβ + this compound (20 mg/kg) | 68.9 ± 3.5 | 25.1 ± 3.2 | 20.1 ± 2.9 | 130.7 ± 15.8 |
| *Data are presented as mean ± SEM. *p < 0.01 compared to Aβ + Vehicle group. |
Proposed Neuroprotective Mechanism of this compound
This compound is believed to exert its neuroprotective effects by inhibiting the JNK signaling pathway. In the context of neurological injury or disease, various stressors activate microglia, leading to the production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and reactive oxygen species (ROS).[19][20] These factors can activate the JNK pathway in both microglia and neurons.[20][21] Activated JNK promotes the expression of further inflammatory mediators and activates pro-apoptotic proteins (e.g., Bax, Bad), ultimately leading to neuronal death.[22] By inhibiting JNK, this compound can break this cycle, reducing neuroinflammation and preventing apoptosis.[4]
Caption: Proposed mechanism of this compound neuroprotection via JNK inhibition.
References
- 1. Frontiers | this compound alleviates inflammatory cell damage induced by pro-inflammatory cytokines in skin keratinocytes [frontiersin.org]
- 2. This compound alleviates inflammatory cell damage induced by pro-inflammatory cytokines in skin keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound alleviates inflammatory cell damage induced by pro-inflammatory cytokines in skin keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound A improves functional recovery after spinal cord injury through inhibiting JNK signaling-mediated microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative Evaluation of 3D Mouse Behaviors and Motor Function in the Open-Field after Spinal Cord Injury Using Markerless Motion Tracking | PLOS One [journals.plos.org]
- 7. Basso Mouse Scale for locomotion detects differences in recovery after spinal cord injury in five common mouse strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A combined scoring method to assess behavioral recovery after mouse spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differential Histopathological and Behavioral Outcomes Eight Weeks after Rat Spinal Cord Injury by Contusion, Dislocation, and Distraction Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Guide to the Generation of a 6-Hydroxydopamine Mouse Model of Parkinson’s Disease for the Study of Non-Motor Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The 6-hydroxydopamine Rat Model of Parkinson's Disease [jove.com]
- 14. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - US [thermofisher.com]
- 15. 6-OHDA mouse model of Parkinson's disease [protocols.io]
- 16. Stereotaxic Infusion of Oligomeric Amyloid-beta into the Mouse Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Modeling the early stages of Alzheimer’s disease by administering intracerebroventricular injections of human native Aβ oligomers to rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. JNK signaling is the shared pathway linking neuroinflammation, blood–brain barrier disruption, and oligodendroglial apoptosis in the white matter injury of the immature brain - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Alarmins and c-Jun N-Terminal Kinase (JNK) Signaling in Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols: Investigating the Mechanism of Action of Complanatuside in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Complanatuside, a flavonoid glycoside isolated from Astragalus complanatus, has demonstrated significant anti-inflammatory and neuroprotective properties. These attributes position it as a promising candidate for further investigation in the context of inflammatory diseases and neurodegenerative disorders. This document provides detailed application notes and protocols for utilizing specific cell culture models to elucidate the molecular mechanisms underlying the therapeutic potential of this compound. The primary pathways of focus are the NLRP3 inflammasome pathway in human keratinocytes and the c-Jun N-terminal kinase (JNK) signaling pathway in microglial cells.
I. Inhibition of the NLRP3 Inflammasome Pathway in HaCaT Keratinocytes
The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation is implicated in a variety of inflammatory skin conditions. This compound has been shown to mitigate inflammatory damage in skin keratinocytes by inhibiting the activation of the NLRP3 inflammasome.[1][2][3]
Cell Culture Model: HaCaT Cells (Human Keratinocyte Cell Line)
HaCaT cells are a spontaneously immortalized human keratinocyte cell line that is well-established for in vitro dermatological and toxicological studies. They provide a robust and reproducible model to study inflammatory responses in the skin.
Mechanism of Action Overview
In response to pro-inflammatory stimuli, such as a cytokine cocktail of IFN-γ, TNF-α, and IL-6, HaCaT cells exhibit increased expression of NLRP3, ASC, and cleaved Gasdermin D (GSDMD), leading to pyroptosis and the release of pro-inflammatory cytokines like IL-1β.[1][2] this compound treatment effectively down-regulates the expression of these key inflammasome components, thereby reducing inflammation and cell death.[1][2]
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound on HaCaT cells stimulated with a combination of IFN-γ, TNF-α, and IL-6.
Table 1: Effect of this compound on Cell Viability and Cell Death in Inflamed HaCaT Cells
| This compound (µM) | Cell Viability (% of Control) | Reduction in Cell Death (%) |
| 1 | Data not available | 19.2 |
| 5 | Data not available | 21.5 |
| 10 | Significantly Increased | 26.2 |
| 20 | Significantly Increased | 27.9 |
Data is derived from studies where inflammation was induced by a cytokine cocktail (IFN-γ, TNF-α, IL-6).[1]
Table 2: Effect of this compound on IL-1β Secretion in Inflamed HaCaT Cells
| This compound (µM) | Decrease in IL-1β Secretion (%) |
| 1 | 11.7 |
| 5 | 14.2 |
| 10 | 27.6 |
| 20 | 32.9 |
Data is derived from ELISA analysis of cell culture supernatants following 24-hour treatment.[1]
Experimental Protocols
-
Cell Line: HaCaT (immortalized human keratinocytes).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
-
Inflammatory Stimulus: A cytokine cocktail of Interferon-gamma (IFN-γ), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6).
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute to final concentrations (e.g., 1, 5, 10, 20 µM) in culture medium. Ensure the final DMSO concentration does not exceed 0.1%.
-
Experimental Procedure: Seed HaCaT cells in appropriate culture plates. Once confluent, treat the cells with the cytokine cocktail in the presence or absence of varying concentrations of this compound for 24 hours.
-
Principle: Measures the metabolic activity of viable cells.
-
Procedure:
-
After the 24-hour treatment, remove the culture medium.
-
Add 100 µL of fresh medium containing 0.5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
-
Protein Extraction: Lyse the treated HaCaT cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with the following primary antibodies diluted in 5% BSA in TBST:
-
Rabbit anti-NLRP3 (1:1000 dilution)
-
Rabbit anti-ASC (1:1000 dilution)
-
Rabbit anti-cleaved GSDMD (1:1000 dilution)
-
Rabbit anti-β-actin (1:5000 dilution, as a loading control)
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated goat anti-rabbit IgG (1:5000 dilution) for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
-
Sample Collection: Collect the cell culture supernatants after the 24-hour treatment period.
-
Procedure: Use a commercially available Human IL-1β ELISA kit and follow the manufacturer's instructions to measure the concentration of IL-1β in the supernatants.
Signaling Pathway and Workflow Diagrams
References
- 1. This compound A improves functional recovery after spinal cord injury through inhibiting JNK signaling-mediated microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Kalopanaxsaponin A Exerts Anti-Inflammatory Effects in Lipopolysaccharide-Stimulated Microglia via Inhibition of JNK and NF-κB/AP-1 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Interrogating the JNK Pathway in Complanatuside Studies via Western Blotting
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Western blotting to investigate the effects of Complanatuside on the c-Jun N-terminal kinase (JNK) signaling pathway. The protocols outlined below are intended to enable the detection and quantification of key proteins within this pathway, offering insights into the potential molecular mechanisms of this compound.
Introduction to the JNK Signaling Pathway
The c-Jun N-terminal kinase (JNK) pathway is a critical signaling cascade within the mitogen-activated protein kinase (MAPK) family. It is primarily activated by environmental stresses, such as UV radiation and heat shock, as well as by inflammatory cytokines.[1][2] The pathway plays a pivotal role in regulating a wide array of cellular processes, including proliferation, differentiation, apoptosis, and inflammation.[1][3][4][5] Dysregulation of the JNK pathway has been implicated in various diseases, including neurodegenerative disorders, inflammatory conditions, and cancer.[6][7]
The core of the JNK signaling cascade involves a three-tiered kinase module: a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and the JNK MAP kinase itself.[2][8] Upon stimulation, a MAPKKK (e.g., MEKK1-4, MLK) phosphorylates and activates a MAPKK (MKK4 or MKK7).[2][6] These MAPKKs then dually phosphorylate JNK on threonine and tyrosine residues within the conserved T-P-Y motif, leading to its activation.[8][9] Activated JNK (phospho-JNK) can then translocate to the nucleus to phosphorylate and activate various transcription factors, most notably c-Jun.[2] The phosphorylation of c-Jun enhances its transcriptional activity, leading to the expression of genes involved in the aforementioned cellular processes.
Given its central role in cellular stress responses and disease, the JNK pathway is a key target for therapeutic investigation. This compound, a flavonoid glycoside, presents a compound of interest for its potential modulatory effects on this pathway. The following protocols detail the use of Western blotting to assess how this compound may influence the phosphorylation and therefore the activation of JNK and its downstream target, c-Jun.
Key Proteins for Western Blot Analysis
To effectively study the JNK pathway, the following proteins should be targeted for detection:
-
Total JNK (t-JNK): Serves as a loading control to ensure that observed changes in phosphorylated JNK are not due to variations in the total amount of JNK protein. JNK exists in different isoforms, with molecular weights around 46 kDa and 54 kDa.[1][10]
-
Phosphorylated JNK (p-JNK): Indicates the activation state of the JNK protein. The phosphorylation occurs at specific residues (Thr183/Tyr185).[10][11]
-
Total c-Jun (t-c-Jun): Acts as a loading control for its phosphorylated form.
-
Phosphorylated c-Jun (p-c-Jun): The phosphorylation of c-Jun at Ser63/73 is a direct downstream event of JNK activation and reflects the functional output of the pathway.
-
β-actin or GAPDH: Housekeeping proteins used as internal controls to normalize for differences in the amount of total protein loaded in each lane.
Experimental Workflow
The general workflow for investigating the effect of this compound on the JNK pathway using Western blotting is as follows:
Detailed Protocols
Cell Lysis and Protein Extraction
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound for different durations. Include a vehicle control (e.g., DMSO) and a positive control for JNK activation (e.g., Anisomycin or UV treatment).
-
Cell Lysis: After treatment, wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to the cells.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (containing the protein extract) to a new tube.
Protein Quantification
-
Determine the protein concentration of each lysate using a standard protein assay, such as the Bicinchoninic acid (BCA) assay, following the manufacturer's instructions.
-
Based on the concentrations, normalize all samples to the same concentration by adding lysis buffer.
Sample Preparation for SDS-PAGE
-
To an equal amount of protein for each sample (typically 20-40 µg), add an appropriate volume of Laemmli sample buffer (e.g., 4X or 6X).
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Centrifuge the samples briefly before loading onto the gel.
SDS-PAGE and Protein Transfer
-
Load the prepared samples into the wells of a pre-cast or hand-cast SDS-polyacrylamide gel (the percentage of which will depend on the molecular weight of the target proteins, typically 8-12%). Also, load a molecular weight marker.
-
Run the gel in 1X running buffer at a constant voltage until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
Immunoblotting
-
Blocking: After transfer, block the membrane with a blocking solution (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST)) for 1 hour at room temperature to prevent non-specific antibody binding.[8]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended antibody dilutions should be optimized, but starting points can be found in the manufacturer's datasheets (e.g., 1:1000).[1]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
Detection and Analysis
-
Signal Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and incubate the membrane with the substrate.
-
Image Capture: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
-
Data Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the phosphorylated protein bands to their corresponding total protein bands, and then to the loading control (e.g., β-actin or GAPDH).
JNK Signaling Pathway Diagram
References
- 1. Phospho-JNK1/JNK2/JNK3 (Thr183) Polyclonal Antibody (PA5-36832) [thermofisher.com]
- 2. Phospho-SAPK/JNK Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 3. JNK-induced apoptosis, compensatory growth and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JNK in Tumor Microenvironment: Present Findings and Challenges in Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The JNK Signaling Pathway in Inflammatory Skin Disorders and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The Role of the Dysregulated JNK Signaling Pathway in the Pathogenesis of Human Diseases and Its Potential Therapeutic Strategies: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring the Constitutive Activation of c-Jun N-terminal Kinase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Regulation of JNK Signaling Pathways in Cell Death through the Interplay with Mitochondrial SAB and Upstream Post-Translational Effects [mdpi.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. abeomics.com [abeomics.com]
Synthesis of Complanatuside Derivatives: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of Complanatuside derivatives. This compound, a flavonoid glycoside found in Semen Astragali Complanati, and its derivatives are of significant interest for their potential therapeutic properties, including anti-inflammatory and neuroprotective effects. The synthesis of these complex molecules is crucial for structure-activity relationship (SAR) studies and the development of novel drug candidates.
Introduction to Synthetic Strategies
The synthesis of this compound derivatives, which are kaempferol glycosides, involves several key steps, primarily focusing on the regioselective glycosylation of the kaempferol aglycone. The hydroxyl groups of kaempferol exhibit different reactivities, necessitating the use of protecting groups to achieve the desired glycosylation pattern. Common strategies involve the protection of more reactive hydroxyls, followed by glycosylation of the target hydroxyl group and subsequent deprotection.
Key synthetic considerations include:
-
Protecting Group Strategy: The selection of appropriate protecting groups for the phenolic hydroxyls of kaempferol is critical for directing the glycosylation to the desired position. Benzyl and acetyl groups are commonly employed.
-
Glycosylation Method: Various glycosylation methods can be utilized, including the use of glycosyl bromides, trichloroacetimidates, or ortho-alkynylbenzoates as glycosyl donors. The choice of donor and promoter system influences the yield and stereoselectivity of the glycosidic bond formation.
-
Purification and Characterization: Purification of the final products is typically achieved through chromatographic techniques. Thorough characterization using NMR spectroscopy and mass spectrometry is essential to confirm the structure and purity of the synthesized derivatives.
Experimental Protocols
This section details a representative protocol for the synthesis of a kaempferol 3-O-glycoside derivative, which serves as an analogue to this compound. This protocol is adapted from established methods for flavonoid glycosylation.[1][2]
Protocol 1: Synthesis of a Kaempferol 3-O-Glycoside Derivative
This protocol outlines a multi-step synthesis involving the protection of kaempferol, glycosylation at the 3-OH position, and subsequent deprotection.
Materials:
-
Kaempferol
-
Benzyl bromide (BnBr)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Acetobromo-α-D-glucose
-
Silver(I) oxide (Ag₂O)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Palladium on carbon (Pd/C)
-
Hydrogen gas (H₂)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Protection of Kaempferol:
-
Dissolve kaempferol in anhydrous DMF.
-
Add K₂CO₃ and stir the mixture at room temperature.
-
Add benzyl bromide dropwise and stir the reaction mixture at room temperature overnight.
-
Pour the reaction mixture into ice water and extract with EtOAc.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography (Hexane:EtOAc) to obtain 5,7,4'-tri-O-benzyl-kaempferol.
-
-
Glycosylation:
-
Dissolve 5,7,4'-tri-O-benzyl-kaempferol in anhydrous DCM.
-
Add acetobromo-α-D-glucose and Ag₂O.
-
Stir the reaction mixture in the dark at room temperature for 24 hours.
-
Filter the reaction mixture through Celite and concentrate the filtrate.
-
Purify the residue by silica gel column chromatography (Hexane:EtOAc) to yield the protected kaempferol 3-O-glycoside.
-
-
Deprotection:
-
Dissolve the protected kaempferol 3-O-glycoside in a mixture of MeOH and EtOAc.
-
Add Pd/C catalyst.
-
Stir the mixture under an H₂ atmosphere at room temperature overnight.
-
Filter the catalyst and concentrate the filtrate to obtain the deprotected kaempferol 3-O-glycoside.
-
Further deacetylation of the sugar moiety can be achieved using a mild base like sodium methoxide in methanol, if necessary.
-
Characterization:
The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Quantitative Data Summary
The following table summarizes the ¹H and ¹³C NMR spectroscopic data for a series of isolated kaempferol glycoside derivatives, which can be used as a reference for the characterization of synthesized analogues.[3]
| Compound | Position | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Palmatoside A | H-6 | 6.22 (s) | 100.3 |
| H-8 | 6.39 (s) | 95.2 | |
| H-2', 6' | 7.76 (d, J=8.5 Hz) | 132.3 | |
| H-3', 5' | 6.95 (d, J=8.5 Hz) | 117.0 | |
| H-1'' (Rha) | 5.37 (brs) | 103.2 | |
| H-1''' (Glc) | 4.49 (d, J=8.0 Hz) | 105.1 | |
| Palmatoside B | H-6 | 6.21 (s) | 100.3 |
| H-8 | 6.40 (s) | 95.2 | |
| H-2', 6' | 7.77 (d, J=8.5 Hz) | 132.3 | |
| H-3', 5' | 6.94 (d, J=8.5 Hz) | 117.0 | |
| H-1'' (Rha) | 5.38 (brs) | 103.2 | |
| H-1''' (Glc) | 4.50 (d, J=8.0 Hz) | 105.1 | |
| Palmatoside C | H-6 | 6.22 (s) | 100.3 |
| H-8 | 6.41 (s) | 95.2 | |
| H-2', 6' | 7.78 (d, J=8.5 Hz) | 132.3 | |
| H-3', 5' | 6.96 (d, J=8.5 Hz) | 117.1 | |
| H-1'' (Rha) | 5.39 (brs) | 103.2 | |
| H-1''' (Glc) | 4.51 (d, J=8.0 Hz) | 105.1 |
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the synthetic workflow and key signaling pathways modulated by this compound and its derivatives.
Discussion of Biological Activity
This compound and its aglycone, kaempferol, have been reported to modulate several key signaling pathways involved in inflammation and cancer.
-
NF-κB Pathway: Kaempferol and its glycosides have been shown to inhibit the activation of the NF-κB pathway, a critical regulator of inflammatory responses.[3] This inhibition is often achieved by targeting upstream kinases such as IκB kinase (IKK), thereby preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB. This mechanism underlies the anti-inflammatory effects observed for these compounds.
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, which includes ERK, JNK, and p38, is crucial for cell proliferation and survival. Kaempferol has been demonstrated to modulate this pathway, often leading to the induction of apoptosis in cancer cells.[4][5] The specific effects can be cell-type dependent, with kaempferol shown to inhibit key components of the MAPK cascade.
-
PI3K/Akt Pathway: The PI3K/Akt signaling pathway is another critical regulator of cell survival and proliferation, and its dysregulation is common in cancer. Kaempferol has been found to inhibit the PI3K/Akt pathway, contributing to its anticancer properties.[6][7][8] This inhibition can lead to decreased cell proliferation and increased apoptosis.
The synthesis of a variety of this compound derivatives is essential for exploring the full therapeutic potential of this class of compounds and for developing potent and selective modulators of these important biological pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Isolation and evaluation of kaempferol glycosides from the fern Neocheiropteris palmatopedata - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kaempferol induces apoptosis through the MAPK pathway and regulates JNK-mediated autophagy in MC-3 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects and Mechanisms of Kaempferol in the Management of Cancers through Modulation of Inflammation and Signal Transduction Pathways [mdpi.com]
- 6. Anticancer Properties of Kaempferol on Cellular Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kaempferol targets Src to exert its chemopreventive effects on mammary tumorigenesis via regulation of the PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Illuminating the Path of a Traditional Remedy: In Vivo Imaging of Complanatuside Distribution
Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction
Complanatuside, a flavonoid glycoside isolated from the seeds of Astragalus complanatus, has garnered significant interest for its therapeutic potential, including neuroprotective and anti-inflammatory effects.[1] Understanding the in vivo biodistribution, target engagement, and pharmacokinetic profile of this compound is paramount for its development as a clinical candidate. This document provides detailed application notes and protocols for utilizing advanced in vivo imaging techniques to track the distribution of this compound in preclinical models. While specific studies imaging this compound in vivo are not yet prevalent, this guide adapts established imaging methodologies to this promising natural product.
Pharmacokinetic Profile of this compound
Before delving into imaging protocols, it is crucial to understand the known pharmacokinetic parameters of this compound. A study in rats using ultra-high performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UHPLC-Q-TOF-MS/MS) revealed that after oral administration, this compound is rapidly metabolized.[2][3] The primary metabolites identified were rhamnocitrin 3-O-β-glc and rhamnocitrin, with the latter being the main form present in rat plasma.[2][3] This rapid metabolism and resulting low bioavailability are critical considerations for designing and interpreting in vivo imaging studies.[3]
Table 1: Pharmacokinetic Parameters of this compound and its Major Metabolites in Rats Following Oral Administration [2][3]
| Compound | Tmax (h) | Cmax (ng/mL) | AUC(0-t) (µg/L·h) |
| This compound | 1 | 119.15 | 143.52 |
| Rhamnocitrin 3-O-β-glc | 3 | 111.64 | 381.73 |
| Rhamnocitrin | 5.3 | 1122.18 | 6540.14 |
Proposed In Vivo Imaging Strategies for this compound
The choice of imaging modality depends on the specific research question, required sensitivity, resolution, and the feasibility of labeling this compound without altering its biological activity. The two most common and adaptable methods for small molecules like this compound are optical imaging (fluorescence) and nuclear imaging (PET/SPECT).[4][5]
Optical Imaging with Near-Infrared (NIR) Fluorescent Probes
Optical imaging, particularly in the near-infrared (NIR) window (700-900 nm), offers a relatively low-cost, high-throughput method for in vivo biodistribution studies in small animals.[6]
Protocol 1: Labeling this compound with a NIR Fluorophore
Objective: To covalently label this compound with a NIR fluorescent dye for in vivo fluorescence imaging.
Materials:
-
This compound
-
NIR fluorescent dye with a reactive group (e.g., NHS ester or isothiocyanate)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA) or diisopropylethylamine (DIPEA)
-
High-performance liquid chromatography (HPLC) system for purification
-
Mass spectrometer for characterization
Methodology:
-
Selection of Labeling Site: Analyze the chemical structure of this compound to identify a suitable functional group (e.g., a hydroxyl group) for conjugation that is least likely to interfere with its biological activity.
-
Reaction Setup:
-
Dissolve this compound in anhydrous DMF or DMSO.
-
Add a molar excess of the NIR dye-NHS ester.
-
Add a base such as TEA or DIPEA to catalyze the reaction.
-
Stir the reaction mixture at room temperature, protected from light, for 4-24 hours.
-
-
Purification:
-
Monitor the reaction progress using thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, purify the labeled this compound-NIR conjugate using preparative HPLC.
-
-
Characterization:
-
Confirm the identity and purity of the conjugate using mass spectrometry and analytical HPLC.
-
Determine the labeling efficiency by measuring the absorbance of the fluorophore and the compound.
-
Protocol 2: In Vivo Fluorescence Imaging of this compound-NIR
Objective: To visualize the biodistribution of this compound-NIR in a murine model.
Materials:
-
This compound-NIR conjugate
-
Small animal in vivo imaging system (e.g., IVIS Spectrum)[7]
-
Anesthesia (e.g., isoflurane)
-
Animal model (e.g., C57BL/6 mice)
Methodology:
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane.
-
Acquire a baseline (pre-injection) fluorescence image to account for autofluorescence.
-
-
Administration:
-
Inject a known concentration of this compound-NIR (typically 1-10 mg/kg) intravenously via the tail vein.
-
-
Longitudinal Imaging:
-
Acquire whole-body fluorescence images at multiple time points post-injection (e.g., 15 min, 1 h, 4 h, 8 h, 24 h, 48 h).[8]
-
-
Ex Vivo Organ Imaging:
-
At the final time point, euthanize the mouse.
-
Dissect major organs (liver, spleen, kidneys, lungs, heart, brain, and tumor if applicable).
-
Image the excised organs to quantify the fluorescence signal in each tissue.[8]
-
-
Data Analysis:
-
Use the imaging software to draw regions of interest (ROIs) around the organs in both the in vivo and ex vivo images.
-
Quantify the average radiant efficiency in each ROI to determine the relative accumulation of the conjugate.
-
Nuclear Imaging with Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT)
PET and SPECT are highly sensitive nuclear imaging techniques that provide quantitative 3D information on the biodistribution of radiolabeled compounds.[5][9]
Protocol 3: Radiolabeling of this compound
Objective: To label this compound with a positron-emitting (e.g., Fluorine-18) or gamma-emitting (e.g., Technetium-99m) radionuclide.
Materials:
-
This compound or a suitable precursor
-
Radionuclide (e.g., [¹⁸F]fluoride, ⁹⁹mTc-pertechnetate)
-
Automated radiochemistry synthesis module
-
HPLC system for purification and quality control
Methodology (Example with ¹⁸F):
-
Precursor Synthesis: Synthesize a this compound derivative with a suitable leaving group (e.g., tosylate or mesylate) for nucleophilic substitution with [¹⁸F]fluoride.
-
Radiolabeling:
-
Produce [¹⁸F]fluoride using a cyclotron.
-
Activate the [¹⁸F]fluoride using a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and potassium carbonate.
-
React the activated [¹⁸F]fluoride with the this compound precursor in a suitable solvent at an elevated temperature.
-
-
Purification and Formulation:
-
Purify the [¹⁸F]this compound using semi-preparative HPLC.
-
Formulate the purified product in a sterile, injectable solution (e.g., saline with ethanol).
-
-
Quality Control:
-
Perform quality control tests to determine radiochemical purity, specific activity, and sterility.
-
Protocol 4: In Vivo PET/SPECT Imaging of Radiolabeled this compound
Objective: To quantitatively assess the biodistribution of radiolabeled this compound in a murine model.
Materials:
-
Radiolabeled this compound
-
MicroPET/SPECT/CT scanner
-
Anesthesia (e.g., isoflurane)
-
Animal model
Methodology:
-
Animal Preparation:
-
Anesthetize the animal and position it on the scanner bed.
-
-
Administration and Imaging:
-
Inject a known amount of radiolabeled this compound (typically 1-10 MBq) intravenously.
-
Perform dynamic or static PET/SPECT scans over a period of time (e.g., 0-60 minutes for dynamic, or static scans at multiple time points).
-
A CT scan can be acquired for anatomical co-registration.
-
-
Image Reconstruction and Analysis:
-
Reconstruct the raw data to generate 3D images of the radiotracer distribution.
-
Draw regions of interest (ROIs) over various organs on the fused PET/CT or SPECT/CT images.
-
Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ to obtain quantitative biodistribution data.
-
Signaling Pathway and Experimental Workflows
This compound has been shown to exert its neuroprotective effects by inhibiting the c-Jun N-terminal kinase (JNK) signaling pathway, which in turn reduces microglial activation and neuronal apoptosis.[1]
References
- 1. This compound A improves functional recovery after spinal cord injury through inhibiting JNK signaling-mediated microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and Pharmacokinetic Studies on this compound and Its Major Metabolites in Rats by UHPLC-Q-TOF-MS/MS and LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and Pharmacokinetic Studies on this compound and Its Major Metabolites in Rats by UHPLC-Q-TOF-MS/MS and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. Tracking of Extracellular Vesicles’ Biodistribution: New Methods and Approaches [mdpi.com]
- 6. Systematic comparison of methods for determining the in vivo biodistribution of porous nanostructured injectable inorganic particles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. dovepress.com [dovepress.com]
- 9. Radiopharmaceuticals for PET and SPECT Imaging: A Literature Review over the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
Complanatuside: Application Notes and Protocols for Measuring Impact on Cytokine Production
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the efficacy of Complanatuside in modulating cytokine production. This compound, a flavonol glycoside, has demonstrated significant anti-inflammatory properties by mitigating cytokine-induced cell damage.[1][2][3] This document outlines the underlying mechanism of action and provides standardized assays to quantify the impact of this compound on key inflammatory cytokines.
Mechanism of Action: Inhibition of the NLRP3 Inflammasome Pathway
This compound exerts its anti-inflammatory effects primarily through the inhibition of the NOD-like receptor, protein 3 (NLRP3) inflammasome pathway.[1][3][4] In response to pro-inflammatory stimuli, such as a "cytokine storm" induced by a combination of interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6), the NLRP3 inflammasome is activated.[1][4] This multi-protein complex then activates caspase-1, which in turn cleaves pro-interleukin-1-beta (pro-IL-1β) into its active, secreted form, IL-1β, a potent pro-inflammatory cytokine.[3][4] this compound has been shown to down-regulate key components of this pathway, including NLRP3, apoptosis-associated speck-like protein containing a CARD (ASC), and Gasdermin D (GSDMD), leading to a reduction in caspase-1 activity and subsequent IL-1β secretion.[1][3][4]
Data Presentation: Quantitative Impact of this compound on Cytokine Production
The following tables summarize the quantitative effects of this compound on cell viability and cytokine production based on available literature.
Table 1: Effect of this compound on Cell Viability in Cytokine-Stimulated HaCaT Keratinocytes
| Treatment Group | This compound Concentration (µM) | Cell Viability (%) | Reference |
| Control | 0 | 100 | [1] |
| Cytokine Mix (IFN-γ, TNF-α, IL-6) | 0 | ~65 | [1] |
| Cytokine Mix + this compound | 1 | Not specified | [1] |
| Cytokine Mix + this compound | 5 | Not specified | [1] |
| Cytokine Mix + this compound | 10 | Not specified | [1] |
| Cytokine Mix + this compound | 20 | Significantly increased vs. cytokine mix | [1] |
Table 2: Inhibition of IL-1β Production by this compound in Cytokine-Stimulated HaCaT Keratinocytes
| Treatment Group | This compound Concentration (µM) | IL-1β Inhibition (%) | Reference |
| Cytokine Mix + this compound | 1 | 11.7 | [4] |
| Cytokine Mix + this compound | 5 | 14.2 | [4] |
| Cytokine Mix + this compound | 10 | 27.6 | [4] |
| Cytokine Mix + this compound | 20 | 32.9 | [4] |
Note: Quantitative data for the specific inhibition of TNF-α and IL-6 by this compound were not available in the reviewed literature. The primary reported effect is on the downstream product of the NLRP3 inflammasome, IL-1β.
Experimental Protocols
Detailed methodologies for key experiments to assess the impact of this compound are provided below.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol determines the effect of this compound on the viability of cells stimulated with pro-inflammatory cytokines.
Materials:
-
Human keratinocyte cell line (e.g., HaCaT)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Recombinant human IFN-γ, TNF-α, IL-6
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HaCaT cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate overnight at 37°C in a 5% CO₂ humidified atmosphere.
-
Treatment:
-
Prepare a cytokine mix of IFN-γ, TNF-α, and IL-6 in culture medium.
-
Prepare various concentrations of this compound in culture medium.
-
Aspirate the overnight culture medium from the cells.
-
Add 100 µL of fresh medium containing the cytokine mix and/or this compound to the respective wells. Include appropriate controls (untreated cells, cells with cytokine mix only, cells with this compound only).
-
-
Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Protocol 2: Cell Death Assessment using Trypan Blue Exclusion Assay
This protocol quantifies the percentage of dead cells following treatment with this compound and/or cytokines.
Materials:
-
Cell suspension from treated and control wells
-
Trypan Blue solution (0.4%)
-
Phosphate-Buffered Saline (PBS)
-
Hemocytometer
-
Microscope
Procedure:
-
Cell Harvesting: Collect cells from each treatment group. For adherent cells, trypsinize and resuspend in PBS.
-
Staining: Mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue solution (1:1 ratio).
-
Incubation: Incubate the mixture at room temperature for 1-2 minutes.
-
Counting: Load 10 µL of the stained cell suspension into a hemocytometer.
-
Microscopy: Under a light microscope, count the number of viable (unstained) and non-viable (blue-stained) cells in the four large corner squares of the hemocytometer grid.
-
Data Analysis: Calculate the percentage of dead cells using the formula:
-
% Dead Cells = (Number of blue-stained cells / Total number of cells) x 100
-
Protocol 3: Quantification of IL-1β Production using ELISA
This protocol measures the concentration of secreted IL-1β in the cell culture supernatant.
Materials:
-
Human IL-1β ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, TMB substrate, and stop solution)
-
Cell culture supernatants from treated and control wells
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent (as provided in the kit or 1% BSA in PBS)
-
96-well ELISA plate
-
Microplate reader
Procedure:
-
Plate Coating: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Washing: Wash the plate 3 times with wash buffer.
-
Blocking: Block the plate with assay diluent for 1-2 hours at room temperature.
-
Sample Addition: Add 100 µL of cell culture supernatant (and standards) to the appropriate wells and incubate for 2 hours at room temperature.
-
Washing: Wash the plate 3 times with wash buffer.
-
Detection Antibody: Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate 3 times with wash buffer.
-
Streptavidin-HRP: Add streptavidin-HRP and incubate for 20-30 minutes at room temperature in the dark.
-
Washing: Wash the plate 5 times with wash buffer.
-
Substrate Development: Add TMB substrate and incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.
-
Stop Reaction: Add the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve from the absorbance values of the known standards. Use this curve to determine the concentration of IL-1β in the samples.
References
- 1. This compound alleviates inflammatory cell damage induced by pro-inflammatory cytokines in skin keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound alleviates inflammatory cell damage induced by pro-inflammatory cytokines in skin keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of Complanatuside for In Vitro Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor aqueous solubility of Complanatuside in in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern for in vitro studies?
A1: this compound is a flavonoid glycoside found in Astragalus complanatus.[1] Like many flavonoids, it exhibits poor water solubility, which can lead to precipitation in aqueous cell culture media. This can result in inaccurate and unreliable data in in vitro assays due to inconsistent compound concentration.
Q2: What is the estimated aqueous solubility of this compound?
Q3: What are the primary methods to improve the aqueous solubility of this compound for in vitro experiments?
A3: The most common and effective methods include the use of co-solvents (like DMSO), complexation with cyclodextrins, and the preparation of solid dispersions with water-soluble polymers.
Q4: Can I use DMSO to dissolve this compound for my cell-based assays?
A4: Yes, Dimethyl Sulfoxide (DMSO) is a common solvent for dissolving this compound. It is soluble in DMSO at concentrations up to 100 mg/mL (160.11 mM).[1] However, it is crucial to keep the final concentration of DMSO in the cell culture medium low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Q5: How do cyclodextrins enhance the solubility of this compound?
A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate the poorly water-soluble this compound molecule, forming an inclusion complex that is more soluble in aqueous solutions.
Q6: What is a solid dispersion and how does it improve solubility?
A6: A solid dispersion is a system where the drug (this compound) is dispersed in a solid, water-soluble carrier matrix (like a polymer). This formulation can enhance the dissolution rate and solubility of the drug by reducing particle size and improving wettability.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation of this compound in cell culture medium. | The concentration of this compound exceeds its solubility limit in the aqueous medium. High percentage of organic co-solvent (e.g., DMSO) in the final solution. | - Lower the final concentration of this compound. - Prepare a higher concentration stock in DMSO and use a smaller volume for dilution into the medium to keep the final DMSO concentration low. - Utilize a solubility-enhancing technique such as complexation with cyclodextrins or preparing a solid dispersion. |
| Inconsistent or non-reproducible results in bioassays. | Inconsistent dissolution of this compound leading to variable effective concentrations. Degradation of the compound in the stock solution or medium. | - Ensure complete dissolution of the stock solution before each use by gentle warming or sonication. - Prepare fresh dilutions from the stock solution for each experiment. - Use a validated solubility enhancement method to ensure consistent solubility. |
| Observed cytotoxicity is not dose-dependent. | The observed toxicity may be due to the co-solvent (e.g., DMSO) at higher concentrations. Precipitation of the compound at higher concentrations, leading to a plateau in the effective dose. | - Run a vehicle control with the highest concentration of the co-solvent used to assess its toxicity. - Visually inspect the wells for any signs of precipitation. - Use a solubility enhancement method that does not rely on high concentrations of organic solvents. |
| Difficulty in preparing a stable, clear stock solution in an aqueous buffer. | Inherent poor aqueous solubility of this compound. | - Do not attempt to dissolve this compound directly in aqueous buffers. - Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO. - For aqueous-based stock solutions, consider using cyclodextrin complexes or formulating a solid dispersion that can be dissolved in water. |
Quantitative Data on Solubility Enhancement
The following table summarizes the estimated aqueous solubility of this compound and the potential improvements with different solubilization techniques.
| Method | Solvent/Carrier | Estimated Solubility of this compound | Expected Fold Increase in Solubility |
| No Enhancement | Phosphate-Buffered Saline (PBS, pH 7.4) | < 1 µg/mL | 1x |
| Co-solvent | 0.5% DMSO in PBS | ~1-5 µg/mL | 1-5x |
| Complexation | β-Cyclodextrin in water | Can reach mg/mL range | >100x |
| Solid Dispersion | Water-soluble polymer (e.g., PVP, PEG) | Can reach mg/mL range | >100x |
Note: The solubility of this compound in PBS is an estimate based on its chemical structure and the known solubility of similar flavonoid glycosides. The expected fold increase is based on typical results for poorly soluble flavonoids.
Experimental Protocols
Protocol 1: Solubilization using a Co-solvent (DMSO)
-
Preparation of Stock Solution:
-
Weigh the desired amount of this compound powder.
-
Add pure DMSO to achieve a high-concentration stock solution (e.g., 10 mg/mL).
-
Gently warm the solution and/or sonicate to ensure complete dissolution.
-
-
Preparation of Working Solution:
-
Serially dilute the stock solution with cell culture medium to the desired final concentrations.
-
Ensure the final concentration of DMSO in the medium is non-toxic to the cells (typically <0.5%).
-
Visually inspect for any signs of precipitation after dilution.
-
Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex
-
Molar Ratio Determination:
-
Determine the optimal molar ratio of this compound to β-cyclodextrin (commonly 1:1 or 1:2).
-
-
Complexation by Kneading Method:
-
Mix this compound and β-cyclodextrin in the chosen molar ratio in a mortar.
-
Add a small amount of a water-ethanol mixture (e.g., 1:1 v/v) to form a paste.
-
Knead the paste for 60 minutes.
-
Dry the paste in an oven at 40-50°C until a constant weight is achieved.
-
Grind the dried complex into a fine powder.
-
-
Solubility Assessment:
-
Dissolve the prepared complex in the aqueous buffer or cell culture medium.
-
Determine the concentration of dissolved this compound using a suitable analytical method (e.g., HPLC-UV).
-
Protocol 3: Preparation of this compound Solid Dispersion by Solvent Evaporation
-
Selection of Carrier:
-
Choose a water-soluble polymer such as Polyvinylpyrrolidone (PVP) K30 or Polyethylene Glycol (PEG) 4000.
-
-
Preparation of the Solid Dispersion:
-
Dissolve this compound and the carrier in a suitable organic solvent (e.g., ethanol or methanol) in a specific ratio (e.g., 1:1, 1:2, 1:4 w/w).
-
Evaporate the solvent under reduced pressure using a rotary evaporator.
-
Dry the resulting solid film in a vacuum oven to remove any residual solvent.
-
Scrape the dried solid dispersion and grind it into a fine powder.
-
-
Dissolution Study:
-
Disperse the powdered solid dispersion in the aqueous medium.
-
Measure the amount of dissolved this compound over time to assess the dissolution rate and extent.
-
Visualizations
Caption: Experimental workflow for improving the aqueous solubility of this compound.
Caption: Anti-inflammatory signaling pathway of this compound.
References
Strategies to Enhance the Oral Bioavailability of Complanatuside: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to strategies aimed at enhancing the oral bioavailability of Complanatuside. The information is presented in a question-and-answer format to directly address potential issues and provide practical guidance for experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge to the oral bioavailability of this compound?
A1: The primary challenge is its low oral bioavailability due to rapid and extensive metabolism in the body.[1][2] Pharmacokinetic studies in rats have shown that after oral administration, this compound is quickly metabolized, with its metabolites, rhamnocitrin 3-O-β-glc and rhamnocitrin, being the main forms found in plasma.[1][2] The major metabolic pathways are glucuronidation and sulfonation.[1]
Q2: What are the main metabolites of this compound?
A2: Following oral administration, this compound is metabolized into several compounds, with the two major metabolites being rhamnocitrin 3-O-β-glc and rhamnocitrin.[1][2] Up to 34 metabolites have been identified, arising from processes such as demethylation, hydroxylation, glucuronidation, sulfonation, and dehydration.[1]
Q3: What are the most promising strategies to enhance the oral bioavailability of this compound?
A3: While specific studies on this compound are limited, research on structurally similar flavonoids, such as kaempferol and its glycosides, suggests several promising strategies:
-
Nanoformulations: Encapsulating this compound into nanoparticles can protect it from rapid metabolism, improve its solubility, and enhance its absorption.[3][4][5] This includes lipid-based nanoparticles (e.g., solid lipid nanoparticles, nanostructured lipid carriers) and polymeric nanoparticles.[5][6]
-
Solid Dispersions: Creating a solid dispersion of this compound with a hydrophilic carrier can significantly improve its dissolution rate, which is often a limiting step for the absorption of poorly soluble compounds.[7][8][9]
-
Complexation with Cyclodextrins: Forming inclusion complexes with cyclodextrins can enhance the aqueous solubility of this compound and facilitate its absorption.[10][11]
Q4: How do nanoformulations improve the bioavailability of flavonoids like this compound?
A4: Nanoformulations enhance bioavailability through several mechanisms:
-
Increased Surface Area: The small particle size of nanoformulations leads to a larger surface area, which can increase the dissolution velocity.
-
Protection from Degradation: Encapsulation within nanoparticles can protect the drug from the harsh environment of the gastrointestinal tract and from rapid metabolism.[12]
-
Enhanced Permeability and Uptake: Nanoparticles can be taken up by intestinal epithelial cells through various mechanisms, including endocytosis, bypassing some of the traditional absorption pathways.[12][13] They can also adhere to the mucus layer of the intestine, prolonging the residence time of the drug at the absorption site.[12]
Q5: What are suitable carriers for developing solid dispersions of this compound?
A5: Based on studies with other flavonoids, suitable carriers for solid dispersions include:
-
Polymers: Polyethylene glycols (PEGs), polyvinylpyrrolidone (PVP), and hydroxypropyl methylcellulose (HPMC).[7][14]
-
Sugars and Sugar Alcohols: Mannitol.[7]
-
Cyclodextrins: β-cyclodextrin and its derivatives.[7]
Troubleshooting Guides
Problem 1: Low drug loading in nanoparticle formulations.
| Potential Cause | Troubleshooting Step |
| Poor solubility of this compound in the organic solvent used for nanoparticle preparation. | Screen different organic solvents or solvent mixtures to improve the solubility of this compound. |
| Suboptimal drug-to-polymer ratio. | Optimize the ratio of this compound to the polymer. A very high drug ratio can lead to precipitation and low encapsulation efficiency. |
| Rapid precipitation of the drug upon addition of the anti-solvent in nanoprecipitation methods. | Adjust the rate of addition of the anti-solvent. A slower, more controlled addition can improve encapsulation. |
Problem 2: Poor in vitro dissolution of this compound from solid dispersion.
| Potential Cause | Troubleshooting Step |
| The drug is not in an amorphous state within the dispersion. | Characterize the solid dispersion using techniques like X-ray diffraction (XRD) or differential scanning calorimetry (DSC) to confirm the amorphous nature of the drug. If crystalline drug is present, consider using a different carrier or preparation method. |
| Inappropriate carrier selection. | The carrier may not be sufficiently hydrophilic or may not have strong enough interactions with the drug to maintain it in an amorphous state. Experiment with different carriers (e.g., different molecular weight PEGs, PVP). |
| Incorrect drug-to-carrier ratio. | A higher proportion of the carrier is often needed to ensure the drug is molecularly dispersed. Test different drug-to-carrier ratios.[7] |
Problem 3: High variability in pharmacokinetic data after oral administration of a novel formulation.
| Potential Cause | Troubleshooting Step | | Instability of the formulation in the gastrointestinal tract. | Evaluate the stability of the formulation in simulated gastric and intestinal fluids. For nanoformulations, this includes assessing particle size and drug leakage. | | Food effects. | Conduct pharmacokinetic studies in both fasted and fed states to determine if the presence of food influences the absorption of the formulated this compound. | | Inter-animal variability. | Increase the number of animals per group to improve the statistical power of the study. Ensure consistent dosing procedures. |
Quantitative Data Summary
The following tables summarize quantitative data from studies on flavonoids structurally similar to this compound, as direct data for formulated this compound is not yet available.
Table 1: Pharmacokinetic Parameters of this compound and its Metabolites in Rats after Oral Administration [1][2]
| Compound | Tmax (h) | Cmax (ng/mL) | AUC(0-t) (µg/L·h) |
| This compound | 1 | 119.15 | 143.52 |
| Rhamnocitrin 3-O-β-glc | 3 | 111.64 | 381.73 |
| Rhamnocitrin | 5.3 | 1122.18 | 6540.14 |
Table 2: Enhancement of Oral Bioavailability of Methoxyflavones from Kaempferia parviflora using different formulations [10]
| Formulation | Bioavailability Fold Increase (vs. control) |
| Pentamethoxyflavone (PMF) | |
| SMEDDS | 25.38 |
| 2-HP-β-CD Complex | 21.63 |
| Trimethoxyflavone (TMF) | |
| SMEDDS | 42.00 |
| 2-HP-β-CD Complex | 34.20 |
| Dimethoxyflavone (DMF) | |
| SMEDDS | 26.01 |
| 2-HP-β-CD Complex | 22.90 |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation Method
This protocol is a general guideline and may require optimization.
-
Materials: this compound, Polyvinylpyrrolidone (PVP) K30, Ethanol.
-
Procedure:
-
Accurately weigh this compound and PVP K30 in a 1:5 weight ratio.
-
Dissolve both components in a minimal amount of ethanol with the aid of sonication to form a clear solution.
-
Evaporate the solvent under reduced pressure at 40°C using a rotary evaporator until a solid film is formed.
-
Further dry the solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Pulverize the resulting solid dispersion using a mortar and pestle and pass it through a 100-mesh sieve.
-
Store the prepared solid dispersion in a desiccator until further analysis.
-
-
Characterization:
-
In vitro dissolution: Perform dissolution testing in simulated gastric and intestinal fluids.
-
Solid-state characterization: Use XRD and DSC to confirm the amorphous state of this compound in the dispersion.
-
Protocol 2: Preparation of this compound-Loaded Polymeric Nanoparticles by Nanoprecipitation
This protocol is a general guideline and may require optimization.
-
Materials: this compound, Poly(lactic-co-glycolic acid) (PLGA), Acetone, Polyvinyl alcohol (PVA).
-
Procedure:
-
Dissolve a specific amount of this compound and PLGA in acetone to form the organic phase.
-
Prepare an aqueous solution of PVA (e.g., 1% w/v).
-
Add the organic phase dropwise into the aqueous PVA solution under constant magnetic stirring.
-
Continue stirring for 4-6 hours at room temperature to allow for solvent evaporation and nanoparticle formation.
-
Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 30 minutes at 4°C).
-
Wash the nanoparticle pellet with deionized water to remove excess PVA and unencapsulated drug.
-
Lyophilize the nanoparticles to obtain a dry powder for storage and further use.
-
-
Characterization:
-
Particle size and zeta potential: Determine using dynamic light scattering (DLS).
-
Encapsulation efficiency and drug loading: Quantify the amount of this compound in the nanoparticles using a validated analytical method (e.g., HPLC).
-
Morphology: Visualize the nanoparticles using scanning electron microscopy (SEM) or transmission electron microscopy (TEM).
-
Visualizations
Caption: Workflow for preparing this compound-loaded nanoparticles.
Caption: Metabolic pathway of this compound after oral administration.
References
- 1. Identification and Pharmacokinetic Studies on this compound and Its Major Metabolites in Rats by UHPLC-Q-TOF-MS/MS and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and Pharmacokinetic Studies on this compound and Its Major Metabolites in Rats by UHPLC-Q-TOF-MS/MS and LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review: Preparation of Flavonoid Nanoparticles using the Nanoprecipitation Method | Pratama | Indonesian Journal of Pharmaceutics [journals.unpad.ac.id]
- 4. researchgate.net [researchgate.net]
- 5. Oral delivery of Kaempferia parviflora's methoxyflavones via nanostructured lipid carriers: Its effect on obesity and dyslipidemia treatment" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. researchgate.net [researchgate.net]
- 8. Current Trends on Solid Dispersions: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. Novel formulation strategies for enhancing oral delivery of methoxyflavones in Kaempferia parviflora by SMEDDS or complexation with 2-hydroxypropyl-β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enhancement of Oral Bioavailability of Functional Ingredients by Complexation with Cyclodextrin [jscimedcentral.com]
- 12. Nanoparticles for oral delivery: design, evaluation and state-of-the-art - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nanoparticle tools for maximizing oral drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijpbs.com [ijpbs.com]
Complanatuside stability under different storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information and guidance on the stability of Complanatuside under various storage conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is a flavonoid glycoside with recognized anti-inflammatory and neuroprotective properties. Understanding its stability is crucial for ensuring the accuracy of experimental results, determining appropriate storage conditions, and developing effective pharmaceutical formulations with a viable shelf-life. Instability can lead to a loss of biological activity and the formation of degradation products with potentially different toxicological profiles.
Q2: What are the primary factors that affect the stability of this compound?
A2: The main factors influencing this compound stability are temperature, pH, and light. Like many flavonoid glycosides, this compound is susceptible to degradation under conditions of high temperature, neutral to alkaline pH, and exposure to UV or broad-spectrum light.[1][2][3][4]
Q3: How does temperature affect the stability of this compound?
A3: Elevated temperatures accelerate the degradation of this compound.[2][5] While it may exhibit relative stability at refrigerated and room temperatures for short periods, long-term storage at elevated temperatures will lead to a significant loss of the compound. Degradation kinetics are often temperature-dependent and can be modeled using the Arrhenius equation.[2]
Q4: What is the optimal pH range for storing this compound solutions?
A4: this compound, like other flavonoids, is generally more stable in acidic conditions (pH < 7).[1][3] In neutral to alkaline solutions (pH ≥ 7), the rate of degradation increases significantly.[1][3] Therefore, for aqueous solutions, buffering in the acidic range is recommended for enhanced stability.
Q5: Is this compound sensitive to light?
A5: Yes, this compound is expected to be photosensitive. Flavonoids can degrade upon exposure to light, particularly UV radiation.[4][6][7] It is recommended to store both solid this compound and its solutions in light-protected containers, such as amber vials or by wrapping containers in aluminum foil. Glycosylation at certain positions can offer some photostability.[8]
Q6: What are the typical degradation products of this compound?
A6: The degradation of this compound likely involves the hydrolysis of the glycosidic bond to yield its aglycone and the corresponding sugar. Further degradation of the aglycone can occur, often involving the cleavage of the C-ring structure, leading to the formation of smaller phenolic acid derivatives.[6][9][10]
Troubleshooting Guide
| Issue Encountered | Possible Cause | Recommended Action |
| Loss of this compound peak intensity in HPLC analysis over a short period. | Sample degradation due to improper storage. | Ensure samples are stored at low temperatures (2-8 °C or -20 °C), protected from light, and in a slightly acidic buffer if in solution. Prepare fresh standards and samples for each analysis. |
| Appearance of new, unidentified peaks in the chromatogram. | Formation of degradation products. | Analyze the degradation products using LC-MS to identify their structures. This can help in understanding the degradation pathway. Review storage conditions to minimize further degradation. |
| Inconsistent results in bioactivity assays. | Degradation of this compound leading to reduced potency. | Confirm the integrity and purity of the this compound stock using a validated analytical method like HPLC before conducting bioassays. Use freshly prepared solutions for experiments. |
| Precipitation of this compound from solution. | Poor solubility or degradation in the chosen solvent/buffer. | Check the pH of the solution; flavonoids are often less soluble at neutral pH. Consider using a co-solvent (e.g., DMSO, ethanol) and buffering to a slightly acidic pH to improve solubility and stability. |
Quantitative Stability Data
The following tables summarize the expected stability of this compound under various conditions, based on general data for flavonoid glycosides.
Table 1: Effect of Temperature on this compound Stability (Solid State)
| Storage Temperature (°C) | Storage Duration | Expected Purity (%) |
| -20 | 12 months | >98% |
| 4 | 12 months | 95 - 98% |
| 25 (Room Temperature) | 6 months | 90 - 95% |
| 40 | 3 months | <90% |
Table 2: Effect of pH on this compound Stability in Aqueous Solution (at 25°C, protected from light)
| pH | Storage Duration (24 hours) | Expected Remaining this compound (%) |
| 3.0 | 24 hours | >99% |
| 5.0 | 24 hours | ~98% |
| 7.0 | 24 hours | 85 - 90% |
| 9.0 | 24 hours | <70% |
Table 3: Effect of Light on this compound Stability in Aqueous Solution (pH 5.0, at 25°C)
| Light Condition | Exposure Duration | Expected Remaining this compound (%) |
| Dark (Control) | 24 hours | ~98% |
| Ambient Laboratory Light | 24 hours | 90 - 95% |
| Direct Sunlight | 4 hours | <80% |
| UV Lamp (254 nm) | 1 hour | <60% |
Experimental Protocols
Protocol 1: Determination of this compound Stability by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the amount of this compound remaining after exposure to different stress conditions.
Materials:
-
This compound reference standard
-
HPLC grade acetonitrile, methanol, and water
-
Formic acid or phosphoric acid
-
Buffers of various pH (e.g., citrate for acidic, phosphate for neutral, borate for alkaline)
-
HPLC system with a UV or PDA detector
-
C18 reversed-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
Procedure:
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or DMSO) to prepare a concentrated stock solution.
-
Sample Preparation for Stress Testing:
-
Temperature: Aliquot the this compound solution into vials and expose them to different temperatures (-20°C, 4°C, 25°C, 40°C, 60°C) for specified time points. For solid-state stability, store the powder at these temperatures.
-
pH: Add the this compound stock solution to different buffer solutions (pH 3, 5, 7, 9) to a final concentration suitable for HPLC analysis.
-
Light: Expose the this compound solution (in a quartz cuvette or clear vial) to a light source (e.g., UV lamp at 254 nm or a photostability chamber). Wrap a control sample in aluminum foil.
-
-
HPLC Analysis:
-
Mobile Phase: A typical gradient elution for flavonoid glycosides might be a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile (Solvent B).
-
Gradient Program: A suitable gradient would be to start with a low percentage of Solvent B, gradually increase it to elute this compound, and then return to the initial conditions for column re-equilibration.
-
Detection: Monitor the elution at the λmax of this compound (typically determined by a UV scan).
-
Quantification: Create a calibration curve using the reference standard. Calculate the percentage of this compound remaining in the stressed samples by comparing their peak areas to the initial (time zero) sample.
-
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Potential degradation pathway for this compound.
References
- 1. Effects of food formulation and thermal processing on flavones in celery and chamomile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. novaresearch.unl.pt [novaresearch.unl.pt]
- 7. Photochemistry of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Overcoming challenges in the large-scale purification of Complanatuside
Technical Support Center: Large-Scale Purification of Complanatuside
Welcome to the technical support center for the large-scale purification of this compound. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the extraction and purification of this flavonoid glycoside from Astragalus complanatus.
Troubleshooting Guide
This guide addresses specific problems that may arise during the large-scale purification of this compound.
Question: Why is my initial extraction yield of total flavonoids, including this compound, lower than expected?
Answer: Low extraction yield can be attributed to several factors related to the extraction method and parameters. Consider the following:
-
Solvent Choice and Concentration: The polarity of the solvent is critical for extracting flavonoid glycosides. While 100% ethanol or methanol can be effective, aqueous solutions (e.g., 60-80% ethanol) often provide better yields by enhancing the solubility of these polar compounds.[1]
-
Extraction Technique: Traditional methods like maceration or reflux extraction may be less efficient than modern techniques. Ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) can significantly improve yields by disrupting plant cell walls more effectively.[2][3] For large-scale operations, optimizing reflux or percolation systems is common.
-
Solid-to-Liquid Ratio: An insufficient volume of solvent may lead to incomplete extraction. A higher solvent-to-solid ratio generally improves yield, but an excessively high ratio can make downstream processing and solvent recovery challenging and costly.[1][2]
-
Temperature and Time: Higher temperatures can enhance extraction efficiency, but excessive heat may cause degradation of thermolabile compounds like this compound.[1] Similarly, an optimal extraction time must be determined; prolonged extraction does not always lead to higher yields and may increase the co-extraction of impurities.[4]
-
Plant Material: The concentration of this compound can vary significantly between different batches of Astragalus complanatus seeds depending on the harvest time, geographical source, and storage conditions.[5]
Question: The crude extract is highly viscous and contains a lot of pigments and polysaccharides. How can I remove these impurities before chromatographic purification?
Answer: The presence of co-extracted impurities like polysaccharides and pigments is a common challenge in natural product purification. These can interfere with chromatographic separation by clogging columns and reducing resin binding capacity.
-
Pre-treatment of Extract: Before loading onto a chromatography column, consider a pre-treatment step. This can involve solvent-solvent partitioning. For example, a preliminary extraction with a non-polar solvent like hexane can remove lipids and some pigments.
-
Polysaccharide Removal: Polysaccharides can often be precipitated out of the extract by adding a high concentration of ethanol and allowing the solution to stand at a low temperature (e.g., 4°C). The precipitated polysaccharides can then be removed by centrifugation or filtration.
-
Use of Polyamide Resin: Polyamide resin is effective in adsorbing flavonoids through hydrogen bonding while allowing sugars and other highly polar impurities to pass through.[6][7] It can be used as an initial purification step before more refined chromatography.
Question: I am experiencing poor separation and significant peak tailing during column chromatography. What could be the cause?
Answer: Poor chromatographic performance is often related to the choice of stationary phase, mobile phase, and loading conditions.
-
Resin Selection: For large-scale purification of flavonoids, macroporous adsorption resins (e.g., XAD-7HP, AB-8) are widely used due to their high adsorption capacity, good selectivity, and robustness.[1][8] The choice of resin should be based on the polarity of this compound.
-
Mobile Phase Optimization: In reversed-phase chromatography, the mobile phase typically consists of a mixture of water and an organic solvent like methanol or acetonitrile, often with a small amount of acid (e.g., acetic or formic acid) to improve peak shape by suppressing the ionization of phenolic hydroxyl groups.[9] For macroporous resins, a stepwise gradient of ethanol-water is commonly used for elution.[10][11]
-
Column Overloading: Loading too much crude extract onto the column can lead to poor separation, broad peaks, and reduced resolution. Determine the binding capacity of your resin for the total flavonoids in your extract and operate well below this maximum.
-
Flow Rate: A high flow rate can lead to insufficient interaction between the analyte and the stationary phase, resulting in poor separation. A lower flow rate generally improves resolution but increases the processing time.[7]
Question: The recovery of this compound after the final purification step is very low. Where might I be losing my product?
Answer: Low recovery can occur at multiple stages of the purification process.
-
Irreversible Adsorption: Some product may be irreversibly adsorbed onto the stationary phase, especially if using silica gel where strong interactions can occur.[12] Using alternative methods like high-speed counter-current chromatography (HSCCC) can mitigate this issue as it is a liquid-liquid partitioning method without a solid support.[13]
-
Incomplete Elution: The elution solvent may not be strong enough to desorb all the bound this compound from the resin. A gradient elution, finishing with a high concentration of organic solvent, can help ensure complete recovery.[11]
-
Degradation: Flavonoids can be sensitive to pH, light, and high temperatures. Ensure that the pH of your buffers is appropriate and protect your samples from light and excessive heat throughout the process.
-
Multiple Purification Steps: Each additional purification step will inevitably lead to some product loss. Aim for a streamlined process with the minimum number of steps required to achieve the desired purity.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable chromatography technique for the large-scale purification of this compound? A1: For industrial-scale purification of flavonoid glycosides like this compound, macroporous resin column chromatography is a popular and effective method.[1] These resins are cost-effective, can be regenerated and reused, and have a high loading capacity. Techniques like high-speed counter-current chromatography (HSCCC) are also highly effective for preparative separation and avoid issues of irreversible adsorption.[13] Reversed-phase high-performance liquid chromatography (RP-HPLC) is generally used for final polishing steps or smaller-scale preparations.[14][15]
Q2: What are the optimal extraction conditions for maximizing this compound yield from Astragalus complanatus? A2: While the exact optimum can vary, studies on flavonoids from Astragalus species suggest that ultrasound-assisted or reflux extraction with 60-90% ethanol at a temperature of around 70-75°C for 1-2.5 hours provides a good yield.[1][4] An optimized solid-to-liquid ratio is also crucial, often in the range of 1:15 to 1:20 (g/mL).[3]
Q3: How can I monitor the purity of this compound during the purification process? A3: High-performance liquid chromatography with ultraviolet detection (HPLC-UV) is the most common method for analyzing and quantifying flavonoids.[14][16] A C18 column is typically used with a mobile phase of acetonitrile/water or methanol/water, often with an acidic modifier. Detection is usually performed at a wavelength where flavonoids exhibit strong absorbance, such as around 267 nm and 340 nm for this compound.[14]
Q4: Is it necessary to use a gradient elution for chromatographic purification? A4: A gradient elution is highly recommended, especially for purifying components from a complex crude extract. A stepwise gradient (e.g., increasing concentrations of ethanol in water) allows for the sequential elution of compounds with different polarities. This will first wash away highly polar impurities, then elute the target flavonoid glycosides, and finally remove less polar compounds, resulting in a higher purity of the target fraction.[10]
Q5: Can the purification process alter the chemical structure of this compound? A5: Flavonoid glycosides can be susceptible to hydrolysis (loss of the sugar moieties) under harsh acidic or basic conditions, or at high temperatures. It is important to use mild conditions throughout the extraction and purification process. Commercial purification processes for other natural glycosides have been shown not to alter the native compounds when properly controlled.[17]
Data Presentation
Table 1: Comparison of Extraction Methods for Flavonoids from Plant Sources
| Extraction Method | Typical Solvent | Temperature (°C) | Time | Advantages | Disadvantages | Reference(s) |
| Ultrasonic-Assisted | 50-80% Ethanol | 50 - 70 | 30 - 60 min | High efficiency, reduced time & solvent | Scale-up can be challenging | [2][3] |
| Reflux Extraction | 60-90% Ethanol | 70 - 80 | 1 - 3 hours | Simple, suitable for large scale | Longer time, potential degradation | [4] |
| Microwave-Assisted | 50-70% Methanol | Controlled | 5 - 15 min | Very fast, high yield | Lab-scale, potential for hot spots | [2] |
| Soxhlet Extraction | Ethanol/Methanol | Boiling Point | 6 - 12 hours | Thorough extraction | Very long, large solvent volume | [18] |
Table 2: Performance of Adsorption Resins for Flavonoid Purification
| Resin Type | Adsorption Mechanism | Elution Solvent | Key Advantages | Purity Achieved | Reference(s) |
| Macroporous (e.g., AB-8) | Physical Adsorption, Molecular Sieving | 30-60% Ethanol | High capacity, stable, reusable | >50% from crude | [1][10] |
| Polyamide | Hydrogen Bonding | 50-70% Ethanol | Good for removing sugars | Purity increased from 24% to 55% | [6][7] |
| Sephadex LH-20 | Gel Filtration, Molecular Sieving | Methanol/Ethanol | Good for separating glycosides | High purity fractions | [12] |
Experimental Protocols
Protocol 1: Large-Scale Extraction of Total Flavonoids from Astragalus complanatus Seeds
-
Preparation of Plant Material: Grind dried seeds of Astragalus complanatus into a coarse powder (approx. 20-40 mesh).
-
Extraction:
-
Place 10 kg of the powdered seeds into a 250 L stainless steel extraction tank equipped with a reflux condenser and mechanical stirrer.
-
Add 150 L of 75% aqueous ethanol (solid-to-liquid ratio of 1:15 w/v).
-
Heat the mixture to 75°C and maintain reflux with continuous stirring for 2 hours.
-
Stop heating and allow the mixture to cool slightly. Filter the extract through a multi-layer cheesecloth to remove the bulk plant material.
-
Repeat the extraction process on the plant residue with another 100 L of 75% ethanol for 1.5 hours to maximize yield.
-
-
Concentration: Combine the two filtrates and concentrate the solution under reduced pressure using a rotary evaporator or a falling film evaporator at a temperature not exceeding 60°C. Concentrate until the ethanol is removed and the volume is reduced to approximately 20 L, yielding a dense aqueous crude extract.
-
Pre-treatment (Optional):
-
To the 20 L aqueous extract, slowly add 80 L of 95% ethanol while stirring to achieve a final ethanol concentration of ~75-80%.
-
Allow the solution to stand at 4°C for 12-24 hours to precipitate polysaccharides.
-
Separate the precipitate by centrifugation or filtration to obtain a clarified extract.
-
Concentrate the clarified extract again under vacuum to remove the ethanol before proceeding to chromatography.
-
Protocol 2: Purification of this compound using Macroporous Resin Column Chromatography
-
Resin Preparation:
-
Take a sufficient quantity of macroporous resin (e.g., AB-8) and soak it in 95% ethanol for 24 hours to swell and activate the resin.
-
Wash the resin thoroughly with deionized water until no ethanol is detected in the effluent.
-
Pack the resin into a large glass or stainless steel column. The column size will depend on the batch size. For the extract from 10 kg of seeds, a column with a bed volume (BV) of 15-20 L may be appropriate.
-
Equilibrate the packed column by passing 3-5 BV of deionized water through it at a flow rate of 1-2 BV/h.
-
-
Sample Loading:
-
Adjust the pH of the crude extract from Protocol 1 to a slightly acidic value (pH 4-5) to ensure flavonoids are in a non-ionized state.
-
Load the extract onto the equilibrated column at a flow rate of 1-2 BV/h.
-
Collect the flow-through and monitor for the presence of flavonoids using HPLC to ensure no premature elution of the target compound.
-
-
Washing:
-
After loading, wash the column with 3-5 BV of deionized water to remove unbound sugars, salts, and other highly polar impurities.
-
-
Elution:
-
Perform a stepwise gradient elution to separate the flavonoids.
-
Step 1: Elute with 3-5 BV of 10% aqueous ethanol to remove more polar, non-target compounds.
-
Step 2: Elute with 5-8 BV of 40% aqueous ethanol. This fraction is likely to contain this compound and other flavonoid glycosides. Collect fractions of 0.5-1 BV.
-
Step 3: Elute with 3-5 BV of 70% aqueous ethanol to remove less polar flavonoids and other adsorbed impurities.
-
-
Fraction Analysis and Pooling:
-
Analyze the fractions collected during the 40% ethanol elution step by HPLC.
-
Pool the fractions that contain this compound at the desired purity level.
-
-
Final Processing:
-
Concentrate the pooled fractions under reduced pressure at <60°C to remove the ethanol.
-
Lyophilize (freeze-dry) the remaining aqueous solution to obtain the purified this compound powder.
-
Visualizations
Caption: Workflow for Extraction and Purification of this compound.
Caption: Troubleshooting Decision Tree for this compound Purification.
References
- 1. Extraction and purification of antioxidative flavonoids from Chionanthus retusa leaf - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Extraction, antioxidant capacity and identification of Semen Astragali Complanati (Astragalus complanatus R. Br.) phenolics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advances in Chemical Composition, Extraction Techniques, Analytical Methods, and Biological Activity of Astragali Radix - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Separation of Flavonoids and Purification of Chlorogenic Acid from Bamboo Leaves Extraction Residues by Combination of Macroporous Resin and High-Speed Counter-Current Chromatography [mdpi.com]
- 9. Retention Study of Flavonoids Under Different Chromatographic Modes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparative Separation and Purification of the Total Flavonoids in Scorzonera austriaca with Macroporous Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimal extraction, purification and antioxidant activity of total flavonoids from endophytic fungi of Conyza blinii H. Lév - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Preparative Isolation and Purification of Five Flavonoid Glycosides and One Benzophenone Galloyl Glycoside from Psidium guajava by High-Speed Counter-Current Chromatography (HSCCC) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Modern Chromatographic Methods for Determination Flavonoids | Al-Nahrain Journal of Science [anjs.edu.iq]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. researchgate.net [researchgate.net]
- 18. cyberleninka.ru [cyberleninka.ru]
Optimizing dosage and administration routes for Complanatuside in animal studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing dosage and administration routes for Complanatuside in animal studies. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
A: this compound is a flavonol glycoside isolated from Astragalus complanatus.[1][2][3] In animal and in vitro studies, it has demonstrated anti-inflammatory and neuroprotective effects.[4] Specifically, it has been shown to alleviate inflammatory cell damage and inhibit signaling pathways associated with inflammation and neuronal injury.[1][4]
Q2: What is the solubility of this compound and how can I prepare it for administration?
-
Co-solvents: Utilize biocompatible solvents such as polyethylene glycol (PEG), propylene glycol, or ethanol in combination with saline or water. The final concentration of the organic solvent should be carefully controlled to avoid toxicity.
-
Surfactants: Employ surfactants like Tween 80 or Cremophor EL to create micellar solutions that can encapsulate the compound.
-
Amorphous Solid Dispersions (ASDs): For oral administration, creating an ASD with a polymer carrier can improve dissolution and absorption.[5][6]
-
Nanocrystals: Reducing the particle size to the nanoscale can significantly increase the surface area for dissolution.[9]
It is crucial to perform small-scale solubility tests with your chosen vehicle to ensure this compound remains in solution at the desired concentration before administering it to animals.
Q3: What are the key pharmacokinetic parameters of this compound in rodents?
A: Pharmacokinetic studies in rats have shown that this compound is rapidly metabolized and exhibits low bioavailability after oral administration.[10][11] The primary metabolite found in plasma is rhamnocitrin.[10][11] Key pharmacokinetic parameters from a study in rats are summarized in the table below.
Data Presentation: Pharmacokinetics of this compound and its Metabolites in Rats
| Compound | Dosage (Oral) | Tmax (Time to Max. Concentration) | Cmax (Max. Plasma Concentration) | AUC(0-t) (Area Under the Curve) |
| This compound | 72 mg/kg | 1 h | 119.15 ng/mL | 143.52 µg/L·h |
| Rhamnocitrin 3-O-β-glc | 72 mg/kg | 3 h | 111.64 ng/mL | 381.73 µg/L·h |
| Rhamnocitrin | 72 mg/kg | 5.3 h | 1122.18 ng/mL | 6540.14 µg/L·h |
Data from a study in Sprague-Dawley rats.[10][11]
A separate study in rats at a 30 mg/kg oral dose reported a Tmax of 1.08 h, a Cmax of 110.8 ng/mL, and an AUC(0-t) of 566.0 ng·h/mL for this compound.[11]
Troubleshooting Guides
Issue 1: Inconsistent or lack of efficacy in in vivo studies.
-
Possible Cause 1: Poor Bioavailability. As indicated by pharmacokinetic studies, oral bioavailability of this compound is low.[10][11]
-
Solution:
-
Optimize Formulation: Refer to the formulation strategies in FAQ 2 to improve solubility and absorption.
-
Change Administration Route: Consider alternative routes with higher systemic exposure, such as intraperitoneal (IP) or intravenous (IV) injection. For localized effects, such as in spinal cord injury models, direct administration near the site of injury may be effective.[4]
-
-
-
Possible Cause 2: Inadequate Dosage. The effective dose may not have been reached.
-
Possible Cause 3: Rapid Metabolism. this compound is quickly converted to its metabolites.[10][11]
-
Solution: Measure the plasma concentrations of both this compound and its primary metabolite, rhamnocitrin, to correlate with the observed efficacy. The metabolites themselves may be responsible for the biological activity.
-
Issue 2: Adverse events or toxicity observed in animal subjects.
-
Possible Cause 1: Vehicle Toxicity. The solvent or vehicle used to dissolve this compound may be causing adverse effects.
-
Solution: Always administer the vehicle alone to a control group of animals to assess its effects. If toxicity is observed, consider reducing the concentration of the co-solvent or trying an alternative, less toxic vehicle.
-
-
Possible Cause 2: High Dose. The administered dose may be exceeding the MTD.
-
Solution: Perform a dose-range finding study to establish a safe and effective dose range. Monitor animals closely for clinical signs of toxicity.
-
-
Possible Cause 3: Irritation at Injection Site. Intramuscular or subcutaneous injections can sometimes cause local irritation.
-
Solution: Ensure the pH of the formulation is close to physiological levels. Rotate injection sites if multiple doses are required. For IV injections, ensure proper catheter placement to avoid extravasation.
-
Experimental Protocols
Protocol 1: Oral Gavage Administration in Rats
This protocol is based on pharmacokinetic studies of this compound.[10][11]
-
Animal Model: Male Sprague-Dawley rats.
-
Dosage Preparation:
-
Suspend this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium - CMC-Na).
-
Prepare a homogenous suspension by vortexing and/or sonicating.
-
Prepare doses of 30 mg/kg and 72 mg/kg.
-
-
Administration:
-
Fast animals overnight with free access to water.
-
Administer the this compound suspension via oral gavage using a ball-tipped gavage needle.
-
The volume of administration should be appropriate for the animal's weight (e.g., 10 mL/kg).
-
-
Sample Collection (for PK studies):
-
Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).
-
Process blood to obtain plasma and store at -80°C until analysis by LC-MS/MS.
-
Protocol 2: Intraperitoneal (IP) Injection for Spinal Cord Injury Model in Mice
This protocol is adapted from a study investigating the neuroprotective effects of this compound A.[4]
-
Animal Model: C57BL/6J mice.
-
Spinal Cord Injury (SCI) Model: Induce a moderate contusive SCI at the T10 vertebral level using a standardized impactor device.
-
Dosage Preparation:
-
Dissolve this compound A in a vehicle such as saline containing a small percentage of DMSO and/or Tween 80 to aid solubility.
-
-
Administration:
-
Administer this compound A via intraperitoneal injection immediately after SCI and then daily for the duration of the study.
-
A control group should receive vehicle-only injections.
-
-
Outcome Measures:
-
Behavioral Assessment: Evaluate motor function recovery using scoring systems like the Basso Mouse Scale (BMS) and footprint analysis at regular intervals post-injury.[4]
-
Histological Analysis: At the study endpoint, perfuse the animals and collect spinal cord tissue. Perform staining (e.g., H&E, Luxol Fast Blue, Nissl) to assess tissue damage, demyelination, and neuronal survival.[4]
-
Molecular Analysis: Use techniques like Western blotting and immunofluorescence to measure the expression of proteins related to inflammation (e.g., iNOS, COX-2) and the JNK signaling pathway in spinal cord tissue.[1][4]
-
Mandatory Visualizations
Caption: Experimental workflow for optimizing this compound dosage.
Caption: Known signaling pathways modulated by this compound.
References
- 1. This compound alleviates inflammatory cell damage induced by pro-inflammatory cytokines in skin keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound alleviates inflammatory cell damage induced by pro-inflammatory cytokines in skin keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound alleviates inflammatory cell damage induced by pro-inflammatory cytokines in skin keratinocytes [frontiersin.org]
- 4. This compound A improves functional recovery after spinal cord injury through inhibiting JNK signaling-mediated microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solubility and Stability Enhanced Oral Formulations for the Anti-Infective Corallopyronin A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SPECIAL FEATURE - Bioavailability & Solubility: The Promise of Novel Ingredients [drug-dev.com]
- 7. Developing optimised formulations with minimal drug substance [manufacturingchemist.com]
- 8. Therapeutic Applications of Solid Dispersions for Drugs and New Molecules: In Vitro and In Vivo Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. japsonline.com [japsonline.com]
- 10. Identification and Pharmacokinetic Studies on this compound and Its Major Metabolites in Rats by UHPLC-Q-TOF-MS/MS and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification and Pharmacokinetic Studies on this compound and Its Major Metabolites in Rats by UHPLC-Q-TOF-MS/MS and LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Complanatuside degradation in experimental setups
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Complanatuside. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
A1: this compound is a flavonoid glycoside isolated from Astragalus complanatus. It is known for its anti-inflammatory and neuroprotective effects. Research has shown that this compound can inhibit the activation of microglia and the release of pro-inflammatory mediators.[1] It has also been shown to protect skin keratinocytes from inflammatory damage. One of the key mechanisms of its action is the inhibition of the c-Jun N-terminal kinase (JNK) signaling pathway, which is involved in cellular processes like proliferation, apoptosis, and inflammation.[1][2][3]
Q2: How should I prepare a stock solution of this compound?
A2: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO).[4][5] To prepare a stock solution, dissolve the powdered this compound in a small amount of sterile DMSO to your desired high concentration (e.g., 50 mg/mL).[5] Sonication can be used to aid dissolution.[4] For cell-based assays, it is crucial to ensure the final concentration of DMSO in your culture medium is low (typically below 0.1% to 0.3%) to avoid solvent-induced cytotoxicity.[6] Always prepare the final working solution by diluting the stock solution in your experimental buffer or cell culture medium immediately before use.
Q3: What are the recommended storage conditions for this compound?
A3: this compound, both in solid form and as a stock solution, should be stored in a dry, dark place at low temperatures to minimize degradation. For long-term storage (months to years), it is recommended to store the solid compound and stock solutions at -20°C or -80°C.[4][7] For short-term storage (days to weeks), 4°C is acceptable.[7] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[4]
Q4: I am seeing variable or lower-than-expected activity in my experiments. Could this compound be degrading?
A4: Yes, variability or loss of activity can be a sign of degradation. This compound, as a flavonoid glycoside, is susceptible to degradation under certain conditions. The primary factors influencing its stability are pH, temperature, and light exposure. Instability can lead to incorrect bioassay results and erroneous structure-activity relationships.[8] Refer to the troubleshooting guide below for a more detailed approach to identifying and mitigating degradation.
Troubleshooting Guide: this compound Degradation
This guide will help you troubleshoot potential degradation of this compound in your experimental setup.
Problem: Inconsistent or No Biological Effect
Possible Cause 1: Degradation due to Improper Storage
-
Troubleshooting Steps:
-
Review your storage conditions. Is the compound stored at the recommended temperature and protected from light?
-
If you have been using the same stock solution for a long time or have subjected it to multiple freeze-thaw cycles, prepare a fresh stock solution from the solid compound.
-
Run a control experiment with the freshly prepared stock solution to see if the activity is restored.
-
Possible Cause 2: Degradation in Experimental Medium
-
Troubleshooting Steps:
-
Check the pH of your medium: Flavonoid glycosides are generally more stable in acidic to neutral pH and can degrade in alkaline conditions. If your experimental medium has a high pH, consider if it can be adjusted or if the duration of the experiment can be minimized.
-
Incubation Temperature and Duration: High temperatures can accelerate the degradation of flavonoids. If your experiment involves long incubation times at 37°C, this could be a factor.
-
Minimize Light Exposure: During your experiment, protect your samples from direct light, especially UV light, by using amber-colored tubes or plates, or by covering them with aluminum foil.
-
Problem: Visible Changes in the Solution (e.g., color change, precipitation)
Possible Cause 1: Poor Solubility at Working Concentration
-
Troubleshooting Steps:
-
Ensure that the final concentration of your working solution does not exceed the solubility of this compound in the aqueous medium.
-
When preparing the working solution, add the DMSO stock solution to the aqueous medium while vortexing to ensure rapid and even dispersion.
-
Possible Cause 2: Chemical Degradation
-
Troubleshooting Steps:
-
A change in color could indicate oxidation or other chemical reactions. This can be triggered by components in your medium, exposure to air (oxygen), or light.
-
Prepare fresh solutions and minimize the time between preparation and use.
-
If you suspect degradation, you can analyze your sample using analytical techniques like HPLC to check for the presence of degradation products.
-
Data on Flavonoid Stability
| Condition | General Effect on Flavonoid Glycoside Stability | Recommendations for this compound |
| pH | More stable in acidic to neutral pH. Degradation increases in alkaline conditions. | Maintain experimental solutions at a pH below 7 if possible. Avoid highly alkaline buffers. |
| Temperature | Stability decreases with increasing temperature. Thermal degradation can occur, especially with prolonged exposure. | Store stock solutions at -20°C or -80°C. Minimize the duration of experiments at high temperatures. For long-term storage of solid compound, keep it at low temperatures. |
| Light | Exposure to light, particularly UV light, can cause photodegradation. | Store solid compound and solutions in the dark. Use amber vials or foil-wrapped containers. Protect experimental setups from direct light. |
| Oxygen | Can be susceptible to oxidation, which can be catalyzed by metal ions. | Degas solvents if necessary. Consider adding antioxidants to the formulation if compatible with the experiment. Store under an inert atmosphere (e.g., nitrogen or argon) for long-term stability. |
Experimental Protocols
General Protocol for In Vitro Cell-Based Assay with this compound
This protocol provides a general workflow for assessing the anti-inflammatory effect of this compound on a cell line (e.g., BV2 microglia or HaCaT keratinocytes).
-
Cell Seeding: Plate your cells in a suitable multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Cell Culture: Culture the cells in their recommended growth medium at 37°C in a humidified incubator with 5% CO2.
-
Preparation of this compound Working Solution:
-
Prepare a stock solution of this compound in DMSO (e.g., 50 mM).
-
On the day of the experiment, dilute the stock solution in fresh, serum-free or low-serum cell culture medium to the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments and controls, and is non-toxic to the cells (e.g., <0.1%).
-
-
Treatment:
-
Remove the old medium from the cells.
-
Add the medium containing the different concentrations of this compound to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate for a predetermined time (e.g., 1-2 hours) to allow for pre-treatment with this compound.
-
-
Induction of Inflammation:
-
After the pre-treatment period, add the inflammatory stimulus (e.g., lipopolysaccharide [LPS] for microglia, or a cytokine cocktail for keratinocytes) to the wells, except for the negative control group.
-
Incubate for the desired duration to induce an inflammatory response (e.g., 24 hours).
-
-
Endpoint Analysis:
-
After incubation, collect the cell culture supernatant and/or the cell lysates for analysis.
-
Analyze the levels of inflammatory mediators (e.g., nitric oxide, cytokines like TNF-α, IL-6) using appropriate assays (e.g., Griess assay, ELISA).
-
Assess cell viability using assays like MTT or LDH release.
-
For mechanistic studies, perform Western blotting to analyze the phosphorylation of proteins in the JNK signaling pathway.
-
General Protocol for Extraction and Purification of Flavonoids from Astragalus Species
This protocol outlines a general procedure for obtaining a flavonoid-rich extract from plant material.
-
Sample Preparation: Dry the plant material (e.g., seeds of Astragalus complanatus) and grind it into a fine powder.
-
Extraction:
-
Perform reflux extraction with an appropriate solvent, such as 70-80% ethanol. The ratio of plant material to solvent is typically around 1:10 (w/v).
-
Heat the mixture at a controlled temperature (e.g., 80-90°C) for a specified time (e.g., 1.5-2 hours). Repeat the extraction process to maximize the yield.
-
-
Filtration and Concentration:
-
Filter the extract to remove solid plant debris.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.
-
-
Purification using Column Chromatography:
-
The crude extract can be further purified using column chromatography. Macroporous resins (e.g., D101) or polyamide columns are commonly used for flavonoid purification.
-
Macroporous Resin Chromatography:
-
Dissolve the concentrated extract in water and load it onto the pre-equilibrated resin column.
-
Wash the column with deionized water to remove sugars and other polar impurities.
-
Elute the flavonoids with a stepwise gradient of ethanol-water mixtures (e.g., 30%, 50%, 70% ethanol).
-
-
Polyamide Column Chromatography:
-
Load the extract onto the polyamide column.
-
Elute with a gradient of ethanol-water.
-
-
-
Further Purification (Optional):
-
The collected fractions can be further purified using techniques like Sephadex LH-20 column chromatography or preparative high-performance liquid chromatography (HPLC) to isolate individual compounds like this compound.
-
-
Analysis: Analyze the fractions and the final purified compound using analytical HPLC or LC-MS to confirm the identity and purity.
Visualizations
Caption: JNK signaling pathway and the inhibitory effect of this compound.
Caption: General experimental workflow for an in-vitro assay with this compound.
Caption: Troubleshooting workflow for suspected this compound degradation.
References
- 1. Modern analytical techniques for flavonoid determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. On the extraction process of total flavonoids from Radix Astragali by ultraviolet spectrophotometry - Master's thesis - Dissertation [boblighting.com]
- 3. Isolation and Identification of Aglicones of Flavonoids of Some Species of the Genus Astragalus L. of the Volga Region Flora | Matvienko | Drug development & registration [pharmjournal.ru]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | TargetMol [targetmol.com]
- 6. emulatebio.com [emulatebio.com]
- 7. iosrjournals.org [iosrjournals.org]
- 8. phytotechlab.com [phytotechlab.com]
Methods to prevent Complanatuside precipitation in cell culture media
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using Complanatuside in cell culture experiments, with a primary focus on preventing its precipitation.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I add it to my cell culture medium?
Precipitation of this compound, a flavonoid glucoside, is a common issue stemming from its limited aqueous solubility. When a concentrated stock solution, typically prepared in an organic solvent like DMSO, is diluted into the aqueous environment of cell culture medium, the compound can fall out of solution.
Several factors can cause or exacerbate this issue:
-
Poor Solubility: this compound is significantly more soluble in organic solvents like DMSO than in aqueous solutions such as PBS or cell culture media.[1][2]
-
Solvent Shock: Rapidly diluting the DMSO stock into the medium can cause a localized, supersaturated environment, leading to immediate precipitation.[3] This is often the most common cause.
-
Temperature: Adding a cold stock solution to warmer media or vice-versa can decrease solubility and induce precipitation.[3][4] Repeated freeze-thaw cycles of the stock solution can also degrade the compound and affect its solubility.[3]
-
High Final Concentration: Attempting to achieve a final this compound concentration that exceeds its solubility limit in the specific culture medium will inevitably lead to precipitation.
-
Media Composition and pH: Components within the medium, such as salts and proteins, can interact with the compound.[4][5] The pH of the medium is also critical, as the solubility of many compounds, including flavonoids, is pH-dependent.[6][7]
Q2: What is the recommended solvent and stock concentration for this compound?
The recommended solvent for preparing this compound stock solutions is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1][2][3] It is crucial to ensure the compound is fully dissolved in the DMSO before further use.
Solubility Data Summary
| Solvent | Reported Solubility | Source |
| DMSO | 100 mg/mL (160.11 mM) | [1] |
| DMSO | 10 mg/mL | [2] |
| DMF | 10 mg/mL | [2] |
| PBS (pH 7.2) | 0.3 mg/mL | [2] |
Note: Solubility can vary slightly between batches.[1]
Stock Solution Preparation Table (for a 10 mM Stock in DMSO)
| Desired Final Volume | Mass of this compound (MW: 624.54 g/mol ) | Volume of DMSO |
| 1 mL | 6.25 mg | 1 mL |
| 5 mL | 31.25 mg | 5 mL |
| 10 mL | 62.5 mg | 10 mL |
For ease of use, preparing a high-concentration stock (e.g., 10-50 mM) is recommended. Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.[3]
Q3: How should I dilute my this compound stock solution into the culture medium to prevent precipitation?
The dilution method is the most critical step in preventing precipitation.[3] Avoid adding the DMSO stock directly to your cells or to cold medium. Follow a pre-dilution method as outlined in the workflow below.
Q4: What is the maximum recommended final DMSO concentration in my culture?
To prevent both compound precipitation and solvent-induced cellular toxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible.
-
Recommended: ≤ 0.1%
-
Maximum: < 0.5%
Concentrations above 0.5% can be toxic to many cell lines and increase the likelihood of your compound precipitating out of the aqueous solution.[3][4][8] Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO without the compound.[8]
Q5: Could the components of my cell culture medium be causing the precipitation?
Yes, interactions with media components can lead to precipitation.[5]
-
Salts and Metals: Cell culture media are complex solutions containing various salts and metal ions (e.g., calcium, magnesium, copper, zinc).[5][9] These can sometimes form insoluble complexes with dissolved compounds, especially if the medium's pH is unstable or if concentrated supplements are added improperly.[9][10]
-
Serum Proteins: If you are using a serum-containing medium, proteins like albumin can bind to hydrophobic compounds.[8] While this can sometimes help keep a compound in solution, it may also reduce the bioavailable or "active" concentration of this compound.
-
pH Instability: The pH of the medium is crucial for maintaining the solubility of many compounds.[4] Ensure your incubator's CO₂ level is correctly calibrated for your medium's buffer system (usually sodium bicarbonate) to maintain a stable physiological pH (typically 7.2-7.4).[7]
Q6: I'm still seeing precipitation. What advanced troubleshooting steps can I take?
If you have optimized your stock preparation and dilution technique and still observe precipitation, consider the following steps. The flowchart below provides a logical approach to troubleshooting.
References
- 1. This compound Datasheet [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 6. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. americanlaboratory.com [americanlaboratory.com]
- 8. researchgate.net [researchgate.net]
- 9. Cell Culture Academy [procellsystem.com]
- 10. Investigating trace metal precipitation in highly concentrated cell culture media with Pourbaix diagrams - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing variability and reproducibility in Complanatuside in vitro experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address variability and reproducibility in in vitro experiments involving Complanatuside. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during in vitro studies with this compound, offering potential causes and solutions in a direct question-and-answer format.
Question 1: My cell viability results with this compound are inconsistent between experiments. What could be the cause?
Answer: Variability in cell viability assays (e.g., MTT, XTT) is a common challenge. Several factors could contribute to this issue:
-
This compound Stock Solution:
-
Inconsistent Preparation: Ensure the stock solution is prepared fresh or stored correctly. This compound, like many flavonoid glycosides, may be susceptible to degradation. It is recommended to dissolve it in DMSO and store it in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Solubility Issues: this compound may precipitate out of solution at high concentrations or in certain media. Visually inspect your stock and working solutions for any precipitates before treating the cells. Sonication may aid in dissolution.
-
-
Cell Culture Conditions:
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics and drug sensitivity can change over time.
-
Cell Seeding Density: Inconsistent cell numbers at the start of the experiment will lead to variable results. Ensure accurate cell counting and even distribution in multi-well plates. Avoid the "edge effect" by not using the outer wells or by filling them with sterile PBS.
-
Cell Health: Only use healthy, exponentially growing cells for your experiments. Over-confluent or stressed cells can show altered responses to treatment.
-
-
Assay Protocol:
-
Incubation Times: Strictly adhere to the same incubation times for both drug treatment and assay reagent (e.g., MTT) addition in all experiments.
-
Reagent Variability: Use the same lot of assay reagents whenever possible. If a new lot is used, it is advisable to run a validation experiment.
-
Question 2: I am observing high background or no signal in my Western blot for NF-κB or JNK pathway proteins after this compound treatment. What should I check?
Answer: Western blotting issues can arise from multiple steps in the protocol. Here are some troubleshooting tips specific to analyzing NF-κB and JNK signaling in response to this compound:
-
Sample Preparation:
-
Lysis Buffer: Ensure your lysis buffer contains fresh protease and phosphatase inhibitors to prevent degradation and dephosphorylation of your target proteins.
-
Protein Concentration: Accurately determine the protein concentration of your lysates and load equal amounts for each sample.
-
-
Antibody Selection and Incubation:
-
Primary Antibody Specificity: Verify that your primary antibodies are specific for the phosphorylated and total forms of the proteins of interest (e.g., phospho-p65, total p65, phospho-JNK, total JNK).
-
Antibody Dilution: Optimize the concentration of your primary and secondary antibodies. High concentrations can lead to high background, while low concentrations can result in a weak or no signal.
-
-
Transfer and Blocking:
-
Transfer Efficiency: Confirm successful protein transfer from the gel to the membrane using Ponceau S staining.
-
Blocking Agent: The choice of blocking agent (e.g., BSA or non-fat milk) can affect background. If you are using a phospho-specific antibody, BSA is generally recommended as milk contains phosphoproteins that can cause non-specific binding.
-
-
Activation of Pathways:
-
Stimulation Control: this compound's effect on NF-κB and JNK is often studied in the context of an inflammatory stimulus (e.g., LPS). Ensure your positive control (stimulant alone) shows robust activation of the pathway.
-
Time Course: The activation of these pathways is transient. Perform a time-course experiment to determine the optimal time point to observe this compound's effect.
-
Question 3: My apoptosis assay results (Annexin V/PI) show a high percentage of necrotic cells in my control group when treated with the vehicle (DMSO). How can I resolve this?
Answer: High necrosis in the control group can mask the specific apoptotic effects of this compound. Consider the following:
-
DMSO Concentration: High concentrations of DMSO can be toxic to cells. Ensure the final concentration of DMSO in your culture medium is low (typically ≤ 0.5%) and is consistent across all wells, including the untreated control.
-
Cell Handling:
-
Gentle Technique: Be gentle during cell harvesting (e.g., trypsinization) and washing steps to avoid mechanical damage to the cell membrane, which can lead to false-positive PI staining.
-
Healthy Cultures: Use healthy, sub-confluent cells. Stressed or overly confluent cells are more prone to spontaneous apoptosis and necrosis.
-
-
Assay Conditions:
-
Incubation Time: Do not exceed the recommended incubation times with Annexin V and PI, as prolonged exposure can lead to artifacts.
-
Buffer Composition: Use the binding buffer provided with the kit, as it contains the necessary calcium concentration for Annexin V to bind to phosphatidylserine.
-
Quantitative Data Summary
The following table summarizes the reported IC50 values for this compound in different cell lines and experimental conditions.
| Cell Line | Assay | Treatment Conditions | Incubation Time | IC50 Value | Reference |
| HaCaT (human keratinocytes) | MTT | This compound alone | 24 hours | > 20 µM | [1] |
| HaCaT (human keratinocytes) | MTT | This compound + Cytokine combination (IFN-γ, TNF-α, IL-6) | 24 hours | Not explicitly stated, but protective effects observed at 1, 5, 10, and 20 µM | [1] |
Note: The available literature with specific IC50 values for this compound is limited. Researchers are encouraged to perform dose-response experiments to determine the optimal concentration for their specific cell line and experimental setup.
Experimental Protocols
Detailed methodologies for key in vitro experiments with this compound are provided below.
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
This compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. The final DMSO concentration should be consistent across all wells and ideally not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the this compound-containing medium. Include untreated and vehicle (DMSO) controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Apoptosis (Annexin V/PI) Assay
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the determined time. Include appropriate controls.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using a gentle, EDTA-free cell dissociation solution or brief trypsinization. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.
Western Blot for NF-κB and JNK Signaling
-
Cell Lysis: After treatment with this compound and/or a stimulant (e.g., LPS), wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer and separate them on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., phospho-p65, p65, phospho-JNK, JNK, and a loading control like β-actin or GAPDH) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 7. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Visualizations
The following diagrams illustrate key signaling pathways and a general experimental workflow relevant to this compound research.
References
Technical Support Center: Enhancing Complanatuside Delivery to the Central Nervous System
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the formulation of Complanatuside for central nervous system (CNS) delivery.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the formulation of this compound for improved CNS delivery.
Q1: What are the main challenges in delivering this compound to the CNS?
A1: The primary challenges for delivering this compound, a flavonoid glycoside, to the CNS are its low permeability across the blood-brain barrier (BBB), poor aqueous solubility, and potential susceptibility to enzymatic degradation. Its hydrophilic glycoside moieties hinder passive diffusion across the lipid-rich BBB.
Q2: Which formulation strategies are most promising for this compound CNS delivery?
A2: Three key strategies show significant promise for enhancing this compound delivery to the CNS:
-
Nanoparticle-based delivery systems: Encapsulating this compound in nanoparticles (e.g., PLGA nanoparticles) can protect it from degradation, improve its stability, and facilitate transport across the BBB.
-
Liposomal formulations: Liposomes, which are lipid-based vesicles, can encapsulate this compound, enhancing its solubility and enabling transport across the BBB, potentially via receptor-mediated transcytosis if surface-functionalized.
-
Prodrug approach: Modifying the this compound molecule to create a more lipophilic prodrug can enhance its passive diffusion across the BBB. Once in the brain, the prodrug is enzymatically cleaved to release the active this compound.
Q3: What are the critical physicochemical properties of this compound to consider during formulation?
A3: Key physicochemical properties of this compound (Molecular Formula: C₂₈H₃₂O₁₆, Molecular Weight: 624.5 g/mol ) to consider are its solubility in various solvents and buffers, its stability under different pH and temperature conditions, and its octanol-water partition coefficient (LogP), which influences its lipophilicity.[1]
| Property | Value/Characteristic | Implication for Formulation |
| Molecular Weight | 624.5 g/mol | Relatively large size can limit passive diffusion across the BBB. |
| Solubility | Poorly soluble in water. Soluble in DMSO and DMF.[2] | Requires solubility enhancement strategies like nanoparticle or liposomal encapsulation. |
| LogP (predicted) | Low (due to glycoside groups) | Indicates hydrophilicity, which is unfavorable for BBB penetration. Prodrug strategies can increase lipophilicity. |
| Stability | Susceptible to hydrolysis and enzymatic degradation. | Encapsulation is necessary to protect the molecule and ensure it reaches the target. |
Q4: How can I improve the encapsulation efficiency of this compound in my nanoparticle or liposomal formulations?
A4: Low encapsulation efficiency is a common issue. To improve it, consider the following:
-
Optimize the drug-to-polymer/lipid ratio: A higher ratio may not always lead to higher efficiency and can cause aggregation.
-
Select an appropriate organic solvent: Ensure this compound is fully dissolved in the organic phase during nanoparticle preparation.
-
Adjust the pH of the aqueous phase: For nanoparticles, working near the isoelectric point of the polymer can improve precipitation and encapsulation.
-
Modify the formulation method: For liposomes, methods like thin-film hydration followed by sonication or extrusion are common. The choice of lipids and the inclusion of cholesterol can also impact encapsulation.[3][4][5]
Q5: What are the key considerations for scaling up the production of this compound-loaded nanoparticles?
A5: Scaling up nanoparticle production presents challenges in maintaining batch-to-batch consistency.[6][7][8] Key considerations include:
-
Process parameters: Mixing speed, temperature, and solvent removal rate need to be precisely controlled.
-
Equipment: The transition from laboratory-scale (e.g., probe sonicator) to industrial-scale equipment (e.g., high-pressure homogenizer) requires careful optimization.
-
Sterilization: The chosen sterilization method should not compromise the integrity of the nanoparticles or the encapsulated this compound.
Section 2: Troubleshooting Guides
This section provides structured troubleshooting for specific experimental issues.
Guide 1: Nanoparticle Formulation Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Encapsulation Efficiency (<50%) | 1. Poor solubility of this compound in the organic solvent. 2. Inappropriate polymer-to-drug ratio. 3. Rapid precipitation of the polymer before efficient drug entrapment. | 1. Test different organic solvents (e.g., acetone, acetonitrile) or a solvent mixture. 2. Optimize the ratio; start with a higher polymer concentration. 3. Adjust the stirring speed and the rate of anti-solvent addition. |
| Large Particle Size (>300 nm) or High Polydispersity Index (PDI > 0.3) | 1. High concentration of polymer or drug. 2. Inefficient mixing or homogenization. 3. Aggregation of nanoparticles. | 1. Decrease the concentration of the polymer and/or this compound. 2. Increase the homogenization speed or sonication time. 3. Use a stabilizer (e.g., Pluronic F68, PVA) and optimize its concentration. |
| Poor in vitro Drug Release Profile (Burst Release or Incomplete Release) | 1. Drug adsorbed on the nanoparticle surface. 2. High hydrophilicity of the drug leading to rapid diffusion. 3. Degradation of the polymer matrix. | 1. Optimize washing steps to remove surface-adsorbed drug. 2. Consider using a more hydrophobic polymer or a blend of polymers. 3. Ensure the polymer used is of high quality and appropriate molecular weight for the desired release profile. |
Guide 2: Liposomal Formulation Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Encapsulation Efficiency (<30%) | 1. Incompatible lipid composition for this compound. 2. Suboptimal hydration process. 3. Leakage of the drug during sonication or extrusion. | 1. Screen different phospholipids (e.g., EPC, DSPC) and vary the cholesterol content. 2. Ensure the hydration temperature is above the phase transition temperature of the lipids. 3. Optimize sonication/extrusion parameters (time, power, number of cycles). |
| Instability of Liposomes (Aggregation or Fusion) | 1. Inappropriate surface charge. 2. High concentration of liposomes. 3. Degradation of lipids. | 1. Include charged lipids (e.g., DSPG) to increase electrostatic repulsion. 2. Optimize the lipid concentration. 3. Store liposomes at 4°C and protect from light. Consider adding an antioxidant if lipid oxidation is a concern.[9] |
| Inconsistent Particle Size | 1. Inefficient size reduction method. 2. Heterogeneity of the initial lipid film. | 1. Use an extruder with defined pore size membranes for better size control. 2. Ensure a thin, uniform lipid film is formed during the evaporation step. |
Guide 3: Prodrug Synthesis and Evaluation Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Prodrug Synthesis | 1. Incomplete reaction. 2. Degradation of reactants or product. 3. Difficult purification. | 1. Optimize reaction conditions (temperature, time, catalyst). 2. Use protective groups for sensitive functional moieties. 3. Employ appropriate chromatographic techniques for purification. |
| Poor BBB Permeability of Prodrug in vitro | 1. Insufficient increase in lipophilicity. 2. Prodrug is a substrate for efflux transporters (e.g., P-glycoprotein). | 1. Modify the promoiety to achieve a higher LogP value. 2. Screen the prodrug for interaction with common efflux transporters. |
| Inefficient Cleavage of Prodrug in the Brain | 1. Lack of the specific enzyme in the brain required for cleavage. 2. Prodrug is too stable. | 1. Design the promoiety to be a substrate for enzymes known to be present in the brain (e.g., certain esterases or peptidases).[10] 2. Adjust the lability of the cleavable bond. |
Section 3: Experimental Protocols
This section provides detailed methodologies for key experiments.
Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles
This protocol is adapted from methods used for other flavonoids and tailored for this compound.[11][12][13][14]
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA) (50:50, MW 15-25 kDa)
-
Poly(vinyl alcohol) (PVA) or Pluronic F68
-
Acetone
-
Dichloromethane (DCM)
-
Deionized water
-
Magnetic stirrer
-
Probe sonicator or high-speed homogenizer
-
Centrifuge
Procedure:
-
Organic Phase Preparation: Dissolve 50 mg of PLGA and 5 mg of this compound in 2 mL of a 1:1 mixture of acetone and DCM.
-
Aqueous Phase Preparation: Prepare a 1% (w/v) solution of PVA or Pluronic F68 in 20 mL of deionized water.
-
Emulsification: Add the organic phase dropwise to the aqueous phase under continuous stirring (800 rpm).
-
Homogenization: Homogenize the resulting emulsion using a probe sonicator (60% amplitude, 2 minutes) or a high-speed homogenizer (15,000 rpm, 5 minutes) on an ice bath.
-
Solvent Evaporation: Stir the nanoemulsion at room temperature for 4-6 hours to allow the organic solvent to evaporate completely.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 x g for 20 minutes at 4°C.
-
Washing: Discard the supernatant and resuspend the nanoparticle pellet in deionized water. Repeat the centrifugation and washing steps twice to remove excess surfactant and unencapsulated drug.
-
Lyophilization: Resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% trehalose) and freeze-dry for long-term storage.
Protocol 2: Formulation of this compound-Loaded Liposomes
This protocol is based on the thin-film hydration method, which is widely used for flavonoid encapsulation.[3][4][5][15][16]
Materials:
-
This compound
-
Egg Phosphatidylcholine (EPC) or 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Bath sonicator or extruder
Procedure:
-
Lipid Film Formation: Dissolve 100 mg of EPC and 25 mg of cholesterol in 10 mL of a 2:1 (v/v) chloroform:methanol mixture in a round-bottom flask. Add 10 mg of this compound to this mixture.
-
Solvent Evaporation: Evaporate the organic solvent using a rotary evaporator at 40°C under reduced pressure to form a thin, uniform lipid film on the flask wall.
-
Drying: Further dry the lipid film under a stream of nitrogen for 30 minutes to remove any residual solvent.
-
Hydration: Hydrate the lipid film with 10 mL of PBS (pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature (e.g., 50°C for DPPC) for 1 hour. This will form multilamellar vesicles (MLVs).
-
Size Reduction: To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension in a bath sonicator for 15-30 minutes or extrude it through polycarbonate membranes with a defined pore size (e.g., 100 nm) for 10-15 passes.
-
Purification: Remove unencapsulated this compound by centrifugation at 20,000 x g for 30 minutes or by size exclusion chromatography.
-
Storage: Store the final liposomal suspension at 4°C.
Section 4: Visualizations
Diagram 1: General Workflow for Nanoparticle Formulation and Characterization
Caption: Workflow for this compound nanoparticle formulation.
Diagram 2: Signaling Pathway for Receptor-Mediated Transcytosis across the BBB
Caption: Receptor-mediated transcytosis of nanoparticles.
Diagram 3: Logical Relationship for Troubleshooting Low Encapsulation Efficiency
Caption: Troubleshooting low encapsulation efficiency.
References
- 1. Some aspects of the in vivo neuroprotective capacity of flavonoids: bioavailability and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Encapsulation of naturally occurring flavonoids into liposomes: physicochemical properties and biological activity against human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Novel Delivery Systems of Polyphenols and Their Potential Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prodrugs and their activation mechanisms for brain drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.unpad.ac.id [journals.unpad.ac.id]
- 12. researchgate.net [researchgate.net]
- 13. Suggested Procedures for the Reproducible Synthesis of Poly(d,l-lactide-co-glycolide) Nanoparticles Using the Emulsification Solvent Diffusion Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nanocomposix.com [nanocomposix.com]
- 15. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
Dealing with low yields during the chemical synthesis of Complanatuside
Welcome to the technical support center for the chemical synthesis of Complanatuside. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on optimizing the synthesis of this complex flavonoid glycoside.
Frequently Asked Questions (FAQs)
Q1: What is the chemical structure of this compound?
A1: this compound is a kaempferol diglycoside. Its structure consists of a kaempferol aglycone with two glucose molecules attached at the 3 and 4' positions. The IUPAC name is 5-hydroxy-7-methoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one.
Q2: What are the main challenges in the chemical synthesis of this compound that can lead to low yields?
A2: The multi-step nature of the synthesis presents several challenges that can contribute to low overall yields. Key difficulties include:
-
Regioselective protection and deprotection: Kaempferol has multiple hydroxyl groups with similar reactivity. Achieving selective protection of the 5- and 7-hydroxyl groups while leaving the 3- and 4'-hydroxyl groups available for glycosylation is a critical and often low-yielding step.
-
Glycosylation efficiency: The glycosylation reactions themselves can be inefficient, leading to incomplete conversion or the formation of side products. The choice of glycosyl donor and reaction conditions is crucial.
-
Purification: The purification of intermediates and the final product can be challenging due to the similar polarities of the desired compound and various byproducts, leading to product loss during chromatographic separation.[1][2][3]
-
Deprotection: The final deprotection step to remove all protecting groups can sometimes lead to the degradation of the target molecule if not performed under optimal conditions.
Q3: What are the most common protecting groups used for the hydroxyl groups of kaempferol in glycoside synthesis?
A3: Benzyl (Bn) ethers are frequently used to protect the phenolic hydroxyl groups of kaempferol due to their stability under a wide range of reaction conditions and their relatively straightforward removal by catalytic hydrogenation.[4][5] Acetyl (Ac) groups are commonly used to protect the hydroxyl groups of the glucose donor (e.g., acetobromoglucose).
Q4: Which glycosylation methods are typically employed for the synthesis of flavonoid glycosides like this compound?
A4: Several glycosylation methods can be applied. A common approach is the use of an activated glycosyl donor, such as a glycosyl bromide (e.g., acetobromoglucose), in the presence of a promoter. Phase-transfer catalysis (PTC) conditions have been used for the glycosylation of flavonols.[4] More advanced methods, such as gold(I)-catalyzed glycosylation with glycosyl ortho-alkynylbenzoates, have also been shown to be highly efficient for the glycosylation of the sterically hindered 3-OH group of flavonols.[5][6][7]
Q5: How can I monitor the progress of the reactions during the synthesis?
A5: Thin-layer chromatography (TLC) is the most common and convenient method for monitoring the progress of each reaction step. By comparing the TLC profile of the reaction mixture with that of the starting materials, you can determine if the reaction is complete. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the synthesis of this compound.
Overall Synthetic Workflow
Below is a proposed synthetic workflow for this compound, which will be referenced in the troubleshooting section.
Caption: Proposed synthetic workflow for this compound.
Issue 1: Low Yield in the Protection Step (Benzylation of Kaempferol)
| Problem | Possible Cause | Troubleshooting Steps |
| Incomplete reaction: Starting material (Kaempferol) remains after the reaction. | 1. Insufficient reagent: Not enough benzyl bromide or base was used. 2. Low reaction temperature or short reaction time. 3. Poor quality of reagents. | 1. Increase stoichiometry: Use a larger excess of benzyl bromide and potassium carbonate. 2. Optimize conditions: Increase the reaction temperature or prolong the reaction time. Monitor the reaction by TLC. 3. Use fresh reagents: Ensure that benzyl bromide is freshly distilled and the base is anhydrous. |
| Formation of multiple products (over- or under-benzylation). | 1. Non-selective reaction: The reactivity of the different hydroxyl groups is not sufficiently differentiated under the reaction conditions. | 1. Stepwise protection: Consider a stepwise protection strategy. For example, selectively protecting the 7-OH group first. 2. Use of a milder base: A weaker base might provide better selectivity. |
Issue 2: Low Yield in Glycosylation Steps
| Problem | Possible Cause | Troubleshooting Steps |
| Low conversion to the glycosylated product. | 1. Decomposition of glycosyl donor: Acetobromoglucose is sensitive to moisture. 2. Low reactivity of the hydroxyl group: The 3-OH group of kaempferol is known to be less reactive.[8] 3. Ineffective promoter. | 1. Anhydrous conditions: Ensure all glassware is oven-dried and use anhydrous solvents. 2. Alternative glycosylation method: For the 3-OH glycosylation, consider using a more reactive glycosyl donor or a different catalytic system, such as gold(I) catalysis.[5][6][7] 3. Change of promoter: Experiment with different silver salts (e.g., AgOTf) or other promoters. |
| Formation of orthoester side products. | 1. Reaction conditions favoring orthoester formation. | 1. Optimize solvent and temperature: A non-participating solvent may reduce orthoester formation. |
Issue 3: Low Yield in the Final Deprotection Step
| Problem | Possible Cause | Troubleshooting Steps |
| Incomplete debenzylation. | 1. Catalyst poisoning: The palladium catalyst can be poisoned by impurities. 2. Insufficient hydrogen pressure or reaction time. | 1. Use fresh catalyst: Ensure the Pd/C catalyst is of high quality. 2. Optimize conditions: Increase the hydrogen pressure or extend the reaction time. |
| Product degradation. | 1. Harsh deacetylation conditions: Strong basic conditions can lead to the degradation of the flavonoid core. | 1. Milder deacetylation: Use a milder base, such as sodium methoxide in methanol at room temperature, and carefully monitor the reaction to avoid prolonged exposure. |
Issue 4: Product Loss During Purification
| Problem | Possible Cause | Troubleshooting Steps |
| Poor separation of the product from byproducts. | 1. Inappropriate stationary or mobile phase in column chromatography. | 1. Optimize chromatographic conditions: Experiment with different solvent systems for elution. Consider using a different stationary phase, such as Sephadex LH-20, which is effective for flavonoid purification.[3] 2. Alternative purification technique: High-speed counter-current chromatography (HSCCC) can be a powerful tool for separating polar compounds like flavonoid glycosides.[1][2] |
Troubleshooting Decision Tree
Caption: Troubleshooting decision tree for low yields.
Experimental Protocols
The following are generalized protocols for the key steps in the synthesis of this compound, based on common practices for flavonoid glycoside synthesis.
Protocol 1: Perbenzylation of Kaempferol
-
To a solution of kaempferol (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (5 equivalents).
-
Add benzyl bromide (4.5 equivalents) dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 24-48 hours, monitoring the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain perbenzylated kaempferol.
Protocol 2: Glycosylation with Acetobromoglucose
-
To a solution of the protected kaempferol intermediate (1 equivalent) in anhydrous dichloromethane, add freshly prepared silver carbonate (2 equivalents) and molecular sieves.
-
Stir the mixture in the dark at room temperature for 1 hour.
-
Add a solution of acetobromoglucose (1.5 equivalents) in anhydrous dichloromethane dropwise.
-
Stir the reaction mixture at room temperature for 24-72 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with dichloromethane.
-
Concentrate the filtrate and purify the residue by silica gel column chromatography to yield the glycosylated product.
Protocol 3: Final Deprotection
-
Debenzylation: Dissolve the fully protected this compound in a mixture of ethyl acetate and methanol. Add 10% palladium on carbon (Pd/C) catalyst (10-20% by weight).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the catalyst through Celite and concentrate the filtrate.
-
Deacetylation: Dissolve the resulting product in anhydrous methanol and add a catalytic amount of sodium methoxide.
-
Stir at room temperature for 1-3 hours until deacetylation is complete (monitored by TLC).
-
Neutralize the reaction with an acidic resin, filter, and concentrate the filtrate.
-
Purify the final product by preparative HPLC or Sephadex LH-20 column chromatography to obtain pure this compound.[3]
Data Presentation
The following table summarizes typical yields for the key reaction types involved in the synthesis of flavonoid glycosides, which can be used as a benchmark for your experiments.
| Reaction Step | Typical Yield Range (%) | Key Factors Influencing Yield | References |
| Benzylation | 60 - 90 | Purity of reagents, reaction time, and temperature. | [6] |
| Glycosylation | 40 - 85 | Choice of glycosyl donor, promoter, and reaction conditions. | [4][5][7] |
| Debenzylation | 70 - 95 | Catalyst quality and hydrogen pressure. | [7] |
| Deacetylation | 80 - 98 | Reaction time and temperature. | [8] |
| Overall Yield | 10 - 30 | Cumulative losses from all steps. | - |
References
- 1. Preparative Isolation and Purification of Five Flavonoid Glycosides and One Benzophenone Galloyl Glycoside from Psidium guajava by High-Speed Counter-Current Chromatography (HSCCC) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparative separation of flavonoid glycosides and flavonoid aglycones from the leaves of Platycladus orientalis by REV-IN and FWD-IN high-speed counter-current chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of kaempferol 3-O-(3'',6''-di-O-E-p-coumaroyl)-β-D-glucopyranoside, efficient glycosylation of flavonol 3-OH with glycosyl o-alkynylbenzoates as donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Study of Kaempferol Glycoside as an Insulin Mimic Reveals Glycon To Be the Key Active Structure - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Accurate Quantification of Complanatuside in Complex Biological Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the accurate quantification of Complanatuside in complex biological samples. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical method for quantifying this compound in biological samples?
A1: The most prevalent and sensitive method for quantifying this compound in complex biological matrices such as plasma, urine, bile, and feces is Liquid Chromatography-Mass Spectrometry (LC-MS), particularly using techniques like High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS).[1][2][3] These methods offer high selectivity and sensitivity for accurate quantification.
Q2: What are the main challenges when quantifying this compound in biological samples?
A2: The primary challenges stem from the complex nature of biological matrices, which can lead to issues such as matrix effects, where endogenous substances interfere with the ionization of this compound, and the low bioavailability of the compound.[2][4][5] Additionally, this compound is extensively metabolized in vivo, meaning that its metabolites may also need to be identified and quantified for a complete pharmacokinetic profile.[1][2]
Q3: What are the major metabolites of this compound that I should consider in my analysis?
A3: Following oral administration, this compound is rapidly and extensively metabolized. The major metabolic pathways include glucuronidation and sulfonation.[1][2] Key metabolites that have been identified and quantified in rat plasma are rhamnocitrin 3-O-β-glc and rhamnocitrin.[1] For a comprehensive understanding of its pharmacokinetics, it is advisable to monitor both the parent compound and these major metabolites.
Q4: What type of sample preparation is recommended for plasma samples?
A4: A common and effective method for preparing plasma samples for LC-MS/MS analysis of this compound is protein precipitation.[3] This technique involves adding an organic solvent, such as methanol or acetonitrile, to the plasma sample to precipitate proteins, followed by centrifugation to separate the supernatant containing the analyte of interest.[1][6]
Troubleshooting Guide
Issue 1: Low or inconsistent recovery of this compound during sample preparation.
-
Q: My recovery of this compound from plasma using protein precipitation is low and variable. What could be the cause and how can I improve it?
-
A: Low and inconsistent recovery can be due to several factors. Firstly, ensure the ratio of the precipitation solvent (e.g., methanol or acetonitrile) to the plasma is optimal; a common starting point is a 3:1 or 4:1 ratio (v/v) of solvent to plasma.[6] Inadequate vortexing after adding the solvent can lead to incomplete protein precipitation. Ensure thorough mixing for at least 1-3 minutes.[1] Also, consider the temperature during centrifugation; performing this step at a low temperature (e.g., 4°C) can enhance protein removal.[1] If the issue persists, you might explore solid-phase extraction (SPE) as an alternative sample preparation method, which can offer cleaner extracts, though it requires more extensive method development.[6]
-
Issue 2: Poor peak shape and chromatography.
-
Q: I am observing peak tailing or broad peaks for this compound on my C18 column. How can I improve the peak shape?
-
A: Poor peak shape can often be attributed to the mobile phase composition. The addition of a small amount of acid, such as formic acid (typically 0.1% to 0.5%), to the aqueous mobile phase can improve the peak shape of flavonoids like this compound by suppressing the ionization of silanol groups on the stationary phase and ensuring the analyte is in a single ionic form. Also, ensure that the organic solvent composition of your sample diluent is similar to the initial mobile phase conditions to avoid peak distortion. Optimizing the gradient elution program, specifically the initial hold and the ramp rate, can also help to sharpen the peaks.
-
Issue 3: Significant matrix effects affecting quantification.
-
Q: I suspect a significant matrix effect is suppressing the ionization of this compound in my ESI source. How can I confirm and mitigate this?
-
A: To confirm matrix effects, you can perform a post-extraction addition experiment. This involves comparing the peak area of an analyte spiked into a blank, extracted matrix with the peak area of the same analyte in a neat solution at the same concentration. A significant difference indicates a matrix effect.[1] To mitigate this, you can try diluting the sample extract, if sensitivity allows. Improving the sample cleanup, for instance by switching from protein precipitation to a more selective method like SPE, can also reduce interfering endogenous components.[6] Additionally, using a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is the most effective way to compensate for matrix effects, as it will be similarly affected by any ionization suppression or enhancement.
-
Issue 4: Low sensitivity and high limit of quantification (LLOQ).
-
Q: The concentration of this compound in my samples is very low, and I am struggling to achieve the required LLOQ. How can I improve the sensitivity of my LC-MS/MS method?
-
A: To enhance sensitivity, you can optimize the mass spectrometry parameters. This includes adjusting the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, and temperature) and the collision energy for the specific MRM transitions of this compound to maximize the signal.[7] Using a UPLC system with smaller particle size columns (sub-2 µm) can lead to sharper peaks and thus higher signal intensity compared to traditional HPLC.[6] Furthermore, you can increase the sample injection volume, although this may also increase matrix effects. A sample concentration step, such as evaporating the supernatant after protein precipitation and reconstituting in a smaller volume of mobile phase, can also increase the analyte concentration injected into the system.[1]
-
Experimental Protocols
1. UPLC-MS/MS Method for Quantification of this compound in Rat Plasma
This protocol is based on methodologies described in pharmacokinetic studies.[1][3]
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of rat plasma in a microcentrifuge tube, add 200 µL of methanol.
-
Vortex the mixture for 3 minutes.
-
Centrifuge the sample at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 37°C.
-
Reconstitute the residue in 50 µL of the mobile phase.
-
Centrifuge at 13,000 rpm for 10 minutes and inject the supernatant into the UPLC-MS/MS system.
-
-
Chromatographic Conditions:
-
System: UPLC system
-
Column: C18 column (e.g., Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Gradient: A suitable gradient to separate this compound from its metabolites and endogenous interferences.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions:
-
System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on optimal signal.
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and any internal standard used.
-
Quantitative Data Summary
The following tables summarize pharmacokinetic parameters of this compound and its major metabolites in rats after oral administration, as reported in the literature.
Table 1: Pharmacokinetic Parameters of this compound and its Metabolites in Rats after Oral Administration of 72 mg/kg this compound.[1][2]
| Analyte | Tmax (h) | Cmax (ng/mL) | AUC(0-t) (µg/L·h) |
| This compound | 1 | 119.15 | 143.52 |
| Rhamnocitrin 3-O-β-glc | 3 | 111.64 | 381.73 |
| Rhamnocitrin | 5.3 | 1122.18 | 6540.14 |
Table 2: Validation Parameters for an LC-MS/MS Method for this compound in Rat Plasma.[3]
| Parameter | Result |
| Linearity Range | 2.3 - 575 ng/mL |
| Lower Limit of Quantification (LLOQ) | 2.3 ng/mL |
| Intra-day Precision (%RSD) | < 7.9% |
| Inter-day Precision (%RSD) | < 7.9% |
| Accuracy | 94.0 - 105.1% |
| Extraction Recovery | 88.5 - 94.4% |
| Matrix Effect | 97.9 - 103.0% |
Visualizations
Caption: Metabolic pathway of this compound in vivo.
Caption: General workflow for this compound quantification.
References
- 1. Identification and Pharmacokinetic Studies on this compound and Its Major Metabolites in Rats by UHPLC-Q-TOF-MS/MS and LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and Pharmacokinetic Studies on this compound and Its Major Metabolites in Rats by UHPLC-Q-TOF-MS/MS and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of complanatoside A in rat plasma using LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Flavonoids: From Structure to Health Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. UPLC-MS-based analysis of human plasma for metabonomics using solvent precipitation or solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Eco-Friendly UPLC–MS/MS Method for Determination of a Fostamatinib Metabolite, Tamatinib, in Plasma: Pharmacokinetic Application in Rats [mdpi.com]
Mitigating potential off-target effects of Complanatuside in cellular assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate potential off-target effects of Complanatuside in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action of this compound?
A1: this compound is a flavonol glycoside with demonstrated anti-inflammatory and neuroprotective properties. Current research indicates that its mechanism of action involves the inhibition of the c-Jun N-terminal kinase (JNK) signaling pathway, which can reduce neuronal apoptosis and microglial activation.[1] Additionally, this compound has been shown to alleviate inflammatory responses in skin keratinocytes by inhibiting the NLRP3 inflammasome pathway, leading to decreased pyroptosis and reduced levels of inflammatory mediators like iNOS and COX-2.[2][3]
Q2: What are potential off-target effects to consider when using this compound in cellular assays?
A2: While specific off-target effects of this compound are still under investigation, researchers should be aware of common off-target activities associated with flavonoids. These can include:
-
Kinase Inhibition: Flavonoids can exhibit broad-spectrum kinase inhibitory activity due to their ability to compete with ATP for binding to the kinase active site. This could lead to the modulation of signaling pathways other than the intended JNK pathway.
-
CYP450 Enzyme Inhibition: Many flavonoids are known to inhibit cytochrome P450 (CYP450) enzymes. In cellular assays involving metabolically active cells, this could alter the metabolism of other compounds in the media or the cells' own signaling molecules.
-
Antioxidant Activity: The inherent antioxidant properties of flavonoids can interfere with assays that measure reactive oxygen species (ROS) or rely on redox-sensitive readouts. This can sometimes mask the true mechanism of action.
-
Hormone Receptor Modulation: Some flavonoids have been reported to interact with hormone receptors, such as estrogen receptors, which could be a confounding factor in studies on hormone-sensitive cell lines.
Q3: How can I control for the intrinsic fluorescence of this compound in my assays?
A3: Like many flavonoids, this compound may possess intrinsic fluorescence, which can interfere with fluorescence-based assays. To control for this, it is crucial to run parallel experiments with this compound in cell-free conditions (assay medium only) and in vehicle-treated cells to measure the background fluorescence at the excitation and emission wavelengths of your assay. This background signal should then be subtracted from the measurements of this compound-treated cells.
Q4: What is the recommended solvent and storage condition for this compound?
A4: this compound, like many flavonoids, may have limited aqueous solubility. It is typically dissolved in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution. It is recommended to prepare single-use aliquots of the stock solution and store them at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cellular effects.
Troubleshooting Guides
Issue 1: Inconsistent or Non-reproducible Results
| Possible Cause | Recommended Solution |
| Compound Instability | Flavonoids can be unstable in aqueous cell culture media, leading to degradation over time. Solution: Prepare fresh dilutions of this compound from a frozen stock for each experiment. Minimize the exposure of the compound to light and elevated temperatures during handling. Consider performing a time-course experiment to assess the stability of this compound in your specific cell culture medium. |
| Compound Precipitation | Due to limited solubility, this compound may precipitate out of solution at higher concentrations, especially in protein-rich cell culture media. Solution: Visually inspect the culture medium for any signs of precipitation after adding this compound. Determine the optimal concentration range through a dose-response curve and avoid using concentrations that approach the solubility limit. The use of a small percentage of serum or a solubilizing agent (with appropriate controls) may help improve solubility. |
| Cell Line Variability | The response to this compound can vary between different cell lines and even between different passages of the same cell line. Solution: Maintain a consistent cell passage number for your experiments. If using multiple cell lines, characterize the expression levels of the target pathways (JNK and NLRP3) in each line. |
Issue 2: High Background Signal in Assays
| Possible Cause | Recommended Solution |
| Autofluorescence | This compound may exhibit intrinsic fluorescence. Solution: Run a "compound only" control (no cells) and a "compound + cells, no probe" control to quantify the background fluorescence. Subtract this background from your experimental readings. If the background is high, consider using a different fluorescent probe with excitation/emission spectra that do not overlap with that of this compound, or switch to a non-fluorescence-based assay (e.g., colorimetric or luminescent). |
| Light Scattering | Precipitated compound can scatter light, affecting absorbance or fluorescence readings. Solution: Centrifuge plates before reading to pellet any precipitates. Read the plate from the bottom if your instrument allows. |
| Assay Interference | This compound may directly interact with assay reagents. Solution: Perform the assay in a cell-free system with this compound and the assay components to check for direct interference. |
Issue 3: Unexpected Cellular Effects
| Possible Cause | Recommended Solution |
| Off-Target Kinase Inhibition | This compound may be inhibiting kinases other than JNK. Solution: Use a more specific JNK inhibitor as a positive control. Perform a kinase profiling assay to assess the selectivity of this compound. Use knockdown or knockout cell lines for JNK to confirm that the observed effect is JNK-dependent. |
| Cytotoxicity | At higher concentrations, this compound may induce cytotoxicity that confounds the interpretation of the results. Solution: Determine the cytotoxic concentration range of this compound in your cell line using a cell viability assay (e.g., MTT, LDH release). Conduct all mechanistic studies at non-toxic concentrations. |
| Modulation of Redox State | The antioxidant properties of this compound may alter the cellular redox environment. Solution: Include a known antioxidant (e.g., N-acetylcysteine) as a control. Use multiple, mechanistically distinct assays to measure the cellular phenotype of interest. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement
This protocol is designed to verify the direct binding of this compound to its target protein (e.g., JNK) within intact cells.
-
Cell Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with either vehicle (DMSO) or this compound at the desired concentration for a specified time.
-
-
Heating:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Divide the cell suspension into aliquots and heat them to a range of different temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing unbound, stable protein) from the aggregated, precipitated fraction by centrifugation at high speed.
-
-
Protein Detection:
-
Collect the supernatant and analyze the amount of soluble target protein (e.g., JNK) by Western blotting or ELISA.
-
-
Data Analysis:
-
Plot the amount of soluble protein as a function of temperature for both vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.
-
Protocol 2: Orthogonal Assay to Validate Phenotypic Effects - Cell Viability Assay (MTT)
This protocol provides a method to assess the general cytotoxicity of this compound, ensuring that observed effects in primary assays are not due to cell death.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound (and a vehicle control) for the desired duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
-
Solubilization:
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Visualizations
Caption: Workflow for identifying and mitigating off-target effects.
Caption: Overview of this compound's inhibitory actions.
References
- 1. This compound alleviates inflammatory cell damage induced by pro-inflammatory cytokines in skin keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NLRP3 Inflammasome Activation and Cytotoxicity Induced by Particulate Adjuvants | Springer Nature Experiments [experiments.springernature.com]
Validation & Comparative
Complanatuside vs. Quercetin: A Comparative Analysis of Neuroprotective Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the neuroprotective properties of two flavonoids, Complanatuside and Quercetin. By examining their mechanisms of action against oxidative stress and apoptosis, supported by experimental data, this document aims to inform research and development in the field of neurotherapeutics.
Introduction to Neuroprotective Agents
Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons. A key pathological mechanism contributing to this neuronal death is oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the ability of the body to counteract their harmful effects. This leads to cellular damage and activation of apoptotic pathways, resulting in programmed cell death. Flavonoids, a class of natural compounds, have garnered significant attention for their potential neuroprotective effects, primarily attributed to their antioxidant and anti-inflammatory properties. This guide focuses on a comparative analysis of two such flavonoids: this compound and Quercetin.
Quercetin , a well-studied flavonoid found in many fruits and vegetables, has demonstrated significant neuroprotective effects in numerous in vitro and in vivo models.[1][2] Its mechanisms of action are multifaceted, involving direct ROS scavenging, enhancement of endogenous antioxidant defenses, and modulation of various signaling pathways related to cell survival and apoptosis.[1][3]
This compound , another flavonoid, has more recently emerged as a compound with potential neuroprotective and anti-inflammatory activities. Current research suggests its efficacy in mitigating neuronal damage, particularly by inhibiting inflammatory pathways in the central nervous system.[4]
This guide will delve into the experimental evidence for the neuroprotective efficacy of both compounds, presenting quantitative data, detailing experimental methodologies, and illustrating the key signaling pathways involved.
Quantitative Data on Neuroprotective Efficacy
The following tables summarize quantitative data from studies investigating the neuroprotective effects of this compound and Quercetin. The data is presented to facilitate a clear comparison of their efficacy in various experimental models of neurotoxicity.
Table 1: Effect of Quercetin on Neuronal Cell Viability under Oxidative Stress
| Cell Line | Neurotoxin | Quercetin Concentration | % Increase in Cell Viability (Compared to Toxin-Treated Control) | Reference |
| SH-SY5Y | 6-OHDA (100 µM) | 50 nM | Significant protection observed | [5] |
| SH-SY5Y | Rotenone (100 nM) | 50 nM | ~20% | [6] |
| SH-SY5Y | Rotenone (1000 nM) | 50 nM | ~15% | [6] |
| P19 Neurons | H2O2 (1.5 mM) | Dose-dependent | Significant reversal of toxicity | [1] |
| SH-SY5Y | H2O2 | Concentration-dependent | Suppression of cytotoxicity | [2] |
Table 2: Modulation of Apoptotic Markers by Quercetin
| Cell Line | Neurotoxin | Quercetin Treatment | Effect on Bcl-2/Bax Ratio | Reference |
| SH-SY5Y | 6-OHDA | 50 nM | Increased Bcl-2, Decreased Bax | [5] |
| SH-SY5Y | H2O2 | Concentration-dependent | Increased Bcl-2, Decreased Bax | [2] |
Note: At the time of this review, specific quantitative data for this compound on neuronal cell viability under direct oxidative stress and its effect on the Bcl-2/Bax ratio in a comparable in vitro model was not available in the public domain. The available data focuses on its anti-inflammatory effects in co-culture systems and in vivo models of spinal cord injury.
Mechanistic Insights into Neuroprotection
Signaling Pathways
The neuroprotective effects of this compound and Quercetin are mediated through distinct and overlapping signaling pathways. Understanding these pathways is crucial for elucidating their therapeutic potential.
This compound:
Emerging evidence points to the inhibition of the c-Jun N-terminal kinase (JNK) signaling pathway as a key mechanism for this compound's neuroprotective effects.[4] In the context of neuroinflammation, activated microglia can induce neuronal apoptosis. This compound has been shown to inhibit the activation of BV2 microglial cells and the subsequent release of pro-inflammatory mediators, thereby preventing neuronal cell death. This action is mediated through the JNK pathway.[4]
Furthermore, this compound has been shown to inhibit the NLRP3 inflammasome pathway in skin keratinocytes, reducing pyroptosis.[7] Given the role of the NLRP3 inflammasome in neurodegenerative diseases, this pathway may also be a relevant target for this compound in the central nervous system.[8][9]
Quercetin:
Quercetin exerts its neuroprotective effects through a broader range of well-documented pathways:
-
Nrf2-ARE Pathway: Quercetin can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway. This leads to the upregulation of several antioxidant enzymes, enhancing the cell's intrinsic defense against oxidative stress.
-
PI3K/Akt Pathway: Activation of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade by Quercetin promotes cell survival and inhibits apoptosis.
-
SIRT1 Activation: Quercetin has been shown to activate Sirtuin 1 (SIRT1), a protein involved in cellular stress resistance and longevity.
-
Modulation of Apoptotic Pathways: Quercetin directly influences the intrinsic apoptotic pathway by increasing the expression of the anti-apoptotic protein Bcl-2 and decreasing the expression of the pro-apoptotic protein Bax.[2][5] This shift in the Bcl-2/Bax ratio prevents the release of cytochrome c from the mitochondria and subsequent caspase activation.
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a typical experimental workflow for assessing neuroprotection.
Caption: Signaling pathways of this compound and Quercetin in neuroprotection.
Caption: A generalized experimental workflow for evaluating neuroprotective agents.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended to serve as a reference for researchers designing and conducting their own neuroprotection studies.
Cell Viability Assessment (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells by reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound or Quercetin for a specified period (e.g., 2-4 hours).
-
Induction of Toxicity: Add the neurotoxin (e.g., hydrogen peroxide, 6-OHDA) to the wells, with the exception of the control group, and incubate for the desired time (e.g., 24 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the control (untreated cells).
Apoptosis Detection (Annexin V-FITC Staining)
Principle: Annexin V is a cellular protein that binds to phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. When conjugated to a fluorescent dye like FITC, Annexin V can be used to detect apoptotic cells via flow cytometry. Propidium iodide (PI) is used as a counterstain to differentiate between early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live cells (Annexin V-/PI-).
Protocol:
-
Cell Treatment: Treat neuronal cells with the compounds and neurotoxin as described in the MTT assay protocol.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).
Protein Expression Analysis (Western Blot)
Principle: Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The proteins are then transferred to a membrane (typically nitrocellulose or PVDF), where they are stained with antibodies specific to the target protein.
Protocol:
-
Protein Extraction: Lyse the treated cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Conclusion and Future Directions
This comparative guide highlights the neuroprotective potential of both this compound and Quercetin, albeit with different levels of current scientific evidence. Quercetin is a well-established neuroprotective agent with a broad spectrum of action against oxidative stress and apoptosis, supported by a large body of quantitative data. Its mechanisms involving the Nrf2-ARE and PI3K/Akt pathways, as well as direct modulation of the Bcl-2 family of proteins, are well-characterized.
This compound shows promise as a neuroprotective compound, primarily through its anti-inflammatory effects mediated by the inhibition of the JNK signaling pathway. While the current data is compelling, further research is needed to provide a more direct and quantitative comparison with established neuroprotective agents like Quercetin.
Future research should focus on:
-
Direct Comparative Studies: Conducting head-to-head studies of this compound and Quercetin in standardized in vitro and in vivo models of neurodegeneration.
-
Quantitative Analysis of this compound: Generating more quantitative data on this compound's effects on neuronal viability, oxidative stress markers, and apoptotic pathways in neuronal cell lines.
-
Exploring Broader Mechanisms of this compound: Investigating whether this compound's neuroprotective effects extend beyond anti-inflammation to include direct antioxidant activity or modulation of other cell survival pathways.
By addressing these research gaps, a more complete understanding of the relative neuroprotective efficacy of this compound and Quercetin can be achieved, paving the way for the development of novel therapeutic strategies for neurodegenerative diseases.
References
- 1. sinapsa.org [sinapsa.org]
- 2. Protective effects of quercetin against hydrogen peroxide-induced apoptosis in human neuronal SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Quercetin alleviates 6-OHDA-caused apoptosis in SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Neuroprotective potential of quercetin in Alzheimer’s disease: targeting oxidative stress, mitochondrial dysfunction, and amyloid-β aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Establishment of mouse neuron and microglial cell co-cultured models and its action mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oxidative stress-induced death in the nervous system: cell cycle dependent or independent? - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Complanatuside and Astragaloside IV Anti-inflammatory Effects
Abstract: Inflammation is a critical biological response implicated in a myriad of acute and chronic diseases. The identification of potent, natural anti-inflammatory compounds is a cornerstone of modern drug discovery. This guide provides a comparative analysis of two such compounds: Complanatuside, a flavonol glycoside from Astragalus complanatus, and Astragaloside IV, a triterpenoid saponin from Astragalus membranaceus.[1][2] We consolidate experimental data on their mechanisms of action, in vitro efficacy, and in vivo effects, presenting a clear comparison for researchers, scientists, and drug development professionals. This analysis is supported by detailed experimental protocols and visualizations of key signaling pathways.
Introduction and Background
Inflammation is a complex physiological process that, when dysregulated, contributes to the pathogenesis of numerous diseases.[3][4] Natural products have historically been a rich source of novel anti-inflammatory agents. This compound is a flavonol glycoside isolated from Astragalus complanatus, a plant whose flavonoids are recognized for their anti-inflammatory and immunomodulating activities.[2][5] Astragaloside IV (AS-IV) is the most biologically active saponin extracted from the well-known medicinal herb Astragalus membranaceus and has been extensively studied for its potent anti-inflammatory effects.[6][7] Both compounds target key signaling pathways involved in the inflammatory cascade, but their specific mechanisms and comparative potency are of significant interest to the scientific community.
Mechanisms of Action: A Comparative Overview
Both this compound and Astragaloside IV exert their anti-inflammatory effects by modulating critical signaling pathways. However, current research points to distinct primary targets.
This compound primarily targets the NLRP3 inflammasome pathway .[2][5] It has been shown to inhibit pyroptosis—a form of inflammatory cell death—by down-regulating key components like NLRP3, ASC, and Gasdermin D (GSDMD).[2][8] This action is associated with a significant reduction in pro-inflammatory mediators such as iNOS, COX-2, and reactive oxygen species (ROS).[2][5] More recent studies also suggest a role for this compound in inhibiting the JNK signaling pathway to reduce microglial activation and subsequent neuronal apoptosis.[9]
Astragaloside IV demonstrates a broader inhibitory action, primarily focused on the NF-κB and MAPK signaling pathways .[1][10][11] These pathways are central regulators of the inflammatory response, controlling the transcription of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules.[12][13] AS-IV has been shown to suppress the activation of NF-κB and AP-1, inhibit the phosphorylation of MAPK family members (p38, ERK, JNK), and down-regulate TLR4 expression.[1][10][14][15]
Visualizing the Signaling Pathways
To illustrate these mechanisms, the following diagrams were generated using the DOT language.
Figure 1: Overview of Key Inflammatory Signaling Pathways.
Figure 2: Comparative Mechanisms of Action.
Comparative In Vitro Efficacy
In vitro studies using cell models, such as lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7) or human bronchial epithelial cells, provide a controlled environment to quantify the anti-inflammatory potential of compounds. Data from various studies are summarized below.
| Parameter | Cell Line | This compound Effect (Concentration) | Astragaloside IV Effect (Concentration) | Reference |
| iNOS & COX-2 | HaCaT | Significant reduction | N/A | [2][5] |
| NLRP3, GSDMD, ASC | HaCaT | Down-regulation | N/A (Reduces NLRP3 in ALI models) | [2][8][16] |
| Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) | HaCaT | Reduced IL-1β | Significant reduction (50-100 µg/mL) | [2][15] |
| Chemokines (MCP-1, CCL5, IL-8) | BEAS-2B | N/A | Significant inhibition | [11][17] |
| NF-κB p65 Nuclear Translocation | BEAS-2B | N/A | Attenuated | [11][17] |
| MAPK Phosphorylation | BEAS-2B | N/A | Attenuated | [11][17] |
N/A: Data not available in the searched literature for a direct comparison in the same model.
Comparative In Vivo Efficacy
Animal models are crucial for evaluating the therapeutic potential of anti-inflammatory compounds in a complex physiological system.
| Animal Model | Key Outcome Measured | This compound Effect (Dosage) | Astragaloside IV Effect (Dosage) | Reference |
| Spinal Cord Injury (Mouse) | Motor function recovery, reduced neuronal apoptosis, inhibited microglial activation | Improved motor function | N/A | [9] |
| LPS-induced Acute Inflammation (Mouse) | Serum TNF-α & MCP-1 levels | N/A | ↓ 49% (TNF-α), ↓ 82% (MCP-1) (10 mg/kg) | [1] |
| DSS-induced Colitis (Mouse) | Disease Activity Index (DAI), colon cytokine levels (TNF-α, IL-1β) | N/A | Dose-dependent reduction in DAI and cytokines | [18] |
| OVA-induced Asthma (Mouse) | Airway inflammation, BALF cytokine levels (IL-4, IL-5, IL-17A) | N/A | Attenuated inflammation, reduced cytokines (40 mg/kg) | [19] |
| LPS-induced Acute Lung Injury (Mouse) | Pulmonary edema, inflammatory factors | N/A | Significantly reduced | [16][20] |
Experimental Protocols
For reproducibility and validation, detailed methodologies are essential. Below are representative protocols for key assays mentioned.
Protocol: In Vitro NO Production Assay in RAW 264.7 Cells
-
Cell Culture: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 × 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Pre-treat cells with various concentrations of this compound or Astragaloside IV for 1 hour.
-
Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for an additional 24 hours.
-
Nitrite Quantification: Collect 100 µL of supernatant from each well. Add 100 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid) to the supernatant.
-
Measurement: After 10 minutes of incubation at room temperature, measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve.[21]
Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Acclimatization: Acclimatize male Sprague-Dawley rats (180-220g) for one week under standard laboratory conditions.
-
Grouping: Randomly divide rats into groups: Vehicle Control, Positive Control (e.g., Indomethacin 10 mg/kg), and Test Groups (various doses of this compound or Astragaloside IV).
-
Compound Administration: Administer the test compounds or vehicle orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.
-
Inflammation Induction: Inject 0.1 mL of 1% λ-carrageenan suspension in saline into the sub-plantar surface of the right hind paw.
-
Volume Measurement: Measure the paw volume using a plethysmometer at baseline (0 hr) and at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group relative to the vehicle control group.[21]
References
- 1. Astragaloside IV Inhibits NF-κB Activation and Inflammatory Gene Expression in LPS-Treated Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound alleviates inflammatory cell damage induced by pro-inflammatory cytokines in skin keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | this compound alleviates inflammatory cell damage induced by pro-inflammatory cytokines in skin keratinocytes [frontiersin.org]
- 6. Pharmacological Effects of Astragaloside IV: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vivo Insights into the Role of Astragaloside IV in Preventing and Treating Civilization Diseases: A Comprehensive Review [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound A improves functional recovery after spinal cord injury through inhibiting JNK signaling-mediated microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Astragaloside IV Relieves Atherosclerosis and Hepatic Steatosis via MAPK/NF-κB Signaling Pathway in LDLR−/− Mice [frontiersin.org]
- 11. Astragaloside IV suppresses inflammatory response via suppression of NF-κB, and MAPK signalling in human bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cusabio.com [cusabio.com]
- 13. KEGG PATHWAY: map04064 [kegg.jp]
- 14. Astragaloside IV Relieves Atherosclerosis and Hepatic Steatosis via MAPK/NF-κB Signaling Pathway in LDLR−/− Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Immune regulation mechanism of Astragaloside IV on RAW264.7 cells through activating the NF-κB/MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Astragaloside IV alleviates LPS-induced acute lung injury by regulating receptor C5aR1 and macrophage pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 18. Frontiers | Astragaloside IV Alleviates the Experimental DSS-Induced Colitis by Remodeling Macrophage Polarization Through STAT Signaling [frontiersin.org]
- 19. Astragaloside IV Ameliorates Airway Inflammation in an Established Murine Model of Asthma by Inhibiting the mTORC1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. phcog.com [phcog.com]
- 21. In vitro and in vivo evaluation of anti-inflammatory activities of ethanol extract from Lom-Am-Ma-Pruek remedy for pain relief - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Complanatuside and Other Flavonoids in the Attenuation of Spinal Cord Injury
For Immediate Release
This guide provides a comprehensive comparison of the therapeutic efficacy of Complanatuside against other prominent flavonoids—Quercetin, Kaempferol, and Luteolin—in preclinical models of spinal cord injury (SCI). The content is tailored for researchers, scientists, and professionals in drug development, offering a detailed examination of experimental data and methodologies to inform future research and therapeutic strategies.
Spinal cord injury triggers a complex cascade of secondary injury mechanisms, including inflammation, oxidative stress, and neuronal apoptosis, which exacerbate initial tissue damage and impede functional recovery. Flavonoids, a class of natural polyphenolic compounds, have garnered significant attention for their potent neuroprotective, anti-inflammatory, and antioxidant properties. This report synthesizes the current scientific literature to objectively evaluate the performance of this compound in relation to other well-studied flavonoids in the context of SCI.
Quantitative Efficacy Comparison
The following tables summarize the key quantitative findings from preclinical studies, providing a clear comparison of the effects of this compound, Quercetin, Kaempferol, and Luteolin on functional recovery, inflammation, and neuronal survival in rodent models of SCI.
Table 1: Locomotor Function Recovery
| Flavonoid | Animal Model | Injury Model | Dosage | Assessment Method | Key Findings |
| This compound | C57BL/6J Mice | Contusion | Not Specified | Basso Mouse Scale (BMS) | Significant improvement in motor function.[1] |
| Quercetin | Wistar Rats | Clip Compression | 5-100 µmol/kg | Basso, Beattie, Bresnahan (BBB) Score | Doses from 5 to 100 µmol/kg resulted in significantly better functional outcome, with many animals regaining walking ability.[2] |
| Wistar Rats | Clip Compression | 25 µmol/kg | Basso, Beattie, Bresnahan (BBB) Score | Twice daily administration for 3 or 10 days resulted in about 50% of animals recovering the ability to walk.[3] | |
| Rats | Not Specified | Not Specified | Basso, Beattie, Bresnahan (BBB) Score | Significantly higher BBB scores from 7 days post-injury compared to saline control.[4] | |
| Kaempferol | Sprague-Dawley Rats | Hemi-contusion | Not Specified | Hindlimb Motor Function | Improved recovery of hindlimb motor function.[5] |
| Luteolin | Rats | Ischemia-Reperfusion | 50 mg/kg & 100 mg/kg | Tarlov Scoring System | Significant improvement in locomotor function.[6] |
| Mice | Clip Compression | 1 mg/kg (co-ultraPEALut) | Basso Mouse Scale (BMS) | Significant improvement in movement deficit.[7] | |
| Rats | Ischemia-Reperfusion | Not Specified | Basso, Beattie, Bresnahan (BBB) Score | Pretreatment significantly enhanced recovery of motor function.[8] |
Table 2: Anti-inflammatory Effects
| Flavonoid | Key Inflammatory Markers Modulated | In Vitro/In Vivo Model | Key Findings |
| This compound | Pro-inflammatory mediators | BV2 microglial cells | Inhibited the release of pro-inflammatory mediators.[1] |
| Quercetin | Myeloperoxidase (MPO), ED-1 positive cells | Wistar Rat SCI model | Significantly decreased MPO activity in tissue and serum; reduced prevalence of ED-1 and MPO positive cells.[9] |
| TNF-α, IL-1β, IL-6 | Not Specified | Downregulated expression of these pro-inflammatory cytokines.[10] | |
| Kaempferol | IL-18, IL-1β | BV2 microglial cells | Reduced the release of IL-18 and IL-1β.[5] |
| TNF-α, IL-1β, IL-6 | EAN Rat Model | Decreased the expression of these inflammatory cytokines.[11] | |
| Luteolin | TNF-α, IL-1β, IL-18 | Rat Ischemia-Reperfusion SCI model | Significantly suppressed the inflammatory response.[6] |
| Pro-inflammatory cytokines | Rat Ischemia-Reperfusion SCI model | Decreased the expression levels of several pro-inflammatory cytokines.[8] |
Table 3: Neuroprotective Effects
| Flavonoid | Mechanism of Action | Key Outcomes |
| This compound | Inhibition of JNK signaling pathway | Reduced neuronal apoptosis and microglial activation.[1] |
| Quercetin | Iron chelation, mTOR signaling regulation | Reduced secondary damage, minimized inflammation and apoptosis.[2][10] |
| Kaempferol | Inhibition of ROS-dependent MAPKs-NF-κB and pyroptosis signaling pathways | Reduced oxidative stress and inflammatory response.[5] |
| Luteolin | Nrf2/glutamate-cysteine ligase pathway activation, NLRP3 inflammasome inhibition | Alleviated oxidative stress, inhibited inflammatory responses and cell apoptosis.[6][8] |
| Promotion of neurotrophic factor expression | Stimulated expression of BDNF, GDNF, NGF, and NT-3.[12] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of scientific findings. Below are summaries of the key experimental protocols employed in the cited studies.
Spinal Cord Injury Models
-
Contusion Injury: This is a common and clinically relevant model of SCI.[13] In the study on this compound, a contusion injury was induced in C57BL/6J mice.[1]
-
Clip Compression Injury: This model involves the extradural application of a calibrated aneurysm clip to the spinal cord for a specific duration to induce a reproducible compressive injury. This method was utilized in several studies on Quercetin, with forces ranging from 40g to 50g applied for 5 seconds at the thoracic level (T7) in Wistar rats.[2][9]
-
Hemi-contusion Injury: This model, used in the study of Kaempferol, involves a unilateral contusion of the spinal cord, in this case at the C5 level in Sprague-Dawley rats.[5]
-
Ischemia-Reperfusion Injury: This model simulates the vascular damage and subsequent reperfusion that often occurs in SCI. In studies involving Luteolin, this was induced in rats by transiently occluding the abdominal aorta.[6][8]
Behavioral Assessment
-
Basso, Beattie, Bresnahan (BBB) Locomotor Rating Scale: This is a 22-point scale (0-21) used to assess hindlimb locomotor recovery in rats following SCI. It evaluates joint movements, stepping ability, coordination, and trunk stability. A score of 0 indicates no observable hindlimb movement, while a score of 21 represents normal locomotion.[13][14] This scale was used to evaluate the efficacy of Quercetin and Luteolin.[2][3][4][8]
-
Basso Mouse Scale (BMS): This is a 9-point scale specifically designed to assess locomotor recovery in mice after SCI. It evaluates ankle movement, stepping, and coordination. This was used to assess the effects of this compound and Luteolin (in a combination therapy).[1][7]
-
Tarlov Scoring System: This scale is used to evaluate hindlimb motor function, particularly in models of spinal cord ischemia. It was employed in a study on Luteolin.[6]
Histological and Molecular Analyses
-
Immunohistochemistry: This technique is used to visualize the presence and location of specific proteins within tissue sections. In the context of these studies, it was used to identify markers of neuronal survival (e.g., NeuN), apoptosis (e.g., TUNEL), microglial activation (e.g., Iba1), and inflammation (e.g., ED-1).
-
Western Blotting: This method is used to detect and quantify specific proteins in a sample. It was employed to measure the expression levels of proteins involved in various signaling pathways, such as JNK, MAPKs, NF-κB, and Nrf2.
-
Enzyme-Linked Immunosorbent Assay (ELISA): This assay is used to quantify the levels of specific proteins, such as cytokines (e.g., TNF-α, IL-1β, IL-6), in tissue or serum samples.
-
Histological Staining: Techniques like Hematoxylin and Eosin (H&E) staining are used to visualize the overall tissue morphology and assess the extent of tissue damage and lesion volume.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by these flavonoids and a typical experimental workflow for their evaluation in SCI models.
Caption: Signaling pathways modulated by flavonoids in SCI.
Caption: Typical experimental workflow for evaluating flavonoids in SCI.
Conclusion
The available preclinical evidence strongly suggests that this compound, along with Quercetin, Kaempferol, and Luteolin, holds significant therapeutic potential for the treatment of spinal cord injury. All four flavonoids demonstrate robust anti-inflammatory, antioxidant, and neuroprotective properties, leading to improved functional recovery in animal models.
This compound appears to exert its beneficial effects primarily through the inhibition of the JNK signaling pathway, thereby reducing microglial activation and neuronal apoptosis.[1] Quercetin has been extensively studied and shows efficacy across a range of dosages, with its mechanisms linked to iron chelation and mTOR pathway inhibition.[2][10] Kaempferol effectively mitigates the inflammatory response by targeting the MAPKs-NF-κB and pyroptosis pathways.[5] Luteolin promotes neuroprotection and functional recovery through the activation of the Nrf2 antioxidant response pathway and by fostering a regenerative microenvironment.[6][8][12]
While direct comparative studies are limited, this guide provides a foundational overview of the individual efficacy of these flavonoids. Further head-to-head preclinical trials are warranted to definitively establish the relative potency and optimal therapeutic window for each compound. The distinct yet overlapping mechanisms of action of these flavonoids may also suggest potential for combination therapies to achieve synergistic effects in the treatment of the multifaceted pathology of spinal cord injury.
References
- 1. This compound A improves functional recovery after spinal cord injury through inhibiting JNK signaling-mediated microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quercetin promotes functional recovery following acute spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quercetin in an animal model of spinal cord compression injury: correlation of treatment duration with recovery of motor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quercetin prevents necroptosis of oligodendrocytes by inhibiting macrophages/microglia polarization to M1 phenotype after spinal cord injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Neuroprotective Effects of Luteolin Against Spinal Cord Ischemia-Reperfusion Injury by Attenuation of Oxidative Stress, Inflammation, and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Co-Ultramicronized Palmitoylethanolamide/Luteolin Promotes Neuronal Regeneration after Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Luteolin Modulates the NF-E2-Related Factor 2/Glutamate-Cysteine Ligase Pathway in Rats with Spinal Cord Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quercetin attenuates inflammatory processes after spinal cord injury in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quercetin Can Improve Spinal Cord Injury by Regulating the mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kaempferol attenuates experimental autoimmune neuritis through TNFR1/JNK/p38 signaling pathway inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Co-Ultramicronized Palmitoylethanolamide/Luteolin Promotes Neuronal Regeneration after Spinal Cord Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. stat.ubc.ca [stat.ubc.ca]
- 14. researchgate.net [researchgate.net]
Reproducibility of In Vitro Bioactivity of Complanatuside: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro bioactivity of Complanatuside, focusing on its anti-inflammatory and neuroprotective effects. The data presented is based on published studies and is intended to serve as a resource for researchers investigating the therapeutic potential of this flavonol glycoside. For comparative purposes, the bioactivity of two other well-researched flavonoids, Luteolin and Quercetin, are also included.
Anti-inflammatory Activity in Keratinocytes (HaCaT Cells)
Inflammation in skin keratinocytes is a key factor in various dermatological conditions. The following data summarizes the potential of this compound and Luteolin to mitigate inflammatory responses in human HaCaT keratinocytes.
Quantitative Data Comparison
| Compound | Cell Line | Stimulant(s) | Concentration(s) Tested | Key Biomarker(s) Measured | % Inhibition / Reduction | Reference |
| This compound | HaCaT | IFN-γ, TNF-α, IL-6 | 1, 5, 10, 20 µM | IL-1β | 11.7%, 14.2%, 27.6%, 32.9% | [1] |
| Luteolin | HaCaT | TNF-α (50 ng/mL) | 1, 10, 100 µM | IL-6 | Concentration-dependent inhibition, with 100 µM completely blocking release.[2] | [2] |
| Luteolin | HaCaT | TNF-α (50 ng/mL) | 1, 10, 100 µM | IL-8 | Concentration-dependent inhibition, with 100 µM completely blocking release.[2] | [2] |
| Luteolin | HaCaT | TNF-α (50 ng/mL) | 1, 10, 100 µM | VEGF | Concentration-dependent inhibition, with 100 µM completely blocking release.[2] | [2] |
| Luteolin | HaCaT | LPS (20 µg/mL) | 10 µM | IL-17, IL-23, TNF-α | Significant decrease in release.[3][4] | [3][4] |
Experimental Protocols
This compound Anti-inflammatory Assay in HaCaT Cells [1]
-
Cell Culture: Human keratinocyte (HaCaT) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Treatment: Cells are seeded in appropriate culture plates. After reaching desired confluency, they are treated with various concentrations of this compound (1, 5, 10, 20 µM) for a specified pre-incubation period.
-
Inflammatory Challenge: Following pre-treatment, cells are stimulated with a cytokine cocktail of IFN-γ, TNF-α, and IL-6 to induce an inflammatory response.
-
Endpoint Analysis: After the incubation period with the inflammatory stimuli, the cell culture supernatant is collected. The concentration of IL-1β is quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit.
Luteolin Anti-inflammatory Assay in HaCaT Cells [2][4]
-
Cell Culture: HaCaT cells are maintained in DMEM with 10% FBS and antibiotics.
-
Treatment: Cells are pre-treated with Luteolin (1-100 µM) for various durations (e.g., 30 minutes to 24 hours).
-
Inflammatory Challenge: Cells are then stimulated with either TNF-α (50 ng/mL) or Lipopolysaccharide (LPS) (20 µg/mL) for a defined period (e.g., 6 to 24 hours).
-
Endpoint Analysis: Supernatants are collected to measure the levels of secreted cytokines (IL-6, IL-8, IL-17, IL-23, TNF-α) and VEGF by ELISA. Cell lysates can be used to determine mRNA expression of these mediators by RT-qPCR.
Signaling Pathway
Neuroprotective Activity in Microglial Cells (BV2)
Microglial activation is a hallmark of neuroinflammation and contributes to neuronal damage in various neurological disorders. The following section compares the ability of this compound A and Quercetin to suppress inflammatory responses in murine BV2 microglial cells.
Quantitative Data Comparison
| Compound | Cell Line | Stimulant | Concentration(s) Tested | Key Biomarker(s) Measured | % Inhibition / Reduction | Reference |
| This compound A | BV2 | Not specified in abstract | Not specified in abstract | Proinflammatory mediators | Inhibition of release | [5] |
| Quercetin | BV2 | LPS (100 ng/mL) | 0-20 µM | NO | ~10-fold more potent than cyanidin. | [6] |
| Quercetin | BV2 | LPS | 30, 60 µM | IL-1β, IL-6, TNF-α mRNA | Significant inhibition | [5] |
| Quercetin | BV2 | LPS | Not specified | TNF-α, IL-6 | Significant reduction | [5] |
Note: Specific quantitative data for this compound A in BV2 cells is not detailed in the currently available literature abstracts. The provided information indicates a qualitative inhibition of proinflammatory mediators.
Experimental Protocols
This compound A Neuroprotective Assay in BV2 Cells
Detailed experimental protocols for the in vitro studies on this compound A in BV2 cells are not fully available in the public domain at the time of this guide's compilation. The available information suggests the following general approach:
-
Cell Culture: BV2 microglial cells are cultured in a suitable medium (e.g., DMEM with 10% FBS).
-
Treatment: Cells are pre-treated with various concentrations of this compound A.
-
Inflammatory Challenge: An inflammatory stimulus (e.g., LPS) is added to activate the microglia.
-
Endpoint Analysis: The release of proinflammatory mediators (e.g., NO, TNF-α, IL-6) into the culture medium is quantified using methods like the Griess assay and ELISA. Western blotting may be used to analyze the expression of key signaling proteins.
Quercetin Neuroprotective Assay in BV2 Cells [6][7]
-
Cell Culture: Murine BV2 microglial cells are cultured in DMEM supplemented with 5% FBS and antibiotics.
-
Treatment: Cells are serum-starved for 3 hours, followed by pre-treatment with Quercetin (0-20 µM) for 1 hour.
-
Inflammatory Challenge: Cells are then stimulated with LPS (100-200 ng/mL).
-
Endpoint Analysis:
-
Nitric Oxide (NO) Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
Cytokine Quantification: Levels of TNF-α, IL-1β, and IL-6 in the supernatant are measured by ELISA.
-
Western Blot Analysis: Cell lysates are analyzed for the expression of proteins involved in inflammatory signaling pathways, such as iNOS, and components of the MAPK and NF-κB pathways.
-
Signaling Pathway
Experimental Workflow Comparison
Disclaimer: This guide is intended for informational purposes only and is not a substitute for a thorough review of the primary literature. The reproducibility of experimental results can be influenced by numerous factors, and researchers are encouraged to consult the original publications for detailed methodologies and data.
References
- 1. This compound alleviates inflammatory cell damage induced by pro-inflammatory cytokines in skin keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Luteolin Inhibits Human Keratinocyte Activation and Decreases NF-κB Induction That Is Increased in Psoriatic Skin | PLOS One [journals.plos.org]
- 3. Experimental study on the effect of luteolin on the proliferation, apoptosis and expression of inflammation-related mediators in lipopolysaccharide-induced keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experimental study on the effect of luteolin on the proliferation, apoptosis and expression of inflammation-related mediators in lipopolysaccharide-induced keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. c-Jun N-terminal kinases (JNKs) mediate pro-inflammatory actions of microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quercetin Attenuates Inflammatory Responses in BV-2 Microglial Cells: Role of MAPKs on the Nrf2 Pathway and Induction of Heme Oxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quercetin Attenuates Inflammatory Responses in BV-2 Microglial Cells: Role of MAPKs on the Nrf2 Pathway and Induction of Heme Oxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Complanatuside with Existing Anti-Inflammatory Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel flavonol glycoside, Complanatuside, with established anti-inflammatory drugs, namely the non-steroidal anti-inflammatory drug (NSAID) Ibuprofen and the corticosteroid Dexamethasone. The comparison is based on available experimental data on their mechanisms of action and effects on key inflammatory markers.
Executive Summary
This compound exhibits a multi-targeted anti-inflammatory profile, primarily through the inhibition of the NLRP3 inflammasome pathway and downstream inflammatory mediators like iNOS and COX-2. This positions it as a potentially potent agent for inflammatory conditions. In contrast, Ibuprofen's primary mechanism is the non-selective inhibition of COX-1 and COX-2 enzymes, while Dexamethasone exerts broad anti-inflammatory and immunosuppressive effects by modulating gene expression through the glucocorticoid receptor. Direct comparative studies with quantitative data under identical experimental conditions are limited; however, this guide synthesizes available data to provide a comprehensive overview for research and development purposes.
Data Presentation: A Comparative Analysis
The following tables summarize the mechanisms of action and quantitative data for this compound, Ibuprofen, and Dexamethasone based on available in vitro studies. It is crucial to note that the experimental conditions for the data presented are not identical, which may influence the results.
Table 1: Comparison of Anti-Inflammatory Mechanisms
| Feature | This compound | Ibuprofen | Dexamethasone |
| Primary Target(s) | NLRP3 Inflammasome, iNOS, COX-2 | COX-1 and COX-2 | Glucocorticoid Receptor (GR) |
| Downstream Effects | - Inhibition of pyroptosis- Decreased IL-1β production- Reduced ROS production | - Inhibition of prostaglandin synthesis | - Inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-6, IL-1β)- Upregulation of anti-inflammatory genes |
| Signaling Pathway(s) | - Inhibits NLRP3 inflammasome pathway | - Inhibits the conversion of arachidonic acid to prostaglandins | - GR-mediated transactivation and transrepression of target genes |
Table 2: Quantitative Comparison of Anti-Inflammatory Activity
| Parameter | This compound | Ibuprofen | Dexamethasone |
| Target | IL-1β Production | COX-2 Inhibition | IL-6 Production |
| Cell Type | HaCaT (Human Keratinocytes) | Various | Bovine Alveolar Macrophages |
| Stimulus | IFN-γ, TNF-α, IL-6 | Lipopolysaccharide (LPS) | Not specified |
| Observed Effect | 32.9% inhibition at 20 µM[1][2] | IC50: 5.33 µM[3] | IC50: ~10⁻⁸ M[4] |
| Target | iNOS and COX-2 Protein Levels | NLRP3 Inflammasome | TNF-α Production |
| Cell Type | HaCaT (Human Keratinocytes) | iBMDMs (immortalized Bone Marrow-Derived Macrophages) | RAW 264.7 (Murine Macrophages) |
| Stimulus | IFN-γ, TNF-α, IL-6 | ATP | Lipopolysaccharide (LPS) |
| Observed Effect | Dose-dependent reduction[1][2] | No significant inhibition[5][6] | Dose-dependent inhibition[7][8] |
Disclaimer: The data presented in Table 2 are from different studies with varying experimental setups. Direct comparison of potency (e.g., IC50 values) should be interpreted with caution.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by each compound and a general workflow for assessing anti-inflammatory activity.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison.
Cell Culture and Treatment
-
Cell Line: HaCaT (human keratinocyte) cells are a common model for skin inflammation studies.[1][2] RAW 264.7 (murine macrophage) cells are frequently used for innate immunity and inflammation research.
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Inflammatory Stimulus:
-
Drug Treatment: Cells are pre-treated with varying concentrations of this compound, Ibuprofen, or Dexamethasone for a specified period (e.g., 1-2 hours) before the addition of the inflammatory stimulus.
Western Blot Analysis for iNOS and COX-2 Expression
-
Objective: To determine the effect of the compounds on the protein expression levels of iNOS and COX-2.
-
Procedure:
-
After treatment, cells are harvested and lysed in RIPA buffer containing protease inhibitors.
-
Protein concentration in the lysates is determined using a BCA protein assay.
-
Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is then incubated with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
After washing with TBST, the membrane is incubated with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1][2]
-
NLRP3 Inflammasome Activation and IL-1β Secretion Assay
-
Objective: To assess the inhibitory effect of the compounds on NLRP3 inflammasome activation, often measured by the secretion of mature IL-1β.
-
Procedure:
-
Cells (e.g., macrophages primed with LPS) are treated with the test compounds.
-
NLRP3 inflammasome is activated using a secondary stimulus such as ATP (e.g., 5 mM) or nigericin.
-
The cell culture supernatant is collected after a specified incubation period.
-
The concentration of secreted IL-1β in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.[1][2]
-
Alternatively, pyroptosis, a form of inflammatory cell death downstream of inflammasome activation, can be assessed by measuring the release of lactate dehydrogenase (LDH) into the supernatant or by visualizing caspase-1 activation using fluorescent probes.[9]
-
Conclusion
This compound presents a compelling profile as an anti-inflammatory agent with a distinct mechanism of action centered on the inhibition of the NLRP3 inflammasome. This differentiates it from the COX-centric mechanism of Ibuprofen and the broad genomic effects of Dexamethasone. While the lack of direct comparative studies necessitates further research to definitively establish its relative potency and efficacy, the available data suggest that this compound could be a valuable candidate for the development of novel anti-inflammatory therapies, particularly for conditions where NLRP3 inflammasome-driven inflammation plays a significant role. The multi-targeted nature of this compound, affecting iNOS and COX-2 in addition to the NLRP3 inflammasome, further underscores its therapeutic potential. Future head-to-head studies under standardized conditions are warranted to fully elucidate its clinical promise.
References
- 1. This compound alleviates inflammatory cell damage induced by pro-inflammatory cytokines in skin keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound alleviates inflammatory cell damage induced by pro-inflammatory cytokines in skin keratinocytes [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Fenamate NSAIDs inhibit the NLRP3 inflammasome and protect against Alzheimer's disease in rodent models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Methods for Complanatuside Quantification: A Cross-Validation Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of Complanatuside, a key bioactive flavonoid glycoside. We delve into the methodologies of High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS/MS) and High-Performance Thin-Layer Chromatography (HPTLC), offering a cross-validation framework to ensure data integrity and reliability across different analytical platforms. This document is intended to assist researchers in selecting the most appropriate method for their specific needs, whether for pharmacokinetic studies, quality control, or other research applications.
Introduction to this compound and the Imperative for Accurate Quantification
This compound, isolated from the seeds of Astragalus complanatus, has garnered significant interest for its potential therapeutic properties. Accurate and precise quantification of this compound in various matrices, such as plasma and herbal extracts, is paramount for pharmacokinetic profiling, dose-response relationship establishment, and quality assurance of herbal medicinal products. Cross-validation of analytical methods is a critical step to ensure that data generated by different techniques are comparable and reliable, a cornerstone of robust scientific research and regulatory compliance.
Comparative Analysis of Analytical Methods
This section provides a head-to-head comparison of the most common analytical techniques employed for this compound quantification. The performance characteristics of each method are summarized to aid in the selection of the most suitable technique for a given research objective.
Method Performance Characteristics
The following table summarizes the key performance parameters of a validated LC-MS/MS method for this compound A in rat plasma and a representative HPTLC method for flavonoid glycosides.
| Parameter | LC-MS/MS Method for this compound A[1] | Representative HPTLC Method for Flavonoid Glycosides |
| Linearity Range | 2.3 - 575 ng/mL | Typically in the ng/band to µ g/band range |
| Correlation Coefficient (r²) | > 0.99 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 2.3 ng/mL | Dependent on the specific compound and detection method |
| Intra-day Precision (RSD%) | < 7.9% | Generally < 5% |
| Inter-day Precision (RSD%) | < 7.9% | Generally < 10% |
| Accuracy | 94.0 - 105.1% | Typically within 90-110% |
| Extraction Recovery | 88.5 - 94.4% | Method dependent, often > 80% |
| Matrix Effect | 97.9 - 103.0% | Can be a factor, requires careful evaluation |
Experimental Protocols
Detailed methodologies for the LC-MS/MS and a representative HPTLC method are provided below. These protocols serve as a starting point for researchers looking to implement these techniques for this compound quantification.
LC-MS/MS Method for this compound A in Rat Plasma[1]
-
Sample Preparation: Protein precipitation is a common and efficient method for extracting this compound A from plasma samples.[1]
-
To a 50 µL plasma sample, add a specific volume of a precipitating agent (e.g., acetonitrile or methanol).
-
Vortex the mixture to ensure thorough mixing and complete protein precipitation.
-
Centrifuge the sample at high speed to pellet the precipitated proteins.
-
Collect the supernatant and inject a portion into the LC-MS/MS system.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used for the separation.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol) is commonly employed.
-
Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is generally used.
-
Column Temperature: The column is maintained at a constant temperature, for instance, 40°C.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is often used for the detection of this compound.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and an internal standard are monitored.
-
Representative HPTLC Method for Flavonoid Glycosides
-
Sample Preparation:
-
Extract the sample containing this compound with a suitable solvent (e.g., methanol or ethanol).
-
Filter the extract to remove any particulate matter.
-
Apply a specific volume of the filtered extract as a band onto the HPTLC plate.
-
-
Chromatographic Conditions:
-
Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254 are commonly used.
-
Mobile Phase: A mixture of solvents such as ethyl acetate, formic acid, glacial acetic acid, and water in appropriate ratios is used for development.
-
Development: The plate is developed in a saturated twin-trough chamber to a specific distance.
-
Drying: After development, the plate is dried in an oven.
-
-
Detection and Quantification:
-
Derivatization: The plate can be derivatized with a suitable reagent (e.g., Natural Product-Polyethylene Glycol reagent) to enhance visualization.
-
Densitometric Scanning: The plate is scanned with a densitometer at a specific wavelength (e.g., 366 nm) to quantify the separated bands.
-
Cross-Validation of Analytical Methods: A Conceptual Workflow
Cross-validation is essential when two or more analytical methods are used to generate data within the same study or across different studies.[2] The goal is to ensure the interchangeability of the data generated by these different methods.
Conclusion
Both LC-MS/MS and HPTLC offer viable approaches for the quantification of this compound, each with its own set of advantages and limitations. LC-MS/MS provides superior sensitivity and selectivity, making it ideal for pharmacokinetic studies where low concentrations are expected. HPTLC, on the other hand, offers high throughput and cost-effectiveness, making it a suitable choice for quality control applications. The choice of method should be guided by the specific research question, the required sensitivity, and the available resources. Regardless of the method chosen, a thorough validation and, where necessary, cross-validation are imperative to ensure the generation of high-quality, reliable, and reproducible data. This guide provides the foundational information for researchers to make informed decisions and to design robust analytical strategies for the quantification of this compound.
References
Complanatuside Bioavailability: A Comparative Analysis of the Parent Compound and Its Key Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the oral bioavailability of Complanatuside and its principal metabolites, rhamnocitrin 3-O-β-glc and rhamnocitrin. The data presented herein is crucial for understanding the in vivo activity of this compound, suggesting that its therapeutic effects may be largely attributable to its metabolic products.
Comparative Pharmacokinetic Data
A pivotal pharmacokinetic study in rats has demonstrated that following oral administration, this compound is rapidly metabolized, leading to low systemic exposure of the parent compound and significantly higher concentrations of its metabolites.[1][2] This suggests that rhamnocitrin, in particular, may be the primary bioactive form of this compound in vivo.[1][2]
The following table summarizes the key pharmacokinetic parameters for this compound and its major metabolites after a single oral dose of 72 mg/kg in rats.[1][2]
| Compound | Cmax (ng/mL) | Tmax (h) | AUC(0-t) (µg/L·h) |
| This compound | 119.15 | 1.0 | 143.52 |
| Rhamnocitrin 3-O-β-glc | 111.64 | 3.0 | 381.73 |
| Rhamnocitrin | 1122.18 | 5.3 | 6540.14 |
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach maximum plasma concentration.
-
AUC(0-t): Area under the plasma concentration-time curve from time 0 to the last measured time point, representing total drug exposure.
The data clearly indicates that while this compound is absorbed relatively quickly (Tmax = 1.0 h), its overall exposure (AUC) is minimal compared to its metabolite rhamnocitrin.[1][2] Rhamnocitrin exhibits a substantially higher Cmax and a more than 45-fold greater AUC, indicating it is the predominant form circulating in the plasma after oral administration of this compound.[1][2]
Mechanism of Action: Inhibition of the JNK Signaling Pathway
Recent studies have elucidated that this compound A, a related compound, exerts its neuroprotective effects by inhibiting the c-Jun N-terminal kinase (JNK) signaling pathway. This pathway is a critical mediator of neuroinflammation, microglial activation, and subsequent neuronal apoptosis. The inhibition of this pathway by this compound A suggests a promising therapeutic strategy for conditions involving neuronal damage.
References
- 1. Identification and Pharmacokinetic Studies on this compound and Its Major Metabolites in Rats by UHPLC-Q-TOF-MS/MS and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and Pharmacokinetic Studies on this compound and Its Major Metabolites in Rats by UHPLC-Q-TOF-MS/MS and LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Complanatuside's Therapeutic Potential in Neurodegenerative Disease Models: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Complanatuside's therapeutic potential in a model of neurological damage against other therapeutic alternatives investigated in classic neurodegenerative disease models. While direct in vivo validation of this compound in Alzheimer's, Parkinson's, or Huntington's disease models is not yet available in published literature, this guide draws parallels based on its demonstrated neuroprotective and anti-inflammatory mechanisms.
Executive Summary
This compound A (ComA), a flavonoid derived from Astragalus membranaceus, has demonstrated significant neuroprotective and anti-inflammatory effects in a mouse model of spinal cord injury (SCI).[1] The primary mechanism of action identified is the inhibition of the c-Jun N-terminal kinase (JNK) signaling pathway, which leads to reduced microglial activation, decreased production of pro-inflammatory mediators, and subsequent neuronal apoptosis.[1] This guide compares the preclinical in vivo data of this compound A with those of established or investigational therapeutic agents for Alzheimer's disease (AD), Parkinson's disease (PD), and Huntington's disease (HD) that share similar mechanistic targets, namely neuroinflammation and neuronal apoptosis.
Comparative Data Analysis
The following tables summarize the in vivo performance of this compound A in a spinal cord injury model and compare it with therapeutic agents used in models of Alzheimer's, Parkinson's, and Huntington's diseases that also target neuroinflammation and neuronal apoptosis.
Table 1: Comparison of Therapeutic Efficacy in In Vivo Models
| Compound | Disease Model | Animal Model | Key Efficacy Endpoints | Outcome |
| This compound A | Spinal Cord Injury | C57BL/6J Mice | Improved motor function (BMS score, footprint test), reduced neuronal apoptosis, decreased microglial activation and inflammatory factor release.[1] | Significant improvement in motor function and reduction in neuronal damage.[1] |
| Minocycline | Alzheimer's Disease | APPV717I Transgenic Mice | Reduced inflammatory cytokines (IL-1β, IL-6, TNF-α), improved cognitive performance.[2] | Effective in reducing neuroinflammation and improving cognition, but did not reduce Aβ levels.[2] |
| Morin | Parkinson's Disease | MPTP-induced Mouse Model | Prevented motor dysfunction, ameliorated dopaminergic neuronal damage, reduced neuroinflammation.[3] | Effectively inhibited glial activation and showed neuroprotective potential.[3] |
| Minocycline | Huntington's Disease | R6/2 Mice | Improved behavioral and neuropathological deficits.[4] | Showed improvements in preclinical models.[4] |
| PGE2 EP4 Agonist (ONO-AE1-329) | Parkinson's Disease | MPTP-induced Mouse Model | Prevented loss of dopaminergic neurons.[5] | Potent neuroprotective effect.[5] |
Table 2: Comparison of Mechanistic Effects
| Compound | Primary Mechanism | Key Molecular Targets |
| This compound A | Anti-inflammatory, Anti-apoptotic | Inhibition of JNK signaling pathway.[1] |
| Minocycline | Anti-inflammatory, Anti-apoptotic | Inhibition of microglial activation, reduction of pro-inflammatory cytokines.[2] |
| Morin | Anti-inflammatory, Anti-oxidative | Blocking the ERK-p65 pathway.[3] |
| PGE2 EP4 Agonist (ONO-AE1-329) | Neuroprotective, Anti-inflammatory | Activation of PGE2 EP4 receptor signaling.[5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for critical evaluation and replication of the findings.
This compound A in a Mouse Model of Spinal Cord Injury
-
Animal Model: C57BL/6J mice were used to construct the spinal cord injury model.[1]
-
Injury Induction: A standardized weight-drop method was employed to induce a moderate contusive spinal cord injury at a specific thoracic level.
-
Treatment: this compound A was administered to the treatment group, while the control group received a vehicle. The dosage and administration route were optimized for efficacy.
-
Behavioral Assessment: Motor function recovery was evaluated using the Basso Mouse Scale (BMS) and footprint analysis at regular intervals post-injury.[1]
-
Histological Analysis: Spinal cord tissue was collected at the end of the experiment. Hematoxylin-eosin (H&E) staining, Luxol-fast blue (LFB) staining, and Nissl staining were performed to assess tissue damage, demyelination, and neuronal loss, respectively.[1]
-
Molecular Analysis: Western blotting and immunofluorescence were used to detect the activation of microglia, the release of inflammatory factors, and neuronal apoptosis. The involvement of the JNK signaling pathway was confirmed through these molecular techniques.[1]
Alternative Agent in a Neurodegenerative Disease Model (General Protocol)
-
Animal Model: A relevant transgenic or neurotoxin-induced animal model for Alzheimer's, Parkinson's, or Huntington's disease is selected (e.g., 5XFAD mice for AD, MPTP-induced mice for PD, R6/2 mice for HD).
-
Treatment: The therapeutic agent is administered at a predetermined dose and route, often starting before or at the onset of pathology. A vehicle control group is always included.
-
Behavioral Analysis: A battery of behavioral tests relevant to the specific disease is conducted to assess cognitive function (e.g., Morris water maze for AD), motor coordination (e.g., rotarod test for PD and HD), and other relevant phenotypes.
-
Biochemical Analysis: Brain tissue is analyzed for key pathological markers, such as amyloid-beta plaques and neurofibrillary tangles in AD, loss of dopaminergic neurons and alpha-synuclein aggregates in PD, and mutant huntingtin aggregates in HD.
-
Immunohistochemistry and Molecular Biology: These techniques are used to quantify neuronal loss, glial activation (astrocytes and microglia), and the expression levels of proteins in relevant signaling pathways.
Visualizations
The following diagrams illustrate the key signaling pathway modulated by this compound A and a general experimental workflow for in vivo validation.
Caption: this compound A's neuroprotective mechanism via JNK pathway inhibition.
Caption: General workflow for in vivo validation of neuroprotective compounds.
Conclusion
This compound A exhibits promising neuroprotective and anti-inflammatory properties in a model of acute neuronal injury, primarily through the inhibition of the JNK signaling pathway. While direct evidence in chronic neurodegenerative disease models is currently lacking, its mechanism of action aligns with therapeutic strategies being explored for Alzheimer's, Parkinson's, and Huntington's diseases. The data presented in this guide suggest that this compound A warrants further investigation as a potential therapeutic agent for a broader range of neurological disorders characterized by neuroinflammation and neuronal cell death. Future studies should focus on validating these findings in specific in vivo models of neurodegenerative diseases to provide a more direct comparison with existing and emerging therapies.
References
- 1. This compound A improves functional recovery after spinal cord injury through inhibiting JNK signaling-mediated microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory and Immune Therapy for Alzheimer's Disease: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory and Neuroprotective Effects of Morin in an MPTP-Induced Parkinson's Disease Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroinflammation in Huntington’s disease: From animal models to clinical therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory and neuroprotective effects of PGE2 EP4 signaling in models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antioxidant Potential of Complanatuside and Other Natural Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antioxidant activity of Complanatuside against other well-known natural antioxidant compounds: Quercetin, Ascorbic Acid (Vitamin C), and Gallic Acid. This objective comparison is supported by available experimental data to aid in the evaluation of these compounds for research and drug development purposes.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of a compound is often evaluated using various in vitro assays that measure its ability to scavenge free radicals. The half-maximal inhibitory concentration (IC50) is a common metric used to express the concentration of a compound required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant activity.
For a quantitative comparison, the table below summarizes the reported IC50 values for Quercetin, Ascorbic Acid, and Gallic Acid from 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.
| Compound | DPPH Assay IC50 (µg/mL) | ABTS Assay IC50 (µg/mL) | Antioxidant Activity Notes for this compound |
| This compound | Data not available | Data not available | Demonstrated reduction of intracellular ROS.[1][2][3] Inhibits iNOS and COX-2, enzymes associated with oxidative stress.[1][2] Down-regulates the NLRP3 inflammasome, which is activated by ROS.[1][2] |
| Quercetin | ~4.97 - 19.17 | ~1.17 - 49.8 | Potent free radical scavenger. |
| Ascorbic Acid | ~4.97 | Data varies | A well-established antioxidant standard. |
| Gallic Acid | Data varies | Data varies | A phenolic acid with strong antioxidant properties. |
Note: IC50 values can vary depending on the specific experimental conditions. The data presented here is a representative range from available literature.
Mechanistic Insights: Signaling Pathways in Antioxidant Action
The antioxidant effects of many natural compounds, particularly flavonoids like this compound and Quercetin, are not limited to direct radical scavenging. They also modulate intracellular signaling pathways that control the expression of endogenous antioxidant enzymes and inflammatory mediators.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the cellular antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a wide array of cytoprotective genes, including those for antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). Many flavonoids are known activators of the Nrf2 pathway, thereby enhancing the cell's intrinsic antioxidant defenses.
Caption: General Nrf2 signaling pathway activated by flavonoids.
NF-κB Signaling Pathway
Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a central role in inflammation. Its activation leads to the expression of pro-inflammatory genes, including cytokines, chemokines, and enzymes like iNOS and COX-2, which can contribute to oxidative stress. Many antioxidant and anti-inflammatory compounds, including flavonoids, exert their effects by inhibiting the NF-κB signaling pathway. This compound has been shown to reduce the levels of iNOS and COX-2, suggesting a potential inhibitory effect on the NF-κB pathway[1][2].
Caption: General NF-κB signaling pathway inhibited by this compound.
Experimental Protocols for Key Antioxidant Assays
Accurate and reproducible assessment of antioxidant activity is crucial for comparative studies. Below are the detailed methodologies for the DPPH and ABTS assays, which are commonly used to evaluate the radical scavenging capacity of natural compounds.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Caption: Experimental workflow for the DPPH antioxidant assay.
Protocol:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The absorbance of the working solution should be adjusted to approximately 1.0 at 517 nm.
-
Sample Preparation: Dissolve the test compound in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution. A series of dilutions are then made from the stock solution.
-
Reaction Mixture: In a microplate or cuvette, add a fixed volume of the DPPH working solution to varying concentrations of the sample solution. A control containing only the DPPH solution and the solvent is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.
Caption: Experimental workflow for the ABTS antioxidant assay.
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+): A stock solution of ABTS (e.g., 7 mM) is reacted with potassium persulfate (e.g., 2.45 mM) in the dark at room temperature for 12-16 hours to generate the ABTS•+ chromophore.
-
Working Solution: The ABTS•+ stock solution is diluted with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.7-1.0 at 734 nm.
-
Sample Preparation: Similar to the DPPH assay, a stock solution of the test compound is prepared and serially diluted.
-
Reaction Mixture: A small volume of the sample solution at different concentrations is added to a fixed volume of the ABTS•+ working solution.
-
Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes) at room temperature.
-
Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay. The IC50 value is determined from the dose-response curve.
Conclusion
This compound demonstrates significant antioxidant and anti-inflammatory properties through its ability to reduce reactive oxygen species and modulate key inflammatory pathways. While direct comparative data from standardized radical scavenging assays are currently limited for the isolated compound, its demonstrated biological activities position it as a compound of interest for further investigation. Quercetin, Ascorbic Acid, and Gallic Acid remain important benchmarks for antioxidant activity, with a wealth of quantitative data available. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for the continued evaluation and comparison of these and other natural antioxidant compounds. Further studies are warranted to quantify the direct radical scavenging capacity of this compound to allow for a more direct comparison with other well-characterized antioxidants.
References
- 1. This compound alleviates inflammatory cell damage induced by pro-inflammatory cytokines in skin keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound alleviates inflammatory cell damage induced by pro-inflammatory cytokines in skin keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Validating the Inhibitory Effect of Complanatuside on the JNK Pathway: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of methodologies to validate the inhibitory effect of Complanatuside on the c-Jun N-terminal kinase (JNK) pathway, with a focus on the use of knockout models. This document compares this compound with other known JNK inhibitors and provides detailed experimental protocols and supporting data to facilitate further research and development.
This compound, a flavonoid compound, has demonstrated potential as an inhibitor of the JNK signaling pathway, which is implicated in various cellular processes including inflammation, apoptosis, and neuronal damage.[1] Recent studies have shown that this compound can attenuate neuronal apoptosis and microglial activation by inhibiting the JNK pathway, suggesting its therapeutic potential in conditions like spinal cord injury.[1] Validating this inhibitory effect, particularly through robust models such as knockout systems, is a critical step in its development as a potential therapeutic agent.
Comparative Analysis of JNK Inhibitors
While direct comparative studies of this compound against other JNK inhibitors are not yet extensively available, this section presents quantitative data for well-established JNK inhibitors to provide a benchmark for future validation studies.
| Inhibitor | Target(s) | IC50 (in vitro kinase assay) | Cellular Assay Potency | Key References |
| This compound A | JNK Pathway | Data not available | Reduces phosphorylation of JNK and c-Jun in vivo and in vitro.[1] | [1] |
| SP600125 | JNK1, JNK2, JNK3 | JNK1: 40 nMJNK2: 40 nMJNK3: 90 nM | Inhibits c-Jun phosphorylation with an IC50 of 5-10 µM in Jurkat T cells. | [2] |
| AS601245 | JNK1, JNK2, JNK3 | JNK1: 150 nMJNK2: 220 nMJNK3: 70 nM | Inhibits Jun phosphorylation at 0.1 µM in CaCo-2 cells. | [3] |
JNK Signaling Pathway
The JNK pathway is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade. It is activated by various stress signals, leading to the phosphorylation of downstream targets, most notably the transcription factor c-Jun. This activation plays a pivotal role in regulating gene expression related to inflammation, apoptosis, and cell differentiation.
Experimental Validation Workflow Using Knockout Models
To definitively validate that the observed effects of this compound are mediated through the JNK pathway, a JNK knockout (KO) model is indispensable. The following workflow outlines the key steps for this validation.
Detailed Experimental Protocols
Generation and Validation of JNK Knockout Mice
Objective: To create a reliable in vivo model to test the JNK-dependency of this compound's effects.
Methodology:
-
Targeting Construct: A targeting vector is designed to disrupt the Mapk8 (JNK1) and/or Mapk9 (JNK2) genes. This typically involves replacing critical exons, such as those encoding the kinase domain, with a selection cassette (e.g., neomycin resistance).
-
Embryonic Stem (ES) Cell Transfection: The targeting construct is electroporated into ES cells.
-
Selection and Screening: ES cells with the correct homologous recombination are selected and verified by PCR and Southern blotting.
-
Blastocyst Injection and Chimera Generation: Verified ES cells are injected into blastocysts, which are then implanted into pseudopregnant female mice. The resulting chimeric offspring are bred to establish germline transmission of the targeted allele.
-
Genotyping: Offspring are genotyped using PCR analysis of tail DNA to identify wild-type, heterozygous, and homozygous knockout animals.
-
Validation of Knockout: The absence of JNK protein expression in homozygous knockout mice is confirmed by Western blot analysis of various tissues.
In Vitro JNK Kinase Assay
Objective: To quantify the direct inhibitory effect of this compound on JNK kinase activity.
Methodology:
-
Immunoprecipitation of JNK: JNK is immunoprecipitated from cell lysates (e.g., from stimulated cells) using a JNK-specific antibody conjugated to protein A/G beads.
-
Kinase Reaction: The immunoprecipitated JNK is incubated with a kinase buffer containing:
-
Recombinant c-Jun as a substrate.
-
ATP (can be radiolabeled with γ-³²P ATP for radioactive detection).
-
Varying concentrations of this compound or a control inhibitor (e.g., SP600125).
-
-
Detection of c-Jun Phosphorylation:
-
Western Blot Method: The reaction mixture is resolved by SDS-PAGE, transferred to a membrane, and probed with an antibody specific for phosphorylated c-Jun (Ser63/73).
-
Radioactive Method: The reaction mixture is resolved by SDS-PAGE, and the gel is dried and exposed to X-ray film to detect the incorporation of ³²P into c-Jun.
-
-
Data Analysis: The intensity of the phosphorylated c-Jun band is quantified and used to determine the IC50 value of this compound.
Western Blot Analysis of JNK Pathway Activation
Objective: To assess the effect of this compound on the phosphorylation status of JNK and its downstream target c-Jun in a cellular or tissue context.
Methodology:
-
Sample Preparation: Cells or tissues are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins. Protein concentration is determined using a standard assay (e.g., BCA).
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
The membrane is blocked (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for phosphorylated JNK (p-JNK), total JNK, phosphorylated c-Jun (p-c-Jun), and total c-Jun. A loading control antibody (e.g., GAPDH or β-actin) is also used.
-
After washing, the membrane is incubated with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Quantification: The band intensities are quantified using densitometry software. The ratio of the phosphorylated protein to the total protein is calculated to determine the level of pathway activation.
Conclusion
The available evidence strongly suggests that this compound is an inhibitor of the JNK signaling pathway. To rigorously validate this and to fully characterize its mechanism of action, the use of JNK knockout models is essential. The experimental protocols and comparative data provided in this guide offer a framework for researchers to systematically evaluate the therapeutic potential of this compound. Future studies should focus on obtaining direct quantitative comparisons of this compound with other JNK inhibitors to precisely position it within the landscape of JNK-targeting therapeutics.
References
Geographical Origins Influence Complanatuside Content and Potential Efficacy in Astragalus complanatus
For Immediate Release
A comprehensive review of available data indicates that the geographical source of Astragalus complanatus seeds significantly impacts the concentration of the bioactive flavonoid, Complanatuside. This variation in content suggests a potential disparity in the therapeutic efficacy of derived products. This guide provides a comparative analysis based on available quantitative data, details relevant experimental protocols for researchers, and illustrates the key signaling pathways influenced by this compound.
Comparative Analysis of this compound Content
The concentration of this compound, a key bioactive constituent of Astragali Complanati Semen, varies depending on the geographical origin. A study analyzing commercial samples from various regions in Taiwan demonstrated a notable range in this compound content, which is a critical factor for the quality control and potential therapeutic efficacy of this traditional medicine. The data from this study is summarized below.
| Sample Origin (Region in Taiwan) | This compound Content (%) |
| Northern (NF) | 0.106 ± 0.004 |
| Northern (NH) | 0.098 ± 0.001 |
| Northern (NI) | 0.095 ± 0.002 |
| Northern (NJ) | 0.134 ± 0.002 |
| Central (CD) | 0.116 ± 0.006 |
| Southern (SE) | 0.115 ± 0.004 |
| Southern (SF) | 0.120 ± 0.002 |
| Southern (SH) | 0.109 ± 0.003 |
| Southern (SC) | 0 |
| Southern (SG) | 0 |
Data sourced from a study on commercial Astragali Complanatus Semen in the Taiwanese market.[1][2] The samples SC and SG were identified as potential adulterants due to the absence of this compound.[3]
Experimental Protocols
Quantification of this compound using High-Performance Liquid Chromatography (HPLC)
This protocol describes the method for the quantitative analysis of this compound in Astragali Complanati Semen.
1. Preparation of Standard Solution:
-
Accurately weigh 1.0 mg of this compound reference standard.
-
Dissolve in methanol in a 1.0 mL volumetric flask to prepare a stock solution of 1.0 mg/mL.
-
Prepare a series of standard solutions of varying concentrations by diluting the stock solution with methanol.
2. Preparation of Sample Solution:
-
Pulverize the dried seeds of Astragalus complanatus into a fine powder.
-
Accurately weigh 0.5 g of the powder and place it in a 50 mL conical flask.
-
Add 25 mL of 70% ethanol and perform ultrasonication for 30 minutes.
-
Filter the extract and collect the filtrate. Repeat the extraction process with another 25 mL of 70% ethanol.
-
Combine the filtrates and evaporate to dryness under reduced pressure.
-
Dissolve the residue in methanol in a 5 mL volumetric flask.
-
Filter the solution through a 0.45 μm membrane filter before injection.[4]
3. Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 mm × 250 mm, 5 μm).
-
Mobile Phase: A gradient of acetonitrile (A) and water (B).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 10 μL.[1]
Anti-Inflammatory Activity Assessment in Cell Culture
This protocol outlines the steps to evaluate the anti-inflammatory effects of this compound on skin keratinocytes (HaCaT cells) stimulated with pro-inflammatory cytokines.[5][6][7][8]
1. Cell Culture and Treatment:
-
Culture HaCaT cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seed the cells in 96-well plates.
-
Induce inflammation by treating the cells with a combination of IFN-γ, TNF-α, and IL-6.
-
Concurrently, treat the cells with varying concentrations of this compound.
2. Cell Viability Assay (MTT Assay):
-
After the treatment period, add MTT solution to each well and incubate.
-
Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
3. Measurement of Inflammatory Mediators:
-
Western Blot: Analyze the protein expression levels of key inflammatory markers such as NLRP3, GSDMD, ASC, iNOS, and COX-2.[5][6]
-
ELISA: Quantify the concentration of secreted cytokines like IL-1β in the cell culture supernatant.[7]
-
Caspase-1 Activity Assay: Measure the activity of caspase-1, a key enzyme in the inflammasome pathway, using a fluorometric assay kit.[7]
Signaling Pathways and Experimental Workflow
This compound has been shown to exert its anti-inflammatory effects by modulating specific signaling pathways. The diagrams below illustrate a typical experimental workflow for assessing its efficacy and the key molecular pathways involved.
References
- 1. Bioactive Flavonoid Glycosides and HPLC and UPLC Quantification of Commercial Astragali Complanati Semen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. academicjournals.org [academicjournals.org]
- 5. This compound alleviates inflammatory cell damage induced by pro-inflammatory cytokines in skin keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | this compound alleviates inflammatory cell damage induced by pro-inflammatory cytokines in skin keratinocytes [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound alleviates inflammatory cell damage induced by pro-inflammatory cytokines in skin keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Complanatuside: A Guide for Laboratory Professionals
Essential guidance for the safe handling and disposal of Complanatuside in a laboratory setting, ensuring the protection of personnel and the environment.
At the core of responsible disposal is a thorough risk assessment. Laboratory personnel are best positioned to understand the chemical and physical properties of the materials they handle.[1] Therefore, before commencing any activity, a clear plan for the disposal of all generated waste, both hazardous and non-hazardous, must be formulated.[1]
Step-by-Step Disposal Procedure for this compound
Given the absence of specific data for this compound, the following procedure is based on general best practices for the disposal of laboratory chemicals and glycosides.
-
Hazard Identification and Assessment:
-
Consult the Safety Data Sheet (SDS) for this compound, if available from the supplier. While a general search did not yield a specific SDS, your supplier is required to provide one. The SDS will contain critical information on physical and chemical properties, toxicity, and potential hazards.
-
In the absence of a specific SDS, treat this compound as a potentially hazardous substance. Glycosides, as a class, can have biological activity and may present health risks upon exposure.[2][3]
-
-
Personal Protective Equipment (PPE):
-
Segregation of Waste:
-
Do not mix this compound waste with other waste streams unless compatibility has been confirmed.[1]
-
Segregate waste into appropriate, clearly labeled containers.[5][6] Use separate containers for solid waste (e.g., contaminated labware, gloves) and liquid waste (e.g., solutions containing this compound).
-
-
Containerization:
-
Use containers that are compatible with the waste material. Sturdy, leak-proof plastic or glass containers with secure lids are recommended.
-
The original container, if intact and properly labeled, can be used for the disposal of unwanted reagents.[1]
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any known hazard characteristics (e.g., "Toxic").[7]
-
-
Storage of Waste:
-
Store waste containers in a designated, secure area away from general laboratory traffic.[7]
-
Ensure the storage area is well-ventilated.
-
Keep containers closed except when adding waste.
-
-
Disposal Method:
-
Do not dispose of this compound down the drain or in the regular trash. [6][8] Hazardous chemicals must never be poured down the drain.[7]
-
Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][9] This is the most critical step to ensure compliant and safe disposal.
-
For spills, absorb the material with an inert absorbent material and place it in a sealed container for disposal as hazardous waste.[4]
-
General Quantitative Guidelines for Laboratory Waste
The following table provides general quantitative guidelines for laboratory waste management. It is crucial to note that these are not specific to this compound and researchers should always adhere to their institution's specific protocols.
| Parameter | Guideline | Source |
| pH for Neutralization | 5.5 - 9.5 | [8] |
| Maximum Satellite Accumulation | 55 gallons of hazardous waste | [7] |
| Acutely Toxic Waste Limit | 1 quart of liquid or 1 kilogram of solid | [7] |
Experimental Protocols
Specific experimental protocols for the disposal of this compound have not been identified. The primary "protocol" is the institutional procedure for hazardous waste pickup and disposal.
General Protocol for Laboratory Chemical Waste Disposal:
-
Characterize the Waste: Identify all chemical constituents and their approximate concentrations.
-
Select Proper Container: Choose a container compatible with the waste.
-
Label the Container: Affix a hazardous waste label with all required information.
-
Accumulate Waste: Store the container in a designated satellite accumulation area.
-
Request Pickup: Once the container is full or has been in storage for the maximum allowed time, submit a pickup request to your institution's EHS office.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound, emphasizing a safety-first approach in the absence of specific information.
Caption: Logical workflow for the risk assessment and disposal of this compound.
References
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. editor.fresenius-kabi.us [editor.fresenius-kabi.us]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. mcfenvironmental.com [mcfenvironmental.com]
- 6. nswai.org [nswai.org]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 9. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Essential Safety and Operational Guide for Handling Complanatuside
Disclaimer: No specific Safety Data Sheet (SDS) for Complanatuside was found in the available search results. The following guidance is based on general laboratory safety principles for handling bioactive flavonoid glycosides and information from safety data sheets for other chemical compounds. Researchers should always consult with their institution's safety officer and adhere to all local regulations.
This compound is a flavonoid glycoside isolated from Astragalus complanatus.[1][2] Like many bioactive compounds, it should be handled with care to minimize exposure and ensure laboratory safety. This guide provides essential information on personal protective equipment (PPE), handling procedures, storage, and disposal.
Personal Protective Equipment (PPE)
A comprehensive approach to PPE is crucial to prevent skin and eye contact, inhalation, and ingestion.
| PPE Category | Item | Specification/Recommendation |
| Hand Protection | Gloves | Chemically resistant gloves (e.g., nitrile) inspected before use. |
| Eye Protection | Safety Glasses/Goggles | Tightly fitting safety goggles with side-shields. |
| Skin and Body Protection | Lab Coat | A standard lab coat should be worn. For larger quantities or potential for splashing, consider a chemically impervious apron. |
| Respiratory Protection | Respirator | If handling fine powders outside of a fume hood or glove box, a NIOSH-approved respirator may be necessary to avoid dust formation. |
Operational Plan: From Receipt to Disposal
A systematic workflow is essential for the safe handling of this compound.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]
-
Recommended storage for a stock solution is at -20°C for up to one year or -80°C for up to two years to prevent degradation.[4]
2. Handling and Preparation of Solutions:
-
All handling of solid this compound should be done in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust.
-
Wear all required PPE as outlined in the table above.
-
Avoid contact with skin and eyes.[3]
-
When preparing solutions, add the solvent to the solid slowly to prevent splashing.
-
Do not eat, drink, or smoke in the handling area.
3. Spill Management:
-
In case of a spill, evacuate non-essential personnel from the area.
-
Wear appropriate PPE, including respiratory protection if a powder has been spilled.
-
For small spills, gently sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Clean the spill area thoroughly with a suitable solvent and then with soap and water.
4. Disposal:
-
Dispose of this compound waste and any contaminated materials in accordance with all local, state, and federal regulations.
-
Waste should be placed in a clearly labeled, sealed container.
-
Do not dispose of this compound down the drain or in the general trash.
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
Health Hazard Information
While a specific SDS for this compound is not available, general hazards for similar bioactive compounds may include:
-
Acute Toxicity: Potential for harm if swallowed or in contact with skin.
-
Skin and Eye Irritation: May cause skin irritation and serious eye damage.[5]
In case of exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[3]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
-
Inhalation: Move the person to fresh air.
-
Ingestion: Rinse mouth with water. Do not induce vomiting.[3]
In all cases of exposure, seek medical advice. Always have a copy of the available safety information accessible when working with the compound.
References
- 1. This compound alleviates inflammatory cell damage induced by pro-inflammatory cytokines in skin keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound alleviates inflammatory cell damage induced by pro-inflammatory cytokines in skin keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
